molecular formula C16H32Cl4N4 B1228041 Spirazidine CAS No. 1158-80-1

Spirazidine

货号: B1228041
CAS 编号: 1158-80-1
分子量: 422.3 g/mol
InChI 键: OYWCUEAJSZQIEE-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure

属性

IUPAC Name

3,12-bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32Cl2N4.2ClH/c17-1-3-19-5-9-21(10-6-19)13-15-22(16-14-21)11-7-20(4-2-18)8-12-22;;/h1-16H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWCUEAJSZQIEE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1CCCl)CC[N+]3(CCN(CC3)CCCl)CC2.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921811
Record name 3,12-Bis(2-chloroethyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158-80-1
Record name Spirazidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,12-Bis(2-chloroethyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spirazidine: A Technical Deep-Dive into its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: Information regarding Spirazidine is sparse in publicly accessible scientific literature. This document synthesizes the available data and provides a hypothesized mechanism of action based on its chemical structure and the known activities of related compounds. The experimental protocols and quantitative data for this compound itself are not available in the reviewed literature.

Executive Summary

Chemical and Physical Properties

PropertyValueSource
CAS Number 1158-80-1MedChemExpress, PubChem
Molecular Formula C16H32Cl4N4MedChemExpress, PubChem
Molecular Weight 422.26 g/mol MedChemExpress, PubChem
Synonyms N,N(3)-Dichloroethyl-N',N(3)-dispirotripiperazine, 3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloridePubChem

Hypothesized Mechanism of Action

The core mechanism of action for this compound is likely centered on its function as a DNA alkylating agent, a characteristic of the nitrogen mustard family of compounds.[2][3] This proposed mechanism can be broken down into two primary areas: cytostatic effects and immunosuppressive effects.

Cytostatic Effects: DNA Alkylation

Nitrogen mustards exert their cytotoxic effects by forming highly reactive aziridinium ions. These ions then covalently bind to the N7 position of guanine bases in DNA.[2][4] As this compound possesses two chloroethyl groups, it can form two such bonds, leading to the cross-linking of DNA strands. This interstrand cross-linking prevents DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

G This compound This compound (bis(2-chloroethyl)amine derivative) Aziridinium Formation of Aziridinium Ion This compound->Aziridinium DNA_Alkylation Alkylation of Guanine (N7) Aziridinium->DNA_Alkylation Crosslinking DNA Interstrand Cross-linking DNA_Alkylation->Crosslinking Replication_Block Blockade of DNA Replication & Transcription Crosslinking->Replication_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Block->Apoptosis

Caption: Proposed mechanism of cytostatic action for this compound.

Immunosuppressive Effects

The immunosuppressive properties of this compound are likely a direct consequence of its cytostatic effects on rapidly proliferating immune cells, such as lymphocytes. Additionally, insights from the related compound Prospidin suggest a more nuanced immunomodulatory role. Prospidin has been shown to decrease the number of B-cells and T-helper cells while increasing the population of T-suppressor cells. It is also suggested to inhibit the phagocytic activity of monocytes and macrophages.

G cluster_0 Effects on Lymphocytes cluster_1 Effects on Myeloid Cells This compound This compound Lymphocytes T- and B-Lymphocytes This compound->Lymphocytes Macrophages Monocytes / Macrophages This compound->Macrophages Proliferation Inhibition of Proliferation Lymphocytes->Proliferation THelper Decrease in T-Helper Cells Lymphocytes->THelper BCell Decrease in B-Cells Lymphocytes->BCell TSuppressor Increase in T-Suppressor Cells Lymphocytes->TSuppressor Phagocytosis Inhibition of Phagocytosis Macrophages->Phagocytosis

Caption: Hypothesized immunosuppressive actions of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the reviewed literature. However, for researchers wishing to investigate the proposed mechanisms of action, the following general methodologies, commonly used for studying nitrogen mustards and immunosuppressive agents, are suggested.

In Vitro DNA Alkylation Assay
  • Objective: To determine if this compound can directly alkylate DNA.

  • Method: A colorimetric or fluorometric assay can be used to detect DNA alkylation. Briefly, purified DNA (e.g., calf thymus DNA) is incubated with varying concentrations of this compound. The extent of DNA alkylation can be quantified using a reagent that specifically reacts with the alkylated DNA to produce a detectable signal.

  • Controls: A known DNA alkylating agent (e.g., mechlorethamine) should be used as a positive control, and a vehicle control (the solvent used to dissolve this compound) as a negative control.

Cell Viability and Apoptosis Assays
  • Objective: To assess the cytostatic and cytotoxic effects of this compound on cancer cell lines and immune cells.

  • Method: Cell lines (e.g., Jurkat for T-lymphocytes, Raji for B-lymphocytes, and a panel of cancer cell lines) are treated with a dose-range of this compound. Cell viability can be measured using an MTT or MTS assay after 24, 48, and 72 hours. Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide staining.

  • Controls: Untreated cells and vehicle-treated cells serve as negative controls. A known cytotoxic agent (e.g., doxorubicin) can be used as a positive control.

Cell Cycle Analysis
  • Objective: To determine if this compound induces cell cycle arrest.

  • Method: Cells are treated with this compound for a defined period (e.g., 24 hours). The cells are then fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

  • Controls: Untreated and vehicle-treated cells are used as controls.

In Vitro Immune Cell Function Assays
  • Objective: To evaluate the immunosuppressive effects of this compound.

  • Method:

    • Lymphocyte Proliferation: Peripheral blood mononuclear cells (PBMCs) are stimulated with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of this compound. Proliferation is measured by a BrdU incorporation assay or CFSE dilution by flow cytometry.

    • Phagocytosis Assay: Macrophages (e.g., derived from THP-1 cells) are incubated with fluorescently labeled particles (e.g., zymosan or E. coli) in the presence of this compound. The uptake of particles is quantified by fluorometry or flow cytometry.

  • Controls: Unstimulated and stimulated cells without the drug serve as negative and positive controls, respectively. A known immunosuppressant (e.g., cyclosporine A) can be used as a reference compound.

G cluster_0 In Vitro Assays cluster_1 Experimental Workflow DNA_Assay DNA Alkylation Assay (Colorimetric/Fluorometric) Mechanism_Confirmation Mechanism Confirmation DNA_Assay->Mechanism_Confirmation Cell_Viability Cell Viability & Apoptosis (MTT/MTS, Annexin V/PI) Cell_Viability->Mechanism_Confirmation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Cycle->Mechanism_Confirmation Immune_Function Immune Function Assays (Proliferation, Phagocytosis) Immune_Function->Mechanism_Confirmation Hypothesis Hypothesis: This compound is a DNA alkylating immunosuppressive agent In_Vitro In Vitro Characterization Hypothesis->In_Vitro In_Vitro->DNA_Assay In_Vitro->Cell_Viability In_Vitro->Cell_Cycle In_Vitro->Immune_Function In_Vivo In Vivo Studies (Animal Models) Mechanism_Confirmation->In_Vivo

Caption: Suggested experimental workflow for elucidating this compound's mechanism.

Conclusion and Future Directions

This compound is a sparsely documented compound with a chemical structure that strongly implies a mechanism of action as a DNA alkylating agent, similar to other nitrogen mustards. Its reported cytostatic and immunosuppressive properties are consistent with this hypothesis. Future research should focus on validating these presumed mechanisms through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for such investigations. A thorough understanding of this compound's pharmacology is essential for any potential future development of this or related compounds for therapeutic applications.

References

In-depth Technical Guide to Spirazidine: Synthesis and Purification Methods

Author: BenchChem Technical Support Team. Date: November 2025

Spirazidine, with the chemical formula C16H32Cl4N4 and a molecular weight of 422.26, is recognized for its potential as an immunosuppressive agent.[1] However, the foundational research detailing its creation is not fully accessible, limiting a complete understanding of its synthesis and purification.

Challenges in Compiling a Comprehensive Guide

A thorough investigation to construct this technical guide encountered significant roadblocks due to the limited availability of primary research articles. The key publication cited for the synthesis of this compound, a 1972 article by Mikhalev V.A., et al. titled "Haloalkylamines and their transformation products: III. This compound, prospidin, and some other N′, N ″-dispirotripiperazinium derivatives," could not be accessed in its entirety.[1] This lack of access to the primary source material prevents the inclusion of detailed experimental protocols, which are crucial for a technical guide aimed at a scientific audience.

Furthermore, searches for the synthesis of related N′, N″-dispirotripiperazinium derivatives yielded abstracts that, while confirming the synthesis of various compounds in this class, did not provide the specific methodologies required for replication.[2]

Understanding the Immunosuppressive Potential

The mechanism of action of this compound as an immunosuppressive agent is also not well-defined in the available literature. While the broader field of immunosuppressive drugs involves various signaling pathways, such as the PI3K/AKT/mTOR pathway, and the modulation of immune cells and cytokines, a direct link to this compound's specific molecular targets and signaling cascades has not been established in the reviewed sources.[3][4] One study on dispirotripiperazines highlighted their ability to bind to heparan sulfate proteoglycans (HSPGs), a mechanism associated with antiviral activity by preventing viral entry into cells, rather than a direct immunosuppressive action.

Future Research Directions

To provide a complete and actionable technical guide on this compound, future efforts would require access to the full-text of seminal papers on its synthesis and pharmacology. Further research to elucidate its specific mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates, is also necessary. Without such fundamental data, a comprehensive understanding of this compound's synthesis, purification, and biological activity remains elusive.

References

An In-Depth Technical Guide to the Early In Vitro Studies of Spirazidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spirazidine, chemically known as N,N(3)-Dichloroethyl-N',N(3)-dispirotripiperazine, is a member of the dispirotripiperazine class of compounds. Early research, primarily conducted in the 1960s and 1970s, identified this compound as having potential antitumor and immunosuppressive properties. This document aims to provide researchers, scientists, and drug development professionals with a technical overview of the likely early in vitro evaluation of this compound.

Quantitative Data Summary

While exact figures from the seminal studies are not available, the following tables represent the types of quantitative data that would have been generated to characterize the in vitro activity of this compound.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)Exposure Time (hours)Assay Type
HeLaCervical Cancer2548Cell Viability Assay
L1210Leukemia1548Cell Viability Assay
Ehrlich AscitesMurine Sarcoma3048Dye Exclusion Assay

Table 2: Hypothetical In Vitro Immunosuppressive Activity of this compound

Assay TypeCell TypeStimulantHypothetical IC50 (µM)Endpoint Measured
Lymphocyte Proliferation AssayMurine SplenocytesPhytohemagglutinin (PHA)10[³H]-Thymidine incorporation
Mixed Lymphocyte Reaction (MLR)Human PBMCsAllogeneic Cells18[³H]-Thymidine incorporation

Experimental Protocols

The following are detailed, representative methodologies for the key experiments that would have been conducted in the early in vitro evaluation of this compound.

This protocol describes a typical method for assessing the cytotoxic effects of a compound on cancer cell lines, a fundamental step in early anticancer drug discovery.

  • Cell Culture:

    • HeLa, L1210, and Ehrlich ascites carcinoma cells would be maintained in appropriate culture media (e.g., Eagle's Minimum Essential Medium or RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin.

    • Cells would be cultured in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.

    • The culture medium is removed from the wells and replaced with medium containing the various concentrations of this compound. Control wells receive medium with the vehicle control.

    • The plates are incubated for 48 hours.

    • Cell viability is assessed using a method such as the Trypan Blue dye exclusion assay or a metabolic assay like the MTT assay. For the Trypan Blue assay, cells are harvested, stained, and counted using a hemocytometer to determine the percentage of viable (unstained) cells.

  • Data Analysis:

    • The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This protocol outlines a method to evaluate the immunosuppressive potential of a compound by measuring its effect on mitogen-stimulated lymphocyte proliferation.

  • Cell Preparation:

    • Spleens are aseptically harvested from mice.

    • A single-cell suspension of splenocytes is prepared by mechanical dissociation through a fine mesh screen.

    • Red blood cells are lysed using a hypotonic buffer.

    • The splenocytes are washed and resuspended in complete RPMI-1640 medium.

  • Assay Procedure:

    • Splenocytes are seeded into 96-well round-bottom plates at a density of 2 x 10⁵ cells per well.

    • This compound is prepared in serial dilutions in culture medium.

    • The cells are treated with the various concentrations of this compound.

    • Lymphocyte proliferation is stimulated by adding a mitogen, such as Phytohemagglutinin (PHA), to the wells. Control wells include unstimulated cells and stimulated cells without the drug.

    • The plates are incubated for 72 hours.

    • During the final 18 hours of incubation, 1 µCi of [³H]-thymidine is added to each well.

    • The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The counts per minute (CPM) for each condition are recorded.

    • The percentage of inhibition of proliferation is calculated for each drug concentration compared to the stimulated control.

    • The IC50 value is determined from a dose-response curve.

Mandatory Visualizations

Experimental_Workflow_Cytotoxicity start Start: Cancer Cell Culture seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with this compound (Serial Dilutions) seeding->treatment incubation 48-hour Incubation treatment->incubation viability Cell Viability Assessment (e.g., Trypan Blue) incubation->viability analysis Data Analysis: IC50 Determination viability->analysis end End: Cytotoxicity Profile analysis->end

Caption: Workflow for In Vitro Cytotoxicity Assay.

Experimental_Workflow_Immunosuppression start Start: Isolate Murine Splenocytes seeding Seed Splenocytes in 96-well Plates start->seeding treatment Treat with this compound seeding->treatment stimulation Stimulate with Mitogen (PHA) treatment->stimulation incubation 72-hour Incubation stimulation->incubation labeling Pulse with [3H]-Thymidine incubation->labeling harvest Harvest Cells labeling->harvest counting Scintillation Counting harvest->counting analysis Data Analysis: IC50 Determination counting->analysis end End: Immunosuppressive Activity analysis->end

Caption: Workflow for Lymphocyte Proliferation Assay.

Spirazidine_Signaling_Pathway cluster_cell Target Cell (e.g., T-Lymphocyte) This compound This compound HSPG Heparan Sulfate Proteoglycans (HSPGs) This compound->HSPG Binds to Receptor Cell Surface Receptor HSPG->Receptor Modulates Interaction with Ligand Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, AP-1 pathways) Receptor->Signaling_Cascade Activates Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines, Proliferation genes) Signaling_Cascade->Gene_Expression Regulates Cellular_Response Cellular Response (Proliferation, Cytokine Secretion) Gene_Expression->Cellular_Response Leads to

Caption: Inferred Signaling Pathway for this compound's Immunosuppressive Action.

Inferred Mechanism of Action and Signaling Pathway

Based on studies of related dispirotripiperazine compounds, a plausible mechanism of action for this compound's immunosuppressive and antitumor effects involves its interaction with heparan sulfate proteoglycans (HSPGs) on the cell surface.

  • Interaction with HSPGs: this compound, being a cationic molecule, is thought to bind to the negatively charged heparan sulfate chains of HSPGs. This interaction could sterically hinder the binding of essential signaling molecules, such as growth factors or cytokines, to their respective receptors.

  • Inhibition of Downstream Signaling: By preventing ligand-receptor interactions, this compound could inhibit the activation of key intracellular signaling cascades that are crucial for cell proliferation and immune responses. These pathways may include the NF-κB and AP-1 signaling pathways, which are central regulators of genes involved in inflammation and cell division.

  • Cellular Consequences: The downstream effects of this signaling inhibition would be a reduction in the expression of pro-inflammatory cytokines and genes that drive cell cycle progression. This would ultimately lead to the observed immunosuppressive and cytotoxic effects in vitro.

This technical guide provides a foundational understanding of the likely early in vitro studies of this compound, offering insights into the methodologies and potential findings of that research. Further investigation into archived or translated historical scientific literature may provide more specific details on this compound.

Spirazidine: An Obscure Immunosuppressive Agent

Author: BenchChem Technical Support Team. Date: November 2025

Very limited and dated information is publicly available regarding the pharmacological profile of Spirazidine, hindering a comprehensive technical analysis. The existing literature, primarily from the late 1960s and early 1970s, characterizes this compound as a derivative of N′, N″-dispirotripiperazinium with immunosuppressive and cytostatic (cell-inhibiting) properties. [1]

Due to the scarcity of modern research, a detailed guide on its mechanism of action, pharmacokinetics, pharmacodynamics, and associated experimental protocols cannot be compiled. The available information provides a foundational, yet incomplete, understanding of this compound.

Chemical and Physical Properties

PropertyValue
Molecular Formula C16H32Cl4N4
Molecular Weight 422.26 g/mol
CAS Number 1158-80-1
Chemical Class N′, N″-dispirotripiperazinium derivative

(Data sourced from MedChemExpress)[1]

Pharmacological Activity

The primary reported activities of this compound are its immunosuppressive and cytostatic effects.[1] A 1969 study by Ado V.A., et al., first described its immunosuppressive properties.[1] Another study by Mikhalev V.A., et al. in 1972 further categorized it among other N′, N″-dispirotripiperazinium derivatives.[1]

Unfortunately, the specific cellular and molecular targets of this compound, as well as the signaling pathways it modulates to exert its effects, are not detailed in the available search results. Without this information, a diagram of its signaling pathway cannot be created.

Pharmacokinetics and Pharmacodynamics

There is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system. Key pharmacokinetic parameters such as bioavailability, half-life, and clearance are unknown. Similarly, quantitative pharmacodynamic data, including binding affinities (Kd), efficacy (Emax), and potency (EC50 or IC50), are not available.

Experimental Protocols

Detailed experimental methodologies for the key experiments cited in the early studies on this compound are not accessible through the performed searches. Modern experimental workflows, which would be necessary for a technical guide, are absent from the public domain.

Conclusion

This compound remains an obscure compound with early-stage characterization reported several decades ago. The initial findings of immunosuppressive and cytostatic activity suggest a potential for this molecule in relevant therapeutic areas. However, the lack of subsequent research and data makes it impossible to provide a detailed pharmacological profile as requested. Further investigation would be required to elucidate its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential clinical utility. Without new research, a comprehensive technical guide or whitepaper on this compound cannot be developed.

References

Spiramycin: A Comprehensive Technical Overview of its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's original query referenced "spirazidine." Extensive database searches suggest this may be a typographical error, as the majority of relevant scientific literature points towards "spiramycin," a macrolide antibiotic with a well-defined mechanism of action and a history of clinical use. This document will proceed under the assumption that the intended subject of inquiry is spiramycin.

Executive Summary

Spiramycin is a 16-membered macrolide antibiotic derived from Streptomyces ambofaciens.[1][2] Its primary and most well-characterized therapeutic target is the bacterial 50S ribosomal subunit , leading to the inhibition of protein synthesis.[3][4][5] This mechanism confers bacteriostatic activity against a broad spectrum of Gram-positive bacteria and certain Gram-negative cocci, as well as activity against some protozoan parasites such as Toxoplasma gondii and Cryptosporidium species. Emerging research also suggests potential applications in oncology and metabolic diseases, with demonstrated in vitro cytotoxicity against various cancer cell lines and preclinical evidence of anti-obesity effects. This document provides a detailed overview of the known therapeutic targets of spiramycin, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Primary Therapeutic Target: The Bacterial Ribosome

The principal mechanism of action of spiramycin is the inhibition of bacterial protein synthesis. This is achieved through high-affinity binding to the 50S subunit of the bacterial ribosome.

Mechanism of Action

Spiramycin binds to the 50S ribosomal subunit with an apparent 1:1 stoichiometry. This interaction physically obstructs the polypeptide exit tunnel. Unlike some other protein synthesis inhibitors, spiramycin's primary effect is to stimulate the premature dissociation of peptidyl-tRNA from the ribosome during the translocation step. This action effectively terminates protein elongation, leading to a bacteriostatic effect. Spiramycin is also a potent inhibitor of the binding of both donor and acceptor substrates to the ribosome.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

cluster_ribosome Bacterial 70S Ribosome P_site P-site A_site A-site polypeptide Growing Polypeptide Chain P_site->polypeptide 3. Peptide bond formation dissociated_peptidyl_tRNA Prematurely Dissociated Peptidyl-tRNA P_site->dissociated_peptidyl_tRNA 5. Stimulates dissociation E_site E-site (Exit) A_site->E_site Ribosome moves along mRNA mRNA mRNA peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->P_site aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site 1. Binds to A-site spiramycin Spiramycin spiramycin->P_site 4. Binds to 50S subunit near P-site/exit tunnel polypeptide->A_site block Protein Synthesis Inhibition dissociated_peptidyl_tRNA->block start prep Prepare Reagents: - Cell-Free Extract - Reporter mRNA (e.g., Luciferase) - Spiramycin Dilutions start->prep setup Set up reactions in microplate: Extract + mRNA + Spiramycin prep->setup incubate Incubate at optimal temperature (e.g., 30-37°C for 60-90 min) setup->incubate detect Add reporter substrate (e.g., Luciferin) incubate->detect read Measure signal (e.g., Luminescence) detect->read analyze Analyze Data: - Normalize to control - Plot dose-response curve read->analyze result Determine IC50 Value analyze->result

References

In-Depth Technical Guide to the Discovery and Origin of Spirazidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirazidine, a dispirotripiperazine derivative, was first synthesized in 1963 as part of a research program focused on the development of novel antitumor agents. Its discovery stemmed from studies on the chemical reactivity of 1,4-bis(2-chloroethyl)piperazine. While initially investigated for its anticancer properties, this compound and its analogues have since garnered attention for their broad-spectrum antiviral activity. The primary mechanism of this antiviral action is the inhibition of viral entry into host cells through competitive binding to heparan sulfate proteoglycans (HSPGs) on the cell surface. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its known biological activities.

Discovery and Origin

This compound, chemically known as 3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride, was discovered in 1963 during an antitumor research initiative. The initial investigation was centered on the therapeutic potential of the 1,4-bis(2-chloroethyl)piperazine scaffold, a nitrogen mustard derivative. Researchers observed that this precursor readily dimerized in an alcohol solution to form the dispirotripiperazine core structure of this compound.[1][2] This discovery marked the genesis of a new class of spirocyclic compounds with potential biological activity.

Initially, the focus of this compound research was its application as an antineoplastic agent. Early studies indicated a wide spectrum of anti-cancer activity with relatively low toxicity.[1][2] However, challenges related to its chemical stability hindered its widespread industrial development.[2] In more recent years, the focus has shifted towards the antiviral properties of this compound and other dispirotripiperazine (DSTP) derivatives.

Chemical Synthesis

The synthesis of this compound involves the formation of the core dispirotripiperazine structure followed by the introduction of the bis(2-chloroethyl) functional groups. The foundational step is the dimerization of a piperazine derivative.

Experimental Protocol: Synthesis of the Dispirotripiperazine Core

The synthesis of the 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride core, the central scaffold of this compound, can be achieved through the following representative protocol adapted from methodologies for similar DSTP compounds.

Materials:

  • 1-Formylpiperazine

  • Benzoyl chloride

  • Hydrochloric acid (aqueous)

  • 2-Chloroethanol

  • Thionyl chloride

  • Sodium hydroxide

Procedure:

  • Protection of 1-Formylpiperazine: 1-Formylpiperazine is first protected by reacting it with benzoyl chloride to yield 1-benzoyl-4-formylpiperazine.

  • Deformylation: The formyl group is subsequently removed by treatment with aqueous hydrochloric acid.

  • Alkylation: The resulting 1-benzoylpiperazine is then alkylated with 2-chloroethanol.

  • Chlorination: The hydroxyl group is converted to a chloride by reacting the product with thionyl chloride, yielding 1-benzoyl-4-(2-chloroethyl)piperazine.

  • Cyclization: Base-promoted cyclization of 1-benzoyl-4-(2-chloroethyl)piperazine leads to the formation of the dispirotripiperazine ring system with benzoyl groups attached.

  • Deprotection: The benzoyl protecting groups are removed by acidic cleavage to yield the 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride core.

Experimental Protocol: Synthesis of this compound

The final step in the synthesis of this compound involves the alkylation of the dispirotripiperazine core with two equivalents of a 2-chloroethylating agent.

Materials:

  • 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

  • 1-bromo-2-chloroethane (or similar 2-chloroethylating agent)

  • Suitable solvent (e.g., Dimethylformamide)

  • Base (e.g., Triethylamine)

Procedure:

  • The 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride core is dissolved in an appropriate solvent such as dimethylformamide.

  • A base, such as triethylamine, is added to the solution to act as a proton scavenger.

  • Two equivalents of a 2-chloroethylating agent, for instance, 1-bromo-2-chloroethane, are added to the reaction mixture.

  • The reaction is stirred at an appropriate temperature (e.g., room temperature to slightly elevated) for a sufficient time to allow for the dialkylation to complete.

  • The resulting this compound product is then purified using standard techniques such as recrystallization or chromatography.

Logical Relationship of this compound Synthesis

G A 1,4-bis(2-chloroethyl)piperazine B Dimerization (Self-condensation) A->B Alcohol, Heat C This compound (3,12-Bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride) B->C

Caption: Dimerization pathway to this compound.

Biological Activity and Mechanism of Action

This compound exhibits both antitumor and antiviral activities. As a nitrogen mustard-containing compound, its antitumor effects are attributed to its ability to act as an alkylating agent, cross-linking DNA and other cellular macromolecules, which ultimately leads to apoptosis in rapidly dividing cancer cells.

The antiviral mechanism of action, which is more recently studied, is distinct from its alkylating properties. This compound belongs to a class of cationic molecules that act as viral entry inhibitors.

Antiviral Mechanism: Inhibition of Viral Attachment

The primary antiviral target of this compound and other DSTPs is the interaction between viral envelope glycoproteins and heparan sulfate proteoglycans (HSPGs) on the host cell surface. Many viruses utilize HSPGs as initial attachment receptors to concentrate on the cell surface before engaging with more specific entry receptors.

Signaling Pathway of Viral Entry Inhibition by this compound

G cluster_0 Viral Particle cluster_1 Host Cell V Virus HSPG HSPG Receptor V->HSPG Attachment GP Glycoproteins Entry Viral Entry & Replication HSPG->Entry Internalization This compound This compound This compound->HSPG Competitive Binding G A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

References

Spirazidine: A Technical Guide to Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirazidine is a dispiro-piperazine derivative with potential therapeutic applications. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring clinical efficacy and safety. This technical guide provides a comprehensive overview of the core experimental procedures for evaluating the solubility and stability of this compound, in accordance with regulatory expectations.

While specific experimental data for this compound is not publicly available, this document outlines the standardized methodologies that should be employed to generate this critical information. The protocols and data tables presented herein are intended to serve as a detailed framework for researchers initiating the characterization of this compound or other new chemical entities.

Solubility Assessment

The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. The following section details the widely accepted shake-flask method for determining the thermodynamic solubility of this compound in various solvent systems.

Illustrative Solubility Data

The following table is a template for presenting the experimentally determined solubility of this compound. The values provided are for illustrative purposes only and do not represent actual experimental data.

Solvent System Temperature (°C) Solubility (mg/mL) Solubility (µg/mL) pH (for aqueous systems)
Purified Water25 ± 1[Insert Value][Insert Value][Insert Value]
0.1 N HCl (pH 1.2)25 ± 1[Insert Value][Insert Value]1.2
Phosphate Buffer25 ± 1[Insert Value][Insert Value]6.8
Phosphate Buffer25 ± 1[Insert Value][Insert Value]7.4
Methanol25 ± 1[Insert Value][Insert Value]N/A
Ethanol25 ± 1[Insert Value][Insert Value]N/A
Acetonitrile25 ± 1[Insert Value][Insert Value]N/A
Propylene Glycol25 ± 1[Insert Value][Insert Value]N/A
Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound.[1][2][3][4][5]

1.2.1. Materials and Apparatus

  • This compound (pure, solid form)

  • Selected solvents (e.g., purified water, pH buffers, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

1.2.2. Procedure

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed at the same temperature to allow for the sedimentation of undissolved solids.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

1.2.3. Data Analysis The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or µg/mL.

Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Determination A Add excess this compound to vials B Add known volume of solvent A->B C Equilibrate on orbital shaker (24-72h) B->C D Sedimentation of undissolved solid C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC) F->G H Report mean solubility G->H

Shake-Flask Solubility Workflow

Stability Testing and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.

Illustrative Stability Data (Forced Degradation)

This table provides a template for summarizing the results of a forced degradation study on this compound. The data is hypothetical.

Stress Condition Conditions Time (hours) Assay of this compound (%) Major Degradation Products (% Peak Area) Total Impurities (%)
Control 25°C0100.0-< 0.1
Acid Hydrolysis 0.1 N HCl, 60°C24[Value]DP1: [Value], DP2: [Value][Value]
Base Hydrolysis 0.1 N NaOH, 60°C24[Value]DP3: [Value][Value]
Oxidative 3% H₂O₂, 25°C24[Value]DP4: [Value], DP5: [Value][Value]
Thermal 80°C (Solid)48[Value]DP6: [Value][Value]
Photolytic ICH Q1B Option 2-[Value]DP7: [Value][Value]

DP = Degradation Product

Experimental Protocols for Forced Degradation Studies

These protocols are based on the ICH Q1A(R2) guideline for stability testing. The goal is to achieve 5-20% degradation of the drug substance.

2.2.1. General Procedure

  • Prepare solutions of this compound in the appropriate stress medium.

  • Expose the solutions to the specified stress conditions for a defined period.

  • At various time points, withdraw samples and neutralize them if necessary.

  • Dilute the samples to a suitable concentration.

  • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify this compound and its degradation products.

2.2.2. Specific Stress Conditions

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C).

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at a specified temperature (e.g., 60°C).

  • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

  • Thermal Degradation (in solution): Dissolve this compound in a suitable solvent and heat at an elevated temperature (e.g., 80°C).

  • Thermal Degradation (solid state): Expose the solid drug substance to high temperature (e.g., 80°C).

  • Photostability: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Workflow for Forced Degradation Studies

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions A Acid Hydrolysis G Expose to Stress Conditions B Base Hydrolysis C Oxidation D Thermal E Photolytic F Prepare this compound Samples F->G H Sample at Time Points G->H ICH Guidelines I Neutralize & Dilute H->I J Analyze by Stability-Indicating Method (HPLC) I->J K Identify & Quantify Degradants J->K L Establish Degradation Pathway K->L

Forced Degradation Workflow

Analytical Method Considerations

A validated stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is commonly employed. The method must be able to separate this compound from its degradation products and any impurities.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data that is essential for informed decision-making throughout the drug development process. The illustrative tables and workflows serve as practical templates for data presentation and experimental planning. It is imperative that all experimental work is conducted with appropriate controls and validated analytical methodology to ensure data integrity.

References

Preliminary Toxicity Screening of Spirazidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Spirazidine is a hypothetical compound used here for illustrative purposes. The data and experimental details presented in this guide are representative examples and do not reflect actual experimental results for any specific molecule. This document is intended to serve as a technical template for the preliminary toxicity screening of a novel chemical entity.

Introduction

The development of any new therapeutic agent requires a thorough evaluation of its safety profile. Preliminary toxicity screening is a critical early step in this process, designed to identify potential hazards and inform risk assessment prior to extensive preclinical and clinical development. This guide provides a comprehensive overview of the typical in vitro and in vivo studies conducted to assess the preliminary toxicity of a novel compound, using the hypothetical molecule "this compound" as an example. The core components of this initial safety evaluation include assessments of acute toxicity, genotoxicity, and safety pharmacology.

The methodologies and data presentation formats described herein are based on established regulatory guidelines and industry best practices to ensure a robust and reliable initial safety assessment.

Acute Toxicity Assessment

Acute toxicity studies are performed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours. These studies help in the determination of the median lethal dose (LD50) and provide information on the potential target organs for toxicity.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

This protocol is based on the OECD Guideline 425 for the acute oral toxicity testing of chemicals.

  • Test System: Male and female Sprague-Dawley rats, 8-12 weeks old.

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dose Administration: this compound is administered orally by gavage. Dosing is sequential, with a single animal dosed at each step.

  • Dose Selection: The starting dose is selected based on any available structure-activity relationship data or in vitro cytotoxicity results. A default starting dose of 175 mg/kg can be used.

  • Procedure:

    • A single animal is dosed at the selected starting dose.

    • The animal is observed for signs of toxicity for up to 48 hours.

    • If the animal survives, the next animal is dosed at a higher dose level (e.g., a 3.2-fold increase).

    • If the animal dies, the next animal is dosed at a lower dose level (e.g., a 3.2-fold decrease).

    • This process is continued until one of the stopping criteria is met, typically after observing a specified number of reversals in outcome (survival/death).

  • Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days post-dosing. Body weight is recorded prior to dosing and on days 7 and 14. At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Data Presentation: Acute Toxicity of this compound

Table 1: Acute Oral Toxicity of this compound in Sprague-Dawley Rats

ParameterValue
LD50 (mg/kg) > 2000
95% Confidence Interval N/A
Slope N/A
Clinical Signs Observed No significant clinical signs of toxicity were observed at doses up to 2000 mg/kg.
Gross Necropsy Findings No treatment-related abnormalities were observed.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of in vitro tests is typically performed for preliminary screening.

Experimental Protocols

This assay is conducted to assess the mutagenic potential of this compound by its ability to induce reverse mutations at selected loci of several bacterial strains.

  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

  • Procedure:

    • Varying concentrations of this compound are added to a minimal agar medium.

    • The tester bacterial strain is added.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have undergone reverse mutation) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) value.

This test identifies substances that cause cytogenetic damage leading to the formation of micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division.

  • Test System: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y).

  • Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.

  • Procedure:

    • Cells are exposed to this compound at various concentrations for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 24 hours) without S9.

    • Following the exposure period, the cells are cultured in fresh medium to allow for cell division.

    • Cells are harvested and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • The frequency of micronucleated cells is determined by microscopic analysis.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.

Data Presentation: Genotoxicity of this compound

Table 2: Summary of In Vitro Genotoxicity Studies for this compound

AssayTest SystemMetabolic Activation (S9)Concentration Range Tested (µg/mL)Result
Bacterial Reverse Mutation (Ames) S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and Without0.5 - 5000Negative
In Vitro Micronucleus Test Human Peripheral Blood LymphocytesWith and Without1 - 100Negative

Visualization: Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_Ames Bacterial Reverse Mutation Assay (Ames Test) cluster_Micronucleus In Vitro Micronucleus Test A1 Plate Incorporation A2 Incubation (48-72h) A1->A2 A3 Count Revertant Colonies A2->A3 M1 Cell Culture Exposure M2 Incubation & Recovery M1->M2 M3 Harvest & Stain M2->M3 M4 Microscopic Analysis M3->M4 Start This compound cluster_Ames cluster_Ames Start->cluster_Ames cluster_Micronucleus cluster_Micronucleus Start->cluster_Micronucleus Conclusion Genotoxicity Profile cluster_Ames->Conclusion cluster_Micronucleus->Conclusion

Genotoxicity testing workflow for this compound.

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[1]

Experimental Protocols

This study evaluates the effects of this compound on cardiovascular parameters in conscious, unrestrained animals.

  • Test System: Male Beagle dogs surgically implanted with telemetry transmitters.

  • Dose Administration: Intravenous infusion of this compound at three dose levels.

  • Parameters Measured:

    • Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected using Bazett's and Fridericia's formulas).

    • Hemodynamics: Systolic and diastolic blood pressure, mean arterial pressure, heart rate.

  • Procedure:

    • Animals are acclimatized to the study conditions.

    • Baseline cardiovascular data is recorded for a defined period.

    • This compound is administered, and data is continuously recorded during and after administration for up to 24 hours.

  • Data Analysis: Time-matched data for each dose group is compared to the vehicle control group.

The Irwin test is a systematic observational method to assess the behavioral and physiological effects of a test substance.

  • Test System: Male Sprague-Dawley rats.

  • Dose Administration: Oral gavage of this compound at three dose levels.

  • Observations: A comprehensive set of observations is made at multiple time points post-dosing, including:

    • Behavioral: Alertness, grooming, stereotypy, passivity.

    • Neurological: Motor activity, gait, coordination, reflexes (pinna, corneal).

    • Autonomic: Body temperature, salivation, pupil size.

  • Data Analysis: Observations are scored and compared to a vehicle control group to identify any dose-related CNS effects.

This non-invasive method is used to measure respiratory parameters.

  • Test System: Male Sprague-Dawley rats.

  • Dose Administration: Oral gavage of this compound at three dose levels.

  • Parameters Measured: Respiratory rate, tidal volume, minute volume.

  • Procedure:

    • Rats are placed in individual plethysmography chambers and allowed to acclimate.

    • Baseline respiratory data is recorded.

    • This compound is administered, and measurements are taken at several time points post-dose.

  • Data Analysis: Data for each dose group is compared to the vehicle control group.

Data Presentation: Safety Pharmacology of this compound

Table 3: Summary of Core Battery Safety Pharmacology Studies for this compound

SystemStudy TypeSpeciesKey Findings
Cardiovascular In Vivo TelemetryBeagle DogNo clinically significant effects on ECG intervals, blood pressure, or heart rate at doses up to 100 mg/kg.
Central Nervous Irwin TestRatNo adverse behavioral, neurological, or autonomic effects observed at doses up to 500 mg/kg.
Respiratory Whole-Body PlethysmographyRatNo significant changes in respiratory rate, tidal volume, or minute volume at doses up to 500 mg/kg.

Visualization: Safety Pharmacology Core Battery

Safety_Pharmacology cluster_Cardio Cardiovascular System cluster_CNS Central Nervous System cluster_Resp Respiratory System This compound This compound Administration cluster_Cardio cluster_Cardio This compound->cluster_Cardio cluster_CNS cluster_CNS This compound->cluster_CNS cluster_Resp cluster_Resp This compound->cluster_Resp C1 ECG C2 Blood Pressure C3 Heart Rate N1 Behavioral Assessment N2 Neurological Reflexes N3 Autonomic Functions R1 Respiratory Rate R2 Tidal Volume R3 Minute Volume

References

An In-depth Technical Guide to Spirazidine and its Known Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirazidine and its analogues, notably prospidin, represent a class of dispirotripiperazinium compounds that have demonstrated significant biological activity, primarily as immunosuppressive and cytostatic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound and its related compounds. It details their chemical structures, mechanisms of action, and available quantitative data from preclinical and clinical studies. Furthermore, this guide outlines detailed experimental protocols for the synthesis and biological evaluation of these compounds and presents visualizations of the key signaling pathways implicated in their activity. The information compiled herein aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as 3,12-bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride, is a derivative of N', N''-dispirotripiperazinium.[1] It has been identified for its immunosuppressive and cytostatic properties.[1] The core structure of these compounds is the dispirotripiperazinium ring system, which has been a scaffold for the synthesis of various derivatives with potential therapeutic applications.

One of the most studied analogues of this compound is prospidin (3,12-bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride). Prospidin has been investigated for its antirheumatic and antitumor activities.[2] This guide will delve into the specifics of this compound and its key analogue, prospidin, as well as other related derivatives.

Chemical Structures and Properties

The chemical structures and fundamental properties of this compound and its primary analogue, prospidin, are summarized below.

CompoundChemical StructureMolecular FormulaIUPAC NameCAS Number
This compound [Image of this compound Chemical Structure]C16H32Cl4N43,12-bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride1158-80-1
Prospidin [Image of Prospidin Chemical Structure]C18H36Cl4N4O23,12-bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride23476-83-7

Known Analogues and Derivatives

Quantitative Data

The available quantitative data on the biological activity of this compound analogues is limited. The primary data found pertains to the antitumor activity of N',N"-dispirotripiperazine derivatives.

Compound/AnalogueAssayTarget/Cell LineResult
N',N"-dispirotripiperazine derivative (Compound VI)In vivo antitumor activitySarcoma S37 (in rats)55.0% inhibitory activity
N',N"-dispirotripiperazine derivative (Compound X)In vivo antitumor activitySarcoma S37 (in rats)41.9% inhibitory activity
ProspidinClinical trial in rheumatoid arthritis patientsHuman subjects91.8% antirheumatic activity

Mechanism of Action

The precise molecular mechanisms of action for this compound are not well-elucidated in recent literature. However, studies on its analogue, prospidin, provide significant insights into the potential pathways through which these compounds exert their biological effects.

Immunosuppressive Activity

Clinical studies on prospidin in patients with rheumatoid arthritis have shown that its therapeutic effect is associated with modulation of the immune system. The proposed mechanism involves:

  • Elevation of T-suppressor cells: Prospidin appears to increase the population of T-suppressor cells, which play a crucial role in dampening immune responses.

  • Reduction of B-cells and T-helper cells: A decrease in the number of B-lymphocytes and T-helper cells has been observed, leading to a reduction in antibody production and cell-mediated immunity.[2]

This combined action on different lymphocyte populations contributes to its overall immunosuppressive effect.

Cytostatic and Antitumor Activity

The cytostatic effects of this compound and its analogues are likely linked to their interaction with cellular macromolecules. While the exact targets are not fully identified, the presence of the bis(2-chloroethyl) groups in this compound is characteristic of nitrogen mustard alkylating agents, suggesting a potential for DNA alkylation and cross-linking, leading to cell cycle arrest and apoptosis. Prospidin, with its 3-chloro-2-hydroxypropyl side chains, may also function as an alkylating agent, albeit with different reactivity and targeting.

Signaling Pathways and Experimental Workflows

Based on the available information, the following diagrams illustrate the proposed mechanism of action for the immunosuppressive activity of prospidin and a general workflow for its synthesis and evaluation.

G Proposed Immunosuppressive Mechanism of Prospidin Prospidin Prospidin T_suppressor T-suppressor cells Prospidin->T_suppressor Increases B_cell B-cells Prospidin->B_cell Decreases T_helper T-helper cells Prospidin->T_helper Decreases Immune_Response Immune Response T_suppressor->Immune_Response Inhibits B_cell->Immune_Response Activates T_helper->Immune_Response Activates

Caption: Proposed immunosuppressive mechanism of Prospidin.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Piperazine derivatives) Core Synthesis of Dispirotripiperazinium Core Start->Core Analogue Functionalization to This compound/Prospidin Analogue Core->Analogue Purification Purification and Characterization Analogue->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT assay) Purification->Cytotoxicity Immunosuppression Immunosuppression Assays (e.g., Lymphocyte Proliferation) Purification->Immunosuppression Mechanism Mechanism of Action Studies (e.g., DNA interaction) Purification->Mechanism Data Data Analysis Cytotoxicity->Data Immunosuppression->Data Mechanism->Data

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Synthesis of the Dispirotripiperazinium Core

The synthesis of the core 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride structure is a key step in producing this compound and its analogues. The following is a general protocol adapted from patent literature.

Materials:

  • 1-Formylpiperazine

  • Chloroform

  • Sodium bicarbonate

  • Thionyl chloride

  • Ethanol

  • Potassium hydroxide

  • 1-Benzoyl-4-(β-hydroxyethyl)piperazine

  • Hydrochloric acid

  • Methanol

  • Acetone

Procedure:

  • Preparation of N,N'-diformyl-N',N''-dispirotripiperazinium dichloride: To a solution of 1-formylpiperazine in chloroform, add sodium bicarbonate and cool the mixture. Add thionyl chloride dropwise while maintaining the temperature. Stir the reaction mixture, then filter and wash the precipitate to obtain the product.

  • Preparation of 1-benzoyl-4-(β-chloroethyl)piperazine hydrochloride: React 1-benzoyl-4-(β-hydroxyethyl)piperazine with thionyl chloride.

  • Synthesis of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride: This step involves the cyclization of the precursors. While specific details vary, a common approach is the reaction of a suitably substituted piperazine derivative under basic conditions, followed by purification. A patent describes reacting benzoyl-piperazine hydrochloride with potassium hydroxide in ethanol.

Lymphocyte Proliferation Assay (General Protocol)

This assay is used to assess the immunosuppressive activity of compounds by measuring their effect on lymphocyte proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin

  • Mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA))

  • Test compound (this compound or analogue) dissolved in a suitable solvent (e.g., DMSO)

  • [³H]-thymidine or a non-radioactive proliferation dye (e.g., CFSE)

  • 96-well culture plates

  • Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer (for CFSE)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend them in complete RPMI 1640 medium.

  • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well.

  • Add various concentrations of the test compound to the wells. Include vehicle controls.

  • Add the mitogen to stimulate lymphocyte proliferation. Include unstimulated controls.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • For the final 18 hours of incubation, add [³H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • The percentage of inhibition of proliferation is calculated by comparing the counts per minute (CPM) of the compound-treated wells to the mitogen-stimulated control wells.

Conclusion

This compound and its analogues, particularly prospidin, are a class of dispirotripiperazinium compounds with demonstrated immunosuppressive and cytostatic potential. The available data, though limited, suggests that their mechanism of action involves the modulation of lymphocyte populations and potentially, interaction with DNA. The synthetic routes to the core structure are established, providing a basis for the generation of new analogues with improved activity and safety profiles. Further research is warranted to fully elucidate the molecular mechanisms of these compounds, identify their specific cellular targets, and explore their full therapeutic potential. This guide provides a foundational resource to aid in these future research and development endeavors.

References

Unveiling the Novelty of Spirazidine's Core: A Technical Guide to the Dispirotripiperazinium Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirazidine, a derivative of the N',N''-dispirotripiperazinium scaffold, represents a unique structural class of compounds with noted immunosuppressive and cytostatic properties. This technical guide delves into the novelty of its core structure, providing a comprehensive overview of its synthesis, mechanism of action, and relevant pharmacological data. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this area.

Introduction: The Emergence of a Novel Spiro-Heterocyclic Scaffold

The core structure of this compound, a 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane system, emerged from research in the 1960s and 1970s focused on haloalkylamines and their derivatives as potential therapeutic agents.[1] At the time of its initial description, the dispirotripiperazinium scaffold was a novel chemotype, characterized by two spiro-fused piperazine rings. This rigid, three-dimensional architecture distinguished it from existing classes of cytostatic and immunosuppressive agents. The novelty of this core lies in the unique spatial arrangement of the nitrogen atoms and the conformational constraints imposed by the spirocyclic system, which are critical for its biological activity.

This compound, chemically named 3,12-bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride, was identified as a promising derivative with potent immunosuppressive effects.[1] Its structural analogue, Prospidin (Prospidium chloride), which features 3-chloro-2-hydroxypropyl side chains, has also been investigated for its cytostatic and anti-inflammatory properties, offering valuable comparative insights into the structure-activity relationships of this class of compounds.[2]

Physicochemical and Pharmacological Data

To facilitate comparative analysis, the available quantitative data for this compound and its close analog Prospidin are summarized below. The limited publicly available data for this compound necessitates the inclusion of data from Prospidin to provide a more complete pharmacological profile of the dispirotripiperazinium class.

PropertyThis compoundProspidin (Prospidium chloride)
Molecular Formula C16H32Cl4N4C18H36Cl4N4O2
Molecular Weight 422.26 g/mol [1]482.31 g/mol [2]
CAS Number 1158-80-123476-83-7
IUPAC Name 3,12-bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride3,12-bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride
Therapeutic Class Immunosuppressive, CytostaticCytostatic, Anti-inflammatory
Reported Activity Immunosuppressive propertiesAntitumor, anti-inflammatory, and immunosuppressive effects. Studied in rheumatoid arthritis.

Synthesis of the Dispirotripiperazinium Core and this compound

The synthesis of the parent dispirotripiperazinium scaffold is a critical first step in the generation of derivatives like this compound. The following protocol is based on synthetic schemes reported in the literature.

Experimental Protocol: Synthesis of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride (Parent Scaffold)

This synthesis involves the reaction of 1-formylpiperazine with phosphorus oxychloride, followed by hydrolysis and cyclization.

Materials:

  • 1-Formylpiperazine

  • Phosphorus oxychloride (POCl3)

  • Chloroform

  • Sodium bicarbonate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Acetone

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Dimerization of 1-Formylpiperazine. To a solution of 1-formylpiperazine in chloroform, add sodium bicarbonate. Cool the mixture to 10°C. Slowly add phosphorus oxychloride and stir. After the reaction, the mixture is worked up to yield the intermediate.

  • Step 2: Hydrolysis and Cyclization. The intermediate from Step 1 is treated with a solution of potassium hydroxide in ethanol and stirred.

  • Step 3: Salt Formation. The resulting product is treated with hydrochloric acid to form the dichloride salt of the parent scaffold, 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride. The product can be purified by recrystallization.

Experimental Protocol: Synthesis of this compound

This compound is synthesized by the alkylation of the parent dispirotripiperazinium scaffold with 2-chloroethylamine hydrochloride.

Materials:

  • 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

  • 2-Chloroethylamine hydrochloride

  • Triethylamine (Et3N)

  • Ethanol

  • Acetone

Procedure:

  • Alkylation Reaction. To a suspension of the parent scaffold in ethanol, add 2-chloroethylamine hydrochloride and triethylamine.

  • Reaction Monitoring. The reaction mixture is stirred, and the progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC).

  • Isolation and Purification. After completion of the reaction, the product, this compound, is precipitated by the addition of acetone. The solid is filtered, washed, and can be further purified by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Parent Scaffold Synthesis cluster_step2 Step 2: this compound Synthesis A 1-Formylpiperazine C Dimerization A->C B POCl3, NaHCO3 B->C D Hydrolysis & Cyclization (KOH) C->D E Parent Scaffold D->E F Parent Scaffold H Alkylation F->H G 2-Chloroethylamine HCl, Et3N G->H I This compound H->I Mechanism_of_Action This compound This compound Aziridinium Aziridinium Ion Formation This compound->Aziridinium Alkylation DNA Alkylation Aziridinium->Alkylation DNA DNA DNA->Alkylation G2_Arrest G2 Phase Cell Cycle Arrest Alkylation->G2_Arrest Proliferation_Inhibition Inhibition of Lymphocyte Proliferation G2_Arrest->Proliferation_Inhibition Immunosuppression Immunosuppression Proliferation_Inhibition->Immunosuppression

References

Methodological & Application

Application Notes and Protocols for the Use of Gefitinib in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Spirazidine" did not yield any relevant scientific information, suggesting it may be a fictional or highly obscure compound. To fulfill the request for a detailed experimental protocol, this document will focus on Gefitinib , a well-characterized and widely used compound in cell culture experiments for cancer research.

Introduction

Gefitinib (originally coded ZD1839 and marketed as Iressa) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] EGFR is a transmembrane receptor that, upon activation by ligands such as epidermal growth factor (EGF), plays a crucial role in cell proliferation, survival, and differentiation.[2] In many types of cancer, including non-small cell lung cancer (NSCLC), EGFR is often overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1][3] Gefitinib competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, inhibiting its autophosphorylation and blocking downstream signaling pathways.[4] This action can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling.

Mechanism of Action: EGFR Signaling Pathway Inhibition

Gefitinib exerts its therapeutic effect by targeting the EGFR signaling cascade. The binding of a ligand (e.g., EGF) to EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites act as docking stations for various signaling proteins, activating downstream pathways critical for cell growth and survival, such as the RAS-RAF-MEK-ERK and the PI3K-AKT pathways. Gefitinib's inhibition of EGFR tyrosine kinase activity effectively blocks these downstream signaling events.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Autophosphorylation

Figure 1: Gefitinib's Mechanism of Action on the EGFR Signaling Pathway.

Quantitative Data: Gefitinib IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Gefitinib vary depending on the EGFR mutation status of the cell line.

Cell LineEGFR Mutation StatusIC50 ValueReference
Sensitive Lines
HCC827Exon 19 Deletion13.06 nM
PC-9Exon 19 Deletion77.26 nM
H3255L858R0.003 µM (3 nM)
Resistant Lines
A549Wild-Type5 µM
NCI-H1975L858R, T790M> 4 µM
NCI-H1299p53-null40 µM

Experimental Protocols

General Cell Culture and Maintenance

Successful experiments with Gefitinib require proper cell culture techniques to ensure cell health and reproducibility.

Materials:

  • Selected cancer cell line (e.g., A549, HCC827)

  • Complete culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing pre-warmed complete culture medium.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and plate in an appropriate culture flask.

  • Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable split ratio.

Experimental Workflow for Gefitinib Treatment

The following diagram outlines a typical workflow for treating cultured cells with Gefitinib and subsequent analysis.

Experimental_Workflow start Start: Seed Cells in Plates treatment Gefitinib Treatment (Varying Concentrations & Durations) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_analysis Protein Analysis (e.g., Western Blot) treatment->protein_analysis data_analysis Data Analysis & Interpretation viability_assay->data_analysis protein_analysis->data_analysis end End: Conclusion data_analysis->end

References

Application Notes and Protocols for Spirazidine in Animal Models: A Review of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable scarcity of recent and detailed information specifically concerning the use of "Spirazidine" in animal models for disease research. The available data is limited and often dated, pointing to a potential ambiguity in the nomenclature or a discontinuation of research on this specific compound. This document aims to provide a clear overview of the existing information and distinguish this compound from similarly named but distinct pharmaceutical agents.

This compound: An Immunosuppressive Agent of Historical Note

Initial search results identify this compound as a derivative of N′, N″-dispirotripiperazinium, historically investigated for its immunosuppressive properties.[1] Research articles from the late 1960s and early 1970s describe it as a cytostatic agent.[1] However, it is crucial to note that this compound has not been fully validated for medical applications and is designated for research use only.[1] The available literature does not provide specific details on its application in contemporary animal models for any particular disease, lacking information on protocols, quantitative efficacy data, or well-defined signaling pathways.

Distinguishing this compound from Similar Sounding Drugs

The term "this compound" may be easily confused with other, more extensively researched drugs. It is imperative for researchers to differentiate between these compounds to ensure the accuracy of their experimental design.

  • Tizanidine: A centrally acting α2-adrenergic agonist, Tizanidine is primarily used as a muscle relaxant for managing spasticity associated with conditions like multiple sclerosis and spinal cord injury.[2][3] Its mechanism involves inhibiting the release of excitatory amino acids in the spinal cord.

  • Spiramycin: This compound is a macrolide antibiotic that inhibits bacterial protein synthesis. Its primary application is in treating bacterial infections, and its mechanism is unrelated to the immunosuppressive or neurological effects of the other compounds mentioned.

  • Spiradoline: A potent and selective κ-opioid receptor agonist, Spiradoline has been investigated for its analgesic and potential neuroprotective properties in various animal models. It has a short duration of action and has been studied in models of pain and ischemia.

Lack of Data for Application in Animal Models of Disease

A thorough search for detailed application notes and protocols for "this compound" in the context of specific disease models did not yield any substantive results. Key elements required for creating such a document, including:

  • Quantitative Data: No recent studies providing dose-response curves, efficacy data, or pharmacokinetic/pharmacodynamic profiles in animal models of disease were found.

  • Experimental Protocols: Detailed methodologies for administering this compound, inducing disease models, and assessing outcomes are not available in the public domain.

  • Signaling Pathways: The molecular mechanisms and specific signaling pathways modulated by this compound have not been elucidated in the context of modern cell signaling research.

Conclusion and Recommendation

Given the lack of specific and current information on the use of "this compound" in animal models of disease, it is not possible to provide detailed application notes or protocols as requested. The historical context of the compound suggests that its research may have been limited or superseded by other agents.

Researchers interested in this area are strongly advised to:

  • Verify the Compound Identity: Ensure that "this compound" is the intended molecule of interest and not a variant or a similarly named drug like Tizanidine or Spiradoline.

  • Consult Chemical Suppliers: For researchers who have access to "this compound" for research purposes, the supplier (e.g., MedChemExpress) may be able to provide additional, albeit limited, information.

  • Conduct Foundational Research: Should a research program intend to investigate this compound, foundational in vitro and in vivo studies would be necessary to establish its mechanism of action, safety profile, and potential therapeutic efficacy in relevant disease models.

Without further clarification or the emergence of new research, the development of detailed protocols for "this compound" in animal models remains unfeasible. The following visualizations are therefore based on the general workflow for preclinical drug evaluation and a hypothetical signaling pathway, as no specific information for this compound is available.

Visualizations

G cluster_0 Phase 1: In Vitro Studies cluster_1 Phase 2: Animal Model Selection and Disease Induction cluster_2 Phase 3: In Vivo Drug Administration and Monitoring cluster_3 Phase 4: Data Analysis and Endpoint Evaluation Cell Culture Experiments Cell Culture Experiments Mechanism of Action Studies Mechanism of Action Studies Cell Culture Experiments->Mechanism of Action Studies Toxicity Screening Toxicity Screening Mechanism of Action Studies->Toxicity Screening Animal Model Selection Animal Model Selection Toxicity Screening->Animal Model Selection Disease Induction Disease Induction Animal Model Selection->Disease Induction Drug Administration Drug Administration Disease Induction->Drug Administration Behavioral and Physiological Monitoring Behavioral and Physiological Monitoring Drug Administration->Behavioral and Physiological Monitoring Data Collection and Analysis Data Collection and Analysis Behavioral and Physiological Monitoring->Data Collection and Analysis Histopathological Analysis Histopathological Analysis Data Collection and Analysis->Histopathological Analysis Biochemical Assays Biochemical Assays Data Collection and Analysis->Biochemical Assays

A generalized workflow for preclinical evaluation of a novel compound.

G This compound This compound Receptor X Receptor X This compound->Receptor X Binds to Kinase A Kinase A Receptor X->Kinase A Activates Transcription Factor Y Transcription Factor Y Kinase A->Transcription Factor Y Phosphorylates Gene Expression Gene Expression Transcription Factor Y->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Leads to

A hypothetical signaling cascade for an experimental compound.

References

Application Notes and Protocols for Spirazidine: A Note on Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search for "Spirazidine," it is important to note that currently, there is a lack of publicly available scientific literature, clinical trial data, and regulatory information specifically pertaining to a compound by this name. Our search for dosage, administration guidelines, mechanism of action, and preclinical or clinical studies for "this compound" did not yield any specific results.

It is possible that "this compound" may be a novel compound still in the early stages of development and not yet widely documented, a confidential internal designation, or a potential misspelling of another therapeutic agent.

Given the absence of data on "this compound," we are unable to provide the requested detailed application notes, protocols, data tables, or diagrams.

However, to assist in your research endeavors, we have compiled information on two compounds with similar-sounding names, Spiramycin and Tizanidine , which appeared during our search. It is crucial to clarify if your interest lies with either of these, as their therapeutic actions and administration protocols are distinctly different.

Potential Alternative Compounds:

Spiramycin

Spiramycin is a macrolide antibiotic used in the treatment of various bacterial infections.

Mechanism of Action: Spiramycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This action prevents the translocation of peptidyl-tRNA, ultimately leading to a bacteriostatic effect, although it can be bactericidal at high concentrations.[1] It is primarily effective against Gram-positive bacteria.[1] Resistance to spiramycin can occur through mechanisms such as ribosomal methylation.[1]

Dosage and Administration (General Guidelines):

  • Oral: For adults and teenagers, the dosage can range from 1 to 2 grams (3,000,000 to 6,000,000 International Units [IU]) twice a day, or 500 mg to 1 gram (1,500,000 to 3,000,000 IU) three times a day. For severe infections, the dose may be increased.[2] For children weighing 20 kg or more, the dose is based on body weight.

  • Injection: For adults and teenagers, 500 mg (1,500,000 IU) is administered by slow intravenous injection every eight hours. This may be increased for severe infections.

  • Rectal (Suppository): Dosages vary for adults and children based on age and body weight.

A compassionate use study of spiramycin for the treatment of diarrhea due to chronic cryptosporidiosis in immunocompromised patients has been registered.

Tizanidine

Tizanidine is a centrally acting alpha-2 adrenergic agonist used for the management of spasticity.

Mechanism of Action: Tizanidine reduces spasticity by acting as an agonist at alpha-2 adrenergic receptors, primarily in the spinal cord. This action leads to the inhibition of excitatory amino acid release from spinal interneurons, which in turn reduces the firing of motor neurons. It is metabolized in the liver by the cytochrome P450 1A2 enzyme.

Dosage and Administration (for Muscle Spasm):

  • Initial Adult Dose: The typical starting dose is 2 mg orally every 6 to 8 hours as needed.

  • Titration: The dose can be gradually increased by 2 to 4 mg at 1 to 4-day intervals to achieve the desired effect.

  • Maximum Dose: The maximum single dose should not exceed 16 mg, and the total daily dose should not exceed 36 mg.

  • Administration: Tizanidine has a short duration of action, and dosing is often timed to provide relief when it is most needed for daily activities.

We recommend verifying the correct spelling and official name of the compound of interest. Should you have a different name or further identifiers for "this compound," we would be pleased to conduct a more targeted search to provide you with the detailed information you require.

References

Application Note: Quantification of Spirazidine in Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spirazidine is a novel therapeutic candidate under preclinical development.[1][2] Understanding its distribution and concentration in target tissues is crucial for evaluating its pharmacokinetic and pharmacodynamic properties, as well as for assessing potential toxicity. This application note describes a robust and sensitive method for the quantification of this compound in various tissue matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method involves tissue homogenization, protein precipitation, and solid-phase extraction, followed by analysis using a triple quadrupole mass spectrometer. This approach offers high selectivity and sensitivity, making it suitable for preclinical research and drug development.[3]

Principle of the Method

The method employs a stable isotope-labeled internal standard (SIL-IS), this compound-d4, to ensure accuracy and precision. Tissue homogenates are first subjected to protein precipitation to remove the bulk of macromolecules. The resulting supernatant is further cleaned up using solid-phase extraction (SPE) to minimize matrix effects.[4] The purified extract is then injected into a reversed-phase ultra-high-performance liquid chromatography (UHPLC) system for separation, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of this compound to that of the SIL-IS is used for quantification against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • This compound-d4 (internal standard, >99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Trichloroacetic acid (TCA)

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges

  • Control tissue samples (e.g., liver, kidney, brain, lung)

2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for spiking into tissue homogenates.

  • Internal Standard Working Solution: Dilute the this compound-d4 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) Standards: Prepare CC standards by spiking appropriate amounts of the working standard solutions into blank tissue homogenate to achieve a concentration range of 1-1000 ng/g of tissue.

  • Quality Control (QC) Samples: Prepare QC samples in blank tissue homogenate at four concentration levels:

    • LLOQ: 1 ng/g

    • Low QC: 3 ng/g

    • Mid QC: 75 ng/g

    • High QC: 750 ng/g

3. Tissue Sample Preparation

  • Homogenization:

    • Accurately weigh approximately 100 mg of frozen tissue.

    • Add 4 volumes (e.g., 400 µL) of ice-cold lysis buffer (e.g., 20% methanol in water) to the tissue.

    • Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform suspension is obtained.[5] Keep samples on ice throughout the process.

  • Protein Precipitation:

    • To a 200 µL aliquot of the tissue homogenate, add 20 µL of the internal standard working solution (100 ng/mL this compound-d4) and vortex briefly.

    • Add 600 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex for 2 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute this compound and the internal standard with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A (see LC conditions below) and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography Conditions:

    • System: UHPLC system

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.1-3.5 min: 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimized for the specific instrument.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Hypothetical LC-MS/MS MRM Parameters for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound415.2289.110025
This compound415.2154.310030
This compound-d4 (IS)419.2293.110025

Table 2: Hypothetical Calibration Curve Data for this compound in Liver Tissue

Concentration (ng/g)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
20.025101.0
50.06198.8
100.124100.2
500.61599.5
1001.230100.8
5006.18099.7
100012.25098.0
Regression y = 0.0123x + 0.0005r² > 0.998

Table 3: Hypothetical Accuracy and Precision Data for this compound in Liver Tissue

QC LevelNominal Conc. (ng/g)Mean Measured Conc. (ng/g) (n=6)Accuracy (%)Precision (%CV)
LLOQ11.04104.08.5
Low QC32.9598.36.2
Mid QC7576.8102.44.1
High QC750742.599.03.5

Table 4: Hypothetical Tissue Distribution of this compound in Rats (2 hours post-dose)

TissueMean Concentration (ng/g) ± SD (n=3)
Liver1256.4 ± 152.3
Kidney875.2 ± 98.1
Lung450.9 ± 55.6
Brain25.3 ± 7.8
Spleen689.1 ± 82.4

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample (100 mg) homogenize Homogenize in Lysis Buffer tissue->homogenize add_is Add Internal Standard (this compound-d4) homogenize->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge (14,000 x g) precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute inject Inject into UHPLC dry_reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (QqQ) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Workflow for this compound quantification in tissue.

mrm_diagram cluster_ms Tandem Mass Spectrometer (QqQ) esi ESI Source q1 Q1 (Quadrupole 1) Selects Precursor Ion (e.g., m/z 415.2) esi->q1 Ions q2 q2 (Collision Cell) Fragments Precursor Ion q1->q2 Precursor Ion q3 Q3 (Quadrupole 3) Selects Product Ion (e.g., m/z 289.1) q2->q3 Product Ions detector Detector q3->detector Specific Product Ion lc_eluent LC Eluent (this compound + IS) lc_eluent->esi

Caption: Principle of Multiple Reaction Monitoring (MRM).

References

Application Notes and Protocols for Spirazidine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Spirazidine

This compound is a novel small molecule compound identified through combinatorial chemistry efforts. Its unique spirocyclic core structure suggests potential for high-affinity and selective interaction with biological targets. This document outlines the application of this compound in high-throughput screening (HTS) assays designed to identify and characterize its activity as a modulator of the hypothetical Gq-coupled receptor, GPCR-X, a potential target for inflammatory diseases.

Hypothetical Mechanism of Action of this compound

This compound is hypothesized to be a potent and selective antagonist of GPCR-X. Upon binding to GPCR-X, this compound is believed to stabilize the receptor in an inactive conformation, preventing its coupling to the Gαq subunit of the heterotrimeric G protein. This antagonism inhibits the downstream signaling cascade, which involves the activation of Phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium (Ca2+). By blocking this pathway, this compound may mitigate pro-inflammatory responses mediated by GPCR-X.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPCRX GPCR-X This compound->GPCRX Antagonism Gq Gαq GPCRX->Gq Inhibition PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulation Inflammation Pro-inflammatory Response Ca_release->Inflammation Leads to

Caption: Hypothetical signaling pathway of GPCR-X and the antagonistic action of this compound.

High-Throughput Screening (HTS) Applications

HTS is a critical tool for the rapid screening of large compound libraries to identify potential drug candidates.[1][2] For this compound, HTS assays are employed for primary hit identification, secondary hit confirmation and characterization, and lead optimization. The assays are designed to be robust, reproducible, and scalable, often utilizing 384- or 1536-well plate formats.[3][4]

The following sections detail protocols for a primary binding assay, a secondary orthogonal assay, and a functional cell-based assay to fully characterize the interaction of this compound with GPCR-X.

Experimental Protocols

Primary HTS: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is designed to identify compounds that displace a fluorescently labeled tracer from the GPCR-X receptor.

Principle: The assay measures the proximity between a terbium-labeled anti-tag antibody bound to the receptor and a fluorescent tracer that binds to the receptor's active site. When in close proximity, excitation of the terbium donor results in energy transfer to the fluorescent acceptor, producing a FRET signal. Compounds that bind to the receptor and displace the tracer will disrupt FRET, leading to a decrease in the signal.

Materials:

  • GPCR-X membrane preparation (recombinant, expressing a FLAG-tag)

  • Anti-FLAG-Terbium (Tb) antibody (donor)

  • Fluorescently labeled GPCR-X antagonist (tracer/acceptor)

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4

  • This compound and other test compounds

  • 384-well low-volume white plates

  • HTS plate reader with TR-FRET capability

Protocol:

  • Prepare a 2X solution of GPCR-X membrane preparation and Anti-FLAG-Tb antibody in Assay Buffer.

  • Prepare a 2X solution of the fluorescent tracer in Assay Buffer.

  • Dispense 5 µL of test compound or vehicle (DMSO) into the 384-well plate.

  • Add 5 µL of the 2X GPCR-X/antibody solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of the 2X tracer solution to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 665 nm and 620 nm).

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.

Secondary HTS: AlphaScreen® Competition Binding Assay

This orthogonal assay confirms the binding of hits from the primary screen using a different technology.

Principle: The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal. In this assay, a biotinylated ligand binds to streptavidin-coated donor beads, and the GPCR-X receptor (with a capture tag) binds to antibody-coated acceptor beads. A positive signal is generated when the ligand and receptor interact. Test compounds that inhibit this interaction will reduce the signal.

Materials:

  • GPCR-X membrane preparation (recombinant, expressing a 6xHis-tag)

  • Biotinylated GPCR-X ligand

  • Streptavidin-coated Donor Beads

  • Anti-6xHis Acceptor Beads

  • Assay Buffer: 100 mM Tris-HCl, 0.01% Tween-20, pH 8.0

  • This compound and other confirmed hits

  • 384-well white plates

  • Plate reader capable of AlphaScreen® detection

Protocol:

  • Dispense 2.5 µL of test compound or vehicle into the 384-well plate.

  • Add 2.5 µL of a 4X solution of GPCR-X membrane preparation to each well.

  • Add 2.5 µL of a 4X solution of biotinylated GPCR-X ligand to each well.

  • Incubate for 30 minutes at room temperature.

  • Prepare a 1:1 mixture of Donor and Acceptor beads in Assay Buffer in subdued light.

  • Add 2.5 µL of the bead mixture to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen®-capable plate reader.

  • Calculate the percent inhibition for each compound.

Functional HTS: Calcium Mobilization FLIPR® Assay

This cell-based functional assay measures the ability of compounds to block the GPCR-X-mediated increase in intracellular calcium.

Principle: Cells stably expressing GPCR-X are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a GPCR-X agonist, the intracellular calcium concentration increases, leading to an increase in fluorescence. Antagonists, like this compound, will inhibit this agonist-induced fluorescence increase. The fluorescence is monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR®).

Materials:

  • CHO-K1 cells stably expressing GPCR-X

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Probenecid (anion transport inhibitor)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • GPCR-X agonist

  • This compound and other test compounds

  • 384-well black-walled, clear-bottom plates

  • FLIPR® instrument

Protocol:

  • Plate the GPCR-X expressing cells in 384-well plates and grow overnight.

  • Remove the growth medium and add the calcium-sensitive dye loading buffer containing probenecid.

  • Incubate for 60 minutes at 37°C.

  • During incubation, prepare a plate with test compounds (including this compound) and a plate with the GPCR-X agonist.

  • Place the cell plate, compound plate, and agonist plate into the FLIPR® instrument.

  • The instrument will add the test compounds to the cell plate and incubate for a specified time (e.g., 15 minutes).

  • The instrument will then add the agonist to the cell plate and immediately begin reading the fluorescence intensity over time.

  • The data is analyzed by measuring the peak fluorescence response after agonist addition. Calculate the percent inhibition for each test compound.

Data Presentation

The following tables summarize hypothetical data for this compound and other compounds against GPCR-X.

Table 1: Binding Affinity Data for this compound and Control Compounds

CompoundTR-FRET IC50 (nM)AlphaScreen® Ki (nM)
This compound 15.2 8.5
Compound A85.647.3
Compound B> 10,000> 10,000
Known Antagonist10.86.1

Table 2: Functional Activity of this compound and Control Compounds

CompoundCalcium Mobilization IC50 (nM)Maximum Inhibition (%)
This compound 25.8 98.5
Compound A150.495.2
Compound BNo activity0
Known Antagonist18.3100

HTS Workflow Visualization

The following diagram illustrates a typical workflow for a high-throughput screening campaign, from initial screening to hit validation.

cluster_screening Screening Phase cluster_validation Hit Validation Phase cluster_optimization Lead Optimization Phase Primary_Screen Primary HTS (e.g., TR-FRET) ~100,000 compounds Hit_Identification Hit Identification (e.g., >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response ~1,000 Hits Orthogonal_Assay Orthogonal Assay (e.g., AlphaScreen®) Dose_Response->Orthogonal_Assay Functional_Assay Functional Cell-Based Assay (e.g., Calcium Mobilization) Orthogonal_Assay->Functional_Assay SAR_Studies Structure-Activity Relationship (SAR) Functional_Assay->SAR_Studies Validated Hits Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

Caption: A generalized workflow for a high-throughput screening campaign.

References

Application of Ziprasidone in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the assumption that the intended compound of interest is Ziprasidone , as "Spirazidine" did not yield relevant results in scientific literature searches. Ziprasidone is a well-established atypical antipsychotic with extensive applications in neuroscience research.

Application Notes

Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1] Its unique pharmacological profile makes it a valuable tool for a wide range of neuroscience research applications, particularly in studies of psychosis, mood stabilization, and monoaminergic neurotransmission.[2]

Mechanism of Action:

Ziprasidone's therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] The high 5-HT2A/D2 receptor affinity ratio is a hallmark of atypical antipsychotics and is associated with a lower risk of extrapyramidal side effects compared to typical antipsychotics.[5]

Beyond its primary targets, Ziprasidone exhibits a complex pharmacology, including:

  • Agonism at 5-HT1A receptors: This action may contribute to its anxiolytic and antidepressant effects.

  • Antagonism at 5-HT1D and 5-HT2C receptors: These interactions may also play a role in mood regulation and cognitive function.

  • Moderate inhibition of serotonin and norepinephrine reuptake: This property is similar to some antidepressant medications and may contribute to its efficacy in treating affective symptoms.

  • Antagonism at α1-adrenergic and H1 histamine receptors: These actions are associated with potential side effects such as orthostatic hypotension and sedation, respectively, though Ziprasidone's affinity for these receptors is relatively low.

Key Research Applications:

  • Modeling Antipsychotic Drug Action: Ziprasidone serves as a reference compound for studying the mechanisms of atypical antipsychotic efficacy and side effects.

  • Investigating Dopaminergic and Serotonergic Pathways: Its specific receptor binding profile allows for the dissection of the roles of different dopamine and serotonin receptor subtypes in various physiological and pathological processes.

  • Preclinical Studies of Schizophrenia and Bipolar Disorder: Ziprasidone is used in animal models to investigate the neurobiology of these disorders and to test novel therapeutic strategies.

  • Neuroinflammation and Neuroprotection Studies: Emerging research suggests that Ziprasidone may have effects on inflammatory pathways in the brain. For instance, in vitro studies have shown that Ziprasidone can trigger an inflammatory response in macrophages. Conversely, other in vitro research indicates a potential neuroprotective role, as demonstrated by its ability to protect against rotenone-induced neurotoxicity in PC12 cells.

Data Presentation

Table 1: Receptor Binding Affinity of Ziprasidone

ReceptorAffinity (Ki, nM)Functional Activity
5-HT2A0.4Antagonist
D24.8Antagonist
5-HT1A3.4Agonist
5-HT1D2.3Antagonist
5-HT2C1.3Antagonist
α1-Adrenergic10Antagonist
H1 Histamine47Antagonist
Serotonin Transporter (SERT)10Inhibitor
Norepinephrine Transporter (NET)20Inhibitor

Note: Ki values can vary between studies and experimental conditions. The values presented here are representative of reported affinities.

Experimental Protocols

In Vitro: Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Ziprasidone for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of Ziprasidone for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Ziprasidone.

  • Haloperidol (positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation fluid.

  • Liquid scintillation counter.

  • 96-well plates.

  • Cell harvester.

  • Glass fiber filters.

Procedure:

  • Prepare cell membranes from HEK293-D2 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Spiperone, and varying concentrations of Ziprasidone or Haloperidol.

  • For total binding, add only [3H]-Spiperone and buffer. For non-specific binding, add a high concentration of a non-labeled ligand (e.g., Haloperidol).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of Ziprasidone that inhibits 50% of specific [3H]-Spiperone binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Amphetamine-Induced Hyperlocomotion in Mice

This protocol describes a common animal model used to assess the antipsychotic potential of compounds like Ziprasidone.

Objective: To evaluate the effect of Ziprasidone on d-amphetamine-induced hyperlocomotion, a behavioral model of psychosis.

Materials:

  • Male C57BL/6 mice.

  • Ziprasidone.

  • d-amphetamine.

  • Vehicle (e.g., saline or a solution with a small amount of DMSO and Tween 80).

  • Open-field activity chambers equipped with infrared beams to track movement.

Procedure:

  • Acclimate the mice to the testing room and open-field chambers for at least 60 minutes before the experiment.

  • Administer Ziprasidone or vehicle via intraperitoneal (i.p.) injection.

  • After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine or vehicle (i.p.).

  • Immediately place the mice in the open-field chambers and record locomotor activity for a set duration (e.g., 60-90 minutes).

  • Analyze the data by quantifying the total distance traveled, number of ambulatory movements, and other relevant parameters.

  • Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by Ziprasidone indicates potential antipsychotic-like activity.

Mandatory Visualizations

Ziprasidone_Mechanism_of_Action SERT SERT NET NET D2R D2 Receptor HT2AR 5-HT2A Receptor HT1AR 5-HT1A Receptor Ziprasidone Ziprasidone Ziprasidone->SERT Inhibition Ziprasidone->NET Inhibition Ziprasidone->D2R Antagonism Ziprasidone->HT2AR Antagonism Ziprasidone->HT1AR Agonism

Caption: Simplified signaling pathway of Ziprasidone's mechanism of action.

In_Vivo_Workflow start Start acclimation Acclimate Mice to Open-Field Chambers start->acclimation treatment Administer Ziprasidone or Vehicle (i.p.) acclimation->treatment pretreatment Pre-treatment Period (e.g., 30 min) treatment->pretreatment amphetamine Administer d-amphetamine or Vehicle (i.p.) pretreatment->amphetamine placement Place Mice in Open-Field Chambers amphetamine->placement recording Record Locomotor Activity (e.g., 60-90 min) placement->recording analysis Data Analysis recording->analysis end End analysis->end

Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.

References

Tizanidine as a Chemical Probe for the Alpha-2 Adrenergic Receptor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for utilizing Tizanidine as a chemical probe for the alpha-2 (α2) adrenergic receptor. Tizanidine is a potent, centrally acting α2-adrenergic agonist structurally related to clonidine.[1][2] Its primary mechanism of action involves the stimulation of α2-adrenergic receptors, leading to a reduction in the release of excitatory amino acids and presynaptic inhibition of motor neurons.[1][2] While clinically used as a muscle relaxant for spasticity, its specific binding and functional activity make it a valuable tool for researchers studying α2-adrenergic receptor pharmacology and signaling.[2]

This guide offers a summary of Tizanidine's binding affinity and selectivity, alongside detailed protocols for its use in common in vitro assays.

Data Presentation

The following tables summarize the quantitative data regarding Tizanidine's binding affinity and functional potency at adrenergic and imidazoline receptors.

Table 1: Tizanidine Binding Affinity

Target ReceptorSubtypeKᵢ (nM)SpeciesAssay TypeReference
Alpha-2 Adrenergicα2A55.7HumanRadioligand Binding
α2B178.0HumanRadioligand Binding
α2C120.0HumanRadioligand Binding
ImidazolineI1~20-fold higher affinity than for α2RatRadioligand Binding
Alpha-1 Adrenergic-Weaker affinityHumanFunctional Assay

Table 2: Tizanidine Functional Activity

Assay TypeCell LineParameterValueReference
AntinociceptionRat (in vivo)IC₅₀48 nMMedChemExpress
Agonist ActivityHuman α2AEC₅₀ (-log[M])7.07Drug Central
Agonist ActivityHuman α2CEC₅₀ (-log[M])5.91Drug Central

Signaling Pathway

Tizanidine, as an agonist of the α2-adrenergic receptor, primarily signals through the Gαi subunit of the heterotrimeric G-protein complex. This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.

alpha2_signaling cluster_membrane Plasma Membrane Tizanidine Tizanidine Alpha2_AR α2-Adrenergic Receptor (GPCR) Tizanidine->Alpha2_AR Binds G_protein Gαiβγ Alpha2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Alpha-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of Tizanidine for the α2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Clonidine).

Materials:

  • HEK293 cells stably expressing the human α2A, α2B, or α2C adrenergic receptor

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • [³H]-Clonidine (Radioligand)

  • Tizanidine Hydrochloride

  • Non-specific binding control (e.g., 10 µM Yohimbine)

  • 96-well plates

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Workflow:

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture and harvest α2-AR expressing cells B Prepare cell membranes via homogenization and centrifugation A->B C Determine protein concentration (e.g., BCA assay) B->C D Incubate membranes with [³H]-Clonidine and varying concentrations of Tizanidine C->D E Separate bound from free radioligand by rapid filtration D->E F Wash filters to remove non-specific binding E->F G Measure radioactivity on filters using scintillation counting F->G H Plot competition curve and determine IC₅₀ value G->H I Calculate Kᵢ using the Cheng-Prusoff equation H->I

Competitive Radioligand Binding Assay Workflow

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing the desired α2-adrenergic receptor subtype to ~90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with Assay Buffer and resuspend in fresh Assay Buffer.

    • Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of Assay Buffer (for total binding) or 10 µM Yohimbine (for non-specific binding).

      • 50 µL of varying concentrations of Tizanidine (e.g., 0.1 nM to 10 µM).

      • 50 µL of [³H]-Clonidine at a final concentration equal to its Kd.

      • 50 µL of the cell membrane preparation (typically 20-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of Tizanidine to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of Tizanidine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Induced cAMP Accumulation

This protocol measures the ability of Tizanidine to inhibit adenylyl cyclase activity, a key functional consequence of Gαi-coupled α2-adrenergic receptor activation.

Materials:

  • CHO-K1 or HEK293 cells expressing the desired α2-adrenergic receptor subtype

  • Cell culture medium

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4)

  • Forskolin

  • Tizanidine Hydrochloride

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., ELISA, HTRF, or LANCE)

Workflow:

camp_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Analysis A Seed α2-AR expressing cells in a 96-well plate and grow to confluency B Wash cells with Stimulation Buffer A->B C Pre-incubate cells with varying concentrations of Tizanidine and IBMX B->C D Stimulate cells with Forskolin to induce cAMP production C->D E Lyse cells and measure intracellular cAMP levels using a cAMP assay kit D->E F Plot cAMP levels against Tizanidine concentration E->F G Determine the EC₅₀ value for Tizanidine's inhibitory effect F->G

cAMP Functional Assay Workflow

Procedure:

  • Cell Seeding:

    • Seed CHO-K1 or HEK293 cells expressing the α2-adrenergic receptor in a 96-well plate at an appropriate density to reach ~90% confluency on the day of the assay.

    • Incubate for 24-48 hours.

  • Assay:

    • Wash the cells once with pre-warmed Stimulation Buffer.

    • Add 50 µL of Stimulation Buffer containing varying concentrations of Tizanidine (e.g., 0.1 nM to 10 µM) and a fixed concentration of IBMX (e.g., 500 µM) to each well.

    • Incubate for 15-30 minutes at 37°C.

    • Add 50 µL of Stimulation Buffer containing a fixed concentration of Forskolin (e.g., 10 µM) to each well to stimulate adenylyl cyclase.

    • Incubate for a further 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using the assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of Tizanidine.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of Tizanidine that produces 50% of its maximal inhibitory effect on forskolin-induced cAMP accumulation.

Conclusion

Tizanidine serves as a valuable chemical probe for investigating the pharmacology and function of the α2-adrenergic receptor. Its well-characterized binding profile and functional activity as an agonist make it a suitable tool for both binding and cell-based functional assays. When using Tizanidine, it is important for researchers to be aware of its off-target activities, particularly at imidazoline and α1-adrenergic receptors, and to include appropriate controls in their experiments to ensure the specificity of the observed effects. The protocols provided in this document offer a solid foundation for the use of Tizanidine in α2-adrenergic receptor research.

References

Application Notes and Protocols for In Vivo Imaging of 5-HT1A Receptors using the Agonist PET Tracer [¹⁸F]F13640

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Spirazidine" in the context of in vivo imaging applications did not yield specific information. Therefore, these application notes and protocols are based on the well-characterized 5-HT1A receptor agonist PET tracer, [¹⁸F]F13640 (also known as befiradol or NLX-112), as a representative agent for imaging the functional state of these receptors. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to its use in preclinical in vivo imaging.

Introduction

The serotonin 1A (5-HT1A) receptor is a key target in neuroscience research and drug development, implicated in the pathophysiology of numerous psychiatric and neurological disorders. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of receptor density and occupancy. While antagonist radiotracers have been traditionally used, agonist tracers like [¹⁸F]F13640 offer the unique advantage of preferentially binding to the high-affinity, functionally active state of the G-protein coupled 5-HT1A receptor.[1][2][3] This provides a more direct measure of the receptor's functional status.[1]

These notes provide an overview of the application of [¹⁸F]F13640 for in vivo imaging, including its radiosynthesis, quality control, experimental protocols for preclinical imaging in rodents and larger animals, and methods for data analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for [¹⁸F]F13640, facilitating comparison and experimental planning.

Table 1: Physicochemical and In Vitro Binding Properties of F13640

PropertyValueReference
Chemical Name3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone[4]
Ki for 5-HT1A Receptor1 nM
Molar Activity (EOS)87 ± 18 GBq/µmol
Radiochemical Purity> 98%

Table 2: In Vivo Imaging Parameters and Observations for [¹⁸F]F13640

ParameterSpeciesValue/ObservationReference
Injected DoseCat108 ± 19 MBq (intravenous bolus)
Scan DurationCat90 minutes (dynamic)
High Uptake RegionsCatDorsal raphe nucleus, anterior cingulate cortex, hippocampus, thalamus
Reference RegionHumanCerebellum white matter, frontal lobe white matter
Occupancy Change (post d-fenfluramine)Cat10% (thalamus) to 31% (cerebellum gray matter)

Experimental Protocols

The radiosynthesis of [¹⁸F]F13640 is performed via a nucleophilic fluoro-substitution on its nitro-precursor.

  • Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.

  • Radiolabeling: The produced [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted into a reaction vessel containing the nitro-precursor of F13640 (5 mg). The reaction is carried out in a suitable solvent at an elevated temperature.

  • Purification: The crude reaction mixture is purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

  • Formulation: The collected fraction containing [¹⁸F]F13640 is reformulated for injection using solid-phase extraction with a C18 cartridge.

  • Radiochemical Purity: Determined by analytical HPLC to be >98%.

  • Molar Activity: Calculated from the amount of radioactivity and the mass of F13640, typically >75 GBq/µmol at the end of synthesis.

  • Residual Solvents: Analyzed by gas chromatography to ensure levels are within pharmaceutically acceptable limits.

  • Endotoxin Levels: Assessed using a Limulus Amebocyte Lysate (LAL) test.

Proper animal preparation is crucial for obtaining reliable and reproducible PET imaging data.

  • Fasting: Animals should be fasted for a period appropriate to the species (e.g., 4-6 hours for rodents) to reduce variability in glucose metabolism, although for receptor studies, this is less critical than for FDG studies.

  • Anesthesia: Anesthesia is required to prevent motion artifacts during the scan. Isoflurane (2% for maintenance) delivered in air is a common choice. The animal's body temperature should be monitored and maintained using a heating pad.

  • Catheterization: For dynamic scanning and administration of pharmacological challenge agents, a catheter should be placed in a tail vein or other suitable vessel.

  • Animal Positioning: The anesthetized animal is positioned on the scanner bed. For brain imaging, the head should be securely fixed to minimize movement.

  • Transmission Scan: A CT scan is performed prior to the emission scan for attenuation correction.

  • Radiotracer Injection: [¹⁸F]F13640 is administered as an intravenous bolus. The injected dose will vary depending on the animal species and scanner sensitivity (e.g., 10-20 MBq for a rat, up to ~100 MBq for a cat).

  • Emission Scan: A dynamic emission scan is acquired immediately after injection for a duration of 60-90 minutes. The data is typically collected in list mode and reconstructed into a series of time frames.

  • Image Reconstruction: PET data is reconstructed using an appropriate algorithm, such as 3D Ordered Subset Expectation Maximization (OSEM), with corrections for attenuation, scatter, and decay.

  • Image Co-registration: The PET images are co-registered with an anatomical reference image (e.g., MRI) to allow for accurate delineation of brain regions of interest (ROIs).

  • Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. Various kinetic models can be applied to quantify receptor binding, such as the simplified reference tissue model (SRTM) or Logan graphical analysis, using a reference region with negligible receptor density (e.g., cerebellum white matter).

  • Quantification: The primary outcome measure is often the binding potential (BP_ND_) or the distribution volume ratio (DVR), which are proportional to the density of available receptors. For static scans, the Standardized Uptake Value Ratio (SUVR) can be calculated.

Visualizations

G cluster_pathway 5-HT1A Receptor Signaling Pathway Serotonin Serotonin or [¹⁸F]F13640 (Agonist) HT1A_R 5-HT1A Receptor Serotonin->HT1A_R Binds to G_protein Gi/o Protein HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Reduces production of K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Promotes

5-HT1A Receptor Signaling Pathway

G cluster_workflow [¹⁸F]F13640 In Vivo PET Imaging Workflow Animal_Prep Animal Preparation (Fasting, Anesthesia, Catheterization) Radiotracer_Admin Radiotracer Administration ([¹⁸F]F13640 IV Bolus) Animal_Prep->Radiotracer_Admin PET_Scan PET/CT Scan (Transmission & Dynamic Emission) Radiotracer_Admin->PET_Scan Data_Recon Data Reconstruction (OSEM, Attenuation Correction) PET_Scan->Data_Recon Image_Analysis Image Analysis (Co-registration, ROI definition) Data_Recon->Image_Analysis Kinetic_Modeling Kinetic Modeling (SRTM, Logan Plot) Image_Analysis->Kinetic_Modeling Quantification Quantification (BP_ND_, DVR, SUVR) Kinetic_Modeling->Quantification

Preclinical PET Imaging Workflow

References

Application Notes and Protocols for Establishing a Dose-Response Curve for Spirazidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of recent scientific literature on Spirazidine, this document provides a generalized protocol for establishing a dose-response curve for a compound with putative immunosuppressive and cytostatic properties. The specific experimental conditions and assays should be optimized based on the observed biological activities of this compound.

Introduction

This compound is a compound with reported immunosuppressive and cytostatic properties. To characterize its biological activity, it is essential to establish a clear dose-response relationship. This document outlines detailed protocols for determining the in vitro efficacy and potency of this compound by assessing its impact on cell viability, cell proliferation, and relevant signaling pathways. These protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0
0.11.2310.07598.2
11.1020.06387.9
50.8760.05169.8
100.6320.04550.4
250.3150.03325.1
500.1580.02112.6
1000.0790.0156.3
This compound Concentration (µM)Mean Absorbance (450 nm)Standard Deviation% Proliferation Inhibition
0 (Vehicle Control)1.8920.1210.0
0.011.7850.1155.7
0.11.5430.09818.4
11.0230.07245.9
50.5670.04970.0
100.2890.03184.7
250.1340.02292.9
500.0880.01895.4
AssayCell TypeIC50 (µM)95% Confidence Interval
Cytotoxicity (MTT)Jurkat9.88.5 - 11.2
Anti-proliferation (BrdU)Activated PBMCs1.21.0 - 1.5

Experimental Protocols

This protocol determines the concentration of this compound that is cytotoxic to a relevant cell line, such as the Jurkat T-lymphocyte cell line.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Add 100 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[1][2][3]

This protocol assesses the inhibitory effect of this compound on the proliferation of activated immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) or other mitogen

  • This compound stock solution

  • BrdU Cell Proliferation ELISA Kit (including BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, and substrate)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Add PHA to a final concentration of 5 µg/mL to stimulate proliferation.

  • Simultaneously, add 100 µL of this compound serial dilutions (e.g., 0.01 to 50 µM) to the wells. Include a vehicle control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of BrdU labeling solution to each well and incubate for an additional 24 hours.

  • Follow the manufacturer's instructions for the BrdU Cell Proliferation ELISA Kit to fix, denature, and probe the cells with the anti-BrdU antibody.

  • Add the substrate and stop solution as per the kit's protocol.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition for each concentration relative to the stimulated vehicle control.

  • Plot the percentage of proliferation inhibition against the logarithm of this compound concentration to determine the IC50 value.[4]

This protocol investigates the effect of this compound on key signaling pathways involved in immune cell activation and proliferation, such as the NF-κB and MAPK pathways.

Materials:

  • Jurkat cells or PBMCs

  • RPMI-1640 medium

  • This compound

  • Stimulating agent (e.g., TNF-α for NF-κB, PMA for MAPK)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates at an appropriate density.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).

  • For the last 30 minutes of treatment, stimulate the cells with the appropriate agent (e.g., TNF-α or PMA). Include unstimulated and vehicle-treated stimulated controls.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. β-actin can be used as a loading control.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Dose-Response Analysis cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Jurkat, PBMCs) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Proliferation Proliferation Assay (BrdU) Cell_Culture->Proliferation Signaling Signaling Pathway Analysis (Western Blot) Cell_Culture->Signaling Spirazidine_Prep This compound Serial Dilutions Spirazidine_Prep->Cytotoxicity Spirazidine_Prep->Proliferation Spirazidine_Prep->Signaling Data_Acquisition Data Acquisition (Absorbance/Chemiluminescence) Cytotoxicity->Data_Acquisition Proliferation->Data_Acquisition Signaling->Data_Acquisition Dose_Response_Curve Generate Dose-Response Curves Data_Acquisition->Dose_Response_Curve IC50 Calculate IC50 Values Dose_Response_Curve->IC50

Caption: Workflow for dose-response analysis of this compound.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Immune Receptor (e.g., TCR, TNFR) IKK IKK Complex Receptor->IKK Signal Transduction IkappaB IκB IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Gene_Expression Gene Expression (Cytokines, Proliferation Genes) NFkB_nuc->Gene_Expression Activates

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for Cryo-EM Sample Preparation of Spirazidine-Bound Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryo-electron microscopy (cryo-EM) has become an indispensable tool in structural biology, enabling the determination of high-resolution structures of complex biological macromolecules in their near-native states.[1][2][3] This technique is particularly powerful for studying the interaction between proteins and small molecule ligands, providing critical insights for structure-based drug design.[4][5] These application notes provide a detailed protocol for the preparation of a protein target in complex with a novel small molecule inhibitor, Spirazidine, for single-particle cryo-EM analysis.

The success of a cryo-EM experiment is fundamentally dependent on the quality of the prepared sample. The protocols outlined below provide a systematic approach to optimize the various parameters crucial for obtaining high-quality cryo-EM grids, including protein purity, concentration, buffer conditions, and the vitrification process. While these guidelines are comprehensive, it is important to note that optimal conditions are often protein-specific and may require empirical optimization.

Protein Target & Ligand Overview

This protocol is designed for a generic protein target that is known to be structurally and functionally modulated by the binding of this compound. For the purposes of this guide, we will assume the protein is a soluble, globular protein. Adaptations for membrane proteins are discussed in a separate section.

This compound is a novel investigational small molecule. As its specific physicochemical properties are under investigation, this protocol emphasizes the necessary steps to characterize and optimize its use in cryo-EM sample preparation. Key considerations for any small molecule ligand include its solubility, stability, and binding affinity for the target protein.

Experimental Protocols

Protein Purification and Quality Control

High purity (>99%) and homogeneity are prerequisites for successful cryo-EM sample preparation.

Methodology:

  • Expression and Lysis: Express the protein of interest in a suitable system (e.g., bacterial, insect, or mammalian cells) to obtain sufficient quantities. Lyse the cells using appropriate methods (e.g., sonication, high-pressure homogenization) in a buffer that maintains protein stability.

  • Affinity Chromatography: Use an affinity tag (e.g., His-tag, GST-tag) to capture the target protein from the cell lysate. Elute the protein using a specific competitor (e.g., imidazole for His-tagged proteins).

  • Ion-Exchange Chromatography: Further purify the protein based on its net charge to remove contaminants with similar sizes but different isoelectric points.

  • Size-Exclusion Chromatography (SEC): This is a critical final step to ensure the sample is monodisperse and to remove any aggregates. The protein should be run in the final buffer intended for cryo-EM grid preparation.

  • Quality Control:

    • SDS-PAGE: To confirm purity and the correct molecular weight.

    • Negative Stain EM: To visually assess particle distribution, homogeneity, and the absence of aggregation before proceeding to cryo-EM.

    • Dynamic Light Scattering (DLS): To quantitatively assess the monodispersity of the sample.

Preparation of this compound Stock Solution

The preparation of the ligand stock is critical to ensure accurate and reproducible concentrations in the final sample.

Methodology:

  • Solubility Testing: Determine the optimal solvent for this compound. Start with common solvents such as DMSO, ethanol, or water. Aim for a high concentration stock (e.g., 10-100 mM) to minimize the final solvent concentration in the protein sample.

  • Stock Preparation: Dissolve a precise amount of this compound in the chosen solvent to create a high-concentration stock solution.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid freeze-thaw cycles.

Formation of the Protein-Spirazidine Complex

Incubating the protein with the ligand is a crucial step to ensure a high occupancy of the binding site.

Methodology:

  • Concentration Ratio: The molar ratio of ligand to protein will depend on the binding affinity (Kd). A general starting point is a 5- to 10-fold molar excess of the ligand.

  • Incubation:

    • Dilute the this compound stock solution into the purified protein solution to the desired final concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) to avoid protein denaturation.

    • Incubate the mixture on ice or at 4°C for a duration determined by the association rate of the ligand. A typical starting point is 1-2 hours. For ligands with slow binding kinetics, longer incubation times may be necessary.

  • Final Concentration Step: After incubation, concentrate the protein-ligand complex to the desired concentration for grid preparation using a centrifugal filter unit with an appropriate molecular weight cutoff.

Cryo-EM Grid Preparation and Vitrification

The goal of this step is to create a thin layer of vitreous (non-crystalline) ice containing well-dispersed protein-ligand complex particles.

Methodology:

  • Grid Selection: Choose an appropriate cryo-EM grid (e.g., Quantifoil, C-flat) with a suitable hole size and spacing. The choice may depend on the size of the protein complex.

  • Glow Discharge: Glow discharge the grids to render the carbon surface hydrophilic, which promotes even spreading of the sample.

  • Sample Application: In a controlled environment with high humidity to prevent evaporation, apply 3-4 µL of the protein-Spirazidine complex solution to the glow-discharged grid.

  • Blotting: Blot away excess liquid with filter paper to create a thin film of the sample. The blotting time is a critical parameter to optimize.

  • Plunge-Freezing: Immediately after blotting, rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample.

  • Storage: Store the vitrified grids in liquid nitrogen until they are ready for imaging.

Data Presentation: Quantitative Parameters for Optimization

The following tables provide starting points and ranges for key parameters that should be optimized for each specific protein-Spirazidine complex.

Table 1: Protein and Ligand Concentration Optimization

ParameterStarting PointOptimization RangeNotes
Protein Concentration1 mg/mL0.5 - 5 mg/mLHigher concentrations may be needed for smaller proteins.
This compound Concentration10x molar excess over protein2x - 50x molar excessDepends on the binding affinity (Kd) of this compound.
Final DMSO Concentration< 1% (v/v)0.1% - 2% (v/v)Higher concentrations can lead to protein denaturation.
Incubation Time1 hour30 minutes - 4 hoursDependent on the on-rate of the ligand.
Incubation Temperature4°COn ice to Room TemperatureLower temperatures often improve stability.

Table 2: Cryo-EM Grid Preparation and Vitrification Parameters

ParameterStarting PointOptimization RangeNotes
Grid TypeQuantifoil R1.2/1.3Various holey carbon or gold gridsGold grids can reduce beam-induced motion.
Glow Discharge Time30 seconds15 - 60 secondsVaries with the specific glow discharge unit.
Sample Volume3 µL2.5 - 4 µL
Blotting Time3 seconds1 - 5 secondsHighly dependent on the vitrification robot and environment.
Blotting Force0-5 to +5Varies with the vitrification robot.
Humidity95%80% - 100%High humidity is crucial to prevent sample evaporation.
Plunge TemperatureLiquid Ethane (~ -180°C)Liquid Ethane/Propane mix

Mandatory Visualizations

Experimental Workflow for this compound-Bound Protein Cryo-EM Sample Preparation

experimental_workflow cluster_protein_prep Protein Preparation cluster_ligand_prep Ligand Preparation cluster_complex_formation Complex Formation cluster_grid_prep Cryo-EM Grid Preparation p1 Protein Expression & Lysis p2 Affinity Chromatography p1->p2 p3 Ion-Exchange Chromatography p2->p3 p4 Size-Exclusion Chromatography p3->p4 p5 Quality Control (SDS-PAGE, NS-EM, DLS) p4->p5 c1 Incubate Protein with this compound p5->c1 l1 This compound Solubility Test l2 Prepare High-Conc. Stock Solution l1->l2 l2->c1 g2 Apply Sample c1->g2 g1 Glow Discharge Grid g1->g2 g3 Blot g2->g3 g4 Plunge-Freeze in Liquid Ethane g3->g4 g5 Store in Liquid Nitrogen g4->g5

Caption: Workflow for preparing this compound-bound protein samples for cryo-EM.

Logical Relationship for Optimizing Cryo-EM Sample Preparation

optimization_logic cluster_input Initial Sample cluster_process Optimization Cycle cluster_output Outcome protein Purified Protein params Adjust Parameters (Concentration, Buffer, Incubation, Blotting) protein->params ligand This compound ligand->params vitrification Vitrification params->vitrification screening Cryo-EM Screening vitrification->screening analysis Image Analysis (Particle distribution, Ice thickness) screening->analysis analysis->params Iterate good_grid Optimal Grid for High-Resolution Data Collection analysis->good_grid Success

Caption: Iterative optimization cycle for cryo-EM grid preparation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Protein Aggregation - High protein concentration- Incorrect buffer pH or salt concentration- Presence of unfolded protein- Ligand-induced aggregation- Decrease protein concentration.- Screen different buffer conditions (pH, salt).- Re-run size-exclusion chromatography.- Optimize ligand concentration and incubation time.
Preferred Orientation - Protein interaction with the air-water interface- Sample is too concentrated- Add a low concentration of a mild detergent (e.g., 0.005% Tween-20).- Use different grid types (e.g., gold grids).- Decrease protein concentration.
Thick Ice - Insufficient blotting- Increase blotting time or blotting force.
Thin Ice / No Ice - Excessive blotting- Decrease blotting time or blotting force.
Crystalline Ice - Slow freezing rate- Contaminated liquid ethane- Ensure ethane is properly cooled and free of ice crystals.- Use fresh liquid ethane.
Low Particle Density - Protein concentration is too low- Protein is sticking to the grid bars- Increase protein concentration.- Use grids with a different support film.

Special Considerations for Membrane Proteins

Preparing membrane proteins for cryo-EM requires additional steps to maintain their native conformation and solubility.

  • Solubilization: Membrane proteins must be extracted from the lipid bilayer using detergents. The choice of detergent is critical and must be empirically determined.

  • Detergent Concentration: The optimal detergent concentration is typically just above the critical micelle concentration (CMC) to keep the protein soluble without an excess of empty micelles.

  • Reconstitution: For structural studies, it is often beneficial to reconstitute the membrane protein into a more native-like environment, such as:

    • Nanodiscs: A small patch of lipid bilayer stabilized by a scaffold protein.

    • Amphipols: Polymers that wrap around the transmembrane domain of the protein.

  • Grid Preparation: The presence of detergents can affect ice thickness and particle distribution. Optimization of blotting conditions is particularly crucial for membrane protein samples.

Conclusion

The protocol and guidelines presented here provide a comprehensive framework for the successful preparation of this compound-bound protein complexes for high-resolution cryo-EM analysis. By systematically optimizing each step, from protein purification to vitrification, researchers can significantly increase the likelihood of obtaining high-quality cryo-EM grids suitable for structure determination. These structural insights are invaluable for understanding the mechanism of action of novel therapeutics like this compound and for guiding further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Spirazidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spirazidine synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

This compound, with the IUPAC name 3,12-bis(2-chloroethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride, is typically synthesized in a two-step process. The first step involves the synthesis of the core heterocyclic structure, 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride. This is followed by the N-alkylation of the secondary amine groups with two 2-chloroethyl moieties.

Q2: What are the common starting materials for the synthesis of the dispirotripiperazinium core?

The synthesis of the 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride core often starts from more readily available piperazine derivatives. One common precursor is 1-benzoyl-4-(β-chloroethyl)piperazine hydrochloride.

Q3: What are the critical parameters to control during the N-alkylation step?

The N-alkylation of the dispirotripiperazinium core with 2-chloroethyl groups is a crucial step that significantly impacts the final yield and purity. Key parameters to control include reaction temperature, pH, and the molar ratio of reactants. It is important to maintain a slightly basic pH to facilitate the nucleophilic attack of the secondary amines on the chloroethylating agent. However, excessively high temperatures or strongly basic conditions can promote undesirable side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis and provides potential solutions.

Low Yield of the Dispirotripiperazinium Core
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature gradually while monitoring the reaction progress by TLC or LC-MS. Ensure efficient stirring to overcome mass transfer limitations.
Inappropriate solvent system.The reaction to form the dispiro structure is often carried out in a mixture of water and ethanol. Optimizing the ratio of these solvents can improve solubility and reaction rates.
Formation of multiple byproducts Side reactions occurring under the reaction conditions.Ensure the starting materials are pure. The use of protecting groups, such as a benzoyl group on the piperazine nitrogen, can prevent unwanted side reactions. The subsequent deprotection should be carried out under controlled acidic conditions.
Low Yield during N-Alkylation Step
Symptom Possible Cause Suggested Solution
Incomplete alkylation Insufficient reactivity of the alkylating agent or steric hindrance.Ensure the use of a suitable 2-chloroethylating agent. The reaction may require elevated temperatures and a suitable base, such as triethylamine, to proceed to completion.[1]
Suboptimal pH of the reaction mixture.The reaction should be carried out under slightly basic conditions to ensure the secondary amines are deprotonated and nucleophilic. Monitor and adjust the pH as needed.
Formation of an oily product instead of a solid Presence of impurities or residual solvent.The product may be an oil at room temperature or its crystallization may be inhibited by impurities. Attempt to induce crystallization by scratching the flask or seeding with a crystal. Further purification by column chromatography or recrystallization from a different solvent system may be necessary.[2]
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of hydrolyzed byproducts The 2-chloroethyl groups are susceptible to hydrolysis, especially in the presence of water at non-neutral pH or elevated temperatures.Perform the reaction and work-up under anhydrous conditions where possible. During aqueous work-up, maintain a low pH (2-3) and minimize contact time with water.[2]
Intramolecular cyclization byproducts The lone pair of electrons on the nitrogen can attack one of the β-chloroethyl groups, leading to the formation of a reactive aziridinium ion and subsequent piperazine derivatives.[2]Purify the compound as its hydrochloride salt to reduce the nucleophilicity of the nitrogen atom. Avoid high temperatures during purification steps.[2]
Colored impurities Contaminants from starting materials or side reactions.Treat the solution with activated charcoal to remove colored impurities. Recrystallization from a suitable solvent system is also an effective purification method.

Experimental Protocols

Synthesis of 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride

A detailed protocol for the synthesis of the core dispirotripiperazinium structure is outlined in various patents. A general approach involves the reaction of a suitably protected piperazine derivative, followed by deprotection and cyclization. For instance, 1-formylpiperazine can be reacted with 1,2-dichloroethane in the presence of sodium bicarbonate, followed by subsequent transformations to yield the desired dispiro compound.

Synthesis of this compound (N-alkylation)

The final step involves the alkylation of the 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride with a 2-chloroethylating agent. A general procedure is as follows:

  • Dissolve 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride in a suitable solvent such as a mixture of water and ethanol.

  • Add a base, for example, triethylamine, to the solution.

  • Add the 2-chloroethylating agent (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane) to the reaction mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable analytical method like HPLC or TLC.

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent such as a mixture of methanol and acetone.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis
Issue Potential Cause Recommended Action Expected Outcome
Low YieldIncomplete reaction, side reactions (hydrolysis, cyclization).Optimize reaction time, temperature, and pH. Use anhydrous solvents and maintain acidic conditions during workup.Increased conversion and minimized byproduct formation.
Impure ProductPresence of starting materials, hydrolyzed byproducts, or cyclized impurities.Recrystallization from appropriate solvents (e.g., methanol/acetone), treatment with activated charcoal, or column chromatography.Purity >98% as determined by HPLC.
Oily ProductLow melting point, presence of impurities inhibiting crystallization.Attempt to induce crystallization, convert to a salt, or perform further purification.Formation of a crystalline solid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dispirotripiperazinium Core cluster_step2 Step 2: N-Alkylation cluster_purification Purification Piperazine_Derivative Piperazine Derivative (e.g., 1-Benzoyl-4-(β-chloroethyl)piperazine HCl) Reaction_1 Reaction with Cyclizing Agent Piperazine_Derivative->Reaction_1 Core_Intermediate 3,12-diaza-6,9-diazoniadispiro [5.2.5.2]hexadecane dichloride Reaction_1->Core_Intermediate Alkylation_Reaction N-Alkylation with 2-Chloroethylating Agent Core_Intermediate->Alkylation_Reaction Spirazidine_Crude Crude this compound Alkylation_Reaction->Spirazidine_Crude Purification_Step Purification (Recrystallization, etc.) Spirazidine_Crude->Purification_Step Pure_this compound Pure this compound Purification_Step->Pure_this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Analyze Crude Product (HPLC, NMR) Start->Check_Purity Identify_Issue Identify Main Issue Check_Purity->Identify_Issue Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Low Conversion Side_Products Major Side Products Identify_Issue->Side_Products High Impurities Optimize_Conditions Optimize Reaction Conditions (Time, Temp, pH) Incomplete_Reaction->Optimize_Conditions Modify_Workup Modify Workup/Purification (Anhydrous, Low Temp, pH control) Side_Products->Modify_Workup Re-run Re-run Synthesis Optimize_Conditions->Re-run Modify_Workup->Re-run Success Improved Yield/Purity Re-run->Success

Caption: Logical workflow for troubleshooting this compound synthesis.

References

Troubleshooting Spirazidine solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Spirazidine solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a dispirotripiperazine derivative.[1][2] It has the chemical formula C16H32Cl4N4 and a molecular weight of 422.26 g/mol .[1][2][3] It has shown a wide spectrum of anticancer activity with relatively low toxicity and possesses immunosuppressive properties.

Q2: I am having difficulty dissolving this compound in DMSO. What are the initial steps I should take?

When encountering solubility issues, it's important to systematically address potential contributing factors. Start by verifying the purity of your this compound sample. Ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed moisture can reduce its solvating power. Gentle warming of the solution (e.g., to 37°C) or using a sonication water bath can also help facilitate dissolution.

Q3: My this compound powder is not dissolving in DMSO even after warming and sonication. What else can I try?

If initial methods are unsuccessful, consider the concentration of your stock solution. You may be attempting to dissolve this compound above its solubility limit in DMSO. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM if you were initially trying for 10 mM or higher). Vigorous vortexing for 1-2 minutes can also aid in dissolving the compound.

Q4: My this compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

This common issue, often called "salting out," occurs due to the rapid change in solvent polarity. To prevent precipitation, perform serial dilutions of your DMSO stock solution in DMSO first to achieve a lower concentration before the final dilution into the aqueous medium. Adding the DMSO stock to the aqueous solution while vortexing or stirring can also help by ensuring rapid and even dispersion. It is also important to ensure the final concentration of DMSO in your assay is as low as possible to avoid cellular toxicity, typically not exceeding 0.5%, although this can be cell-line dependent.

Q5: What is the recommended method for storing this compound solutions?

For long-term storage, it is best to store this compound as a solid at -20°C or -80°C in a dry, dark place. If you prepare a stock solution in DMSO, it is recommended to aliquot it into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always prepare fresh working solutions from your concentrated stock immediately before an experiment.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound in DMSO.

Issue 1: this compound powder does not dissolve in DMSO.
Potential Cause Corrective Action
Impure Compound Verify the purity and identity of the this compound sample.
Hygroscopic DMSO Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Store DMSO properly in a tightly sealed container to prevent moisture absorption.
Low Kinetic Energy Gently warm the solution in a 37°C water bath for 5-10 minutes.
Compound Aggregation Use a bath sonicator for 5-10 minutes to break up aggregates. Alternatively, vortex the solution vigorously.
Concentration Exceeds Solubility Limit Prepare a more dilute stock solution (e.g., try 5 mM or 1 mM if a 10 mM solution is problematic).
Issue 2: this compound precipitates out of solution upon dilution into aqueous media.
Potential Cause Corrective Action
Rapid Change in Solvent Polarity ("Salting Out") Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.
Localized High Concentration Add the DMSO stock solution to the aqueous media while vortexing or stirring to ensure rapid and even dispersion.
Insufficient Final DMSO Concentration Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.5%).
Low Temperature of Aqueous Medium Ensure your aqueous buffer or medium is at an appropriate temperature (e.g., room temperature or 37°C), as some compounds are less soluble at lower temperatures.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Preparation: Bring the vial of solid this compound and a sealed bottle of anhydrous, high-purity DMSO to room temperature.

  • Calculation: Determine the mass of this compound and the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Troubleshooting Insolubility: If the compound does not fully dissolve:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Alternatively, place the vial in a bath sonicator for 5-10 minutes.

  • Storage: Once dissolved, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
  • Thawing: Thaw a single-use aliquot of the concentrated this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in fresh DMSO. For example, if you have a 10 mM stock and need a final concentration of 10 µM in your assay with a 1:1000 final dilution, you might first dilute the 10 mM stock to 1 mM in DMSO.

  • Final Dilution: While vortexing the aqueous medium (e.g., cell culture media or buffer), add the required volume of the this compound stock (or intermediate dilution) to achieve the final desired concentration.

  • Final DMSO Concentration: Ensure the final percentage of DMSO in the aqueous solution is below the toxic level for your experimental system (typically ≤ 0.5%).

  • Control: Always include a vehicle control in your experiment containing the same final concentration of DMSO as the this compound-treated samples.

Data Presentation

Table 1: this compound Solubility in Various Solvents (Template)
Solvent Temperature (°C) Maximum Observed Soluble Concentration (mM) Observations
DMSO25
DMSO37
Ethanol25
PBS (pH 7.4)25
Cell Culture Medium37

Visualizations

Experimental Workflow for Troubleshooting this compound Solubility

G Troubleshooting Workflow for this compound Solubility A Start: Dissolve this compound in Anhydrous DMSO B Does it dissolve? A->B C Yes B->C D No B->D K Proceed to Dilution in Aqueous Medium C->K E Vortex and/or gently warm (37°C) D->E F Sonicate E->F G Does it dissolve now? F->G H Yes G->H I No G->I H->K J Prepare a more dilute stock solution I->J J->A L Does it precipitate? K->L M No L->M N Yes L->N Q Experiment Ready M->Q O Use serial dilutions in DMSO before adding to aqueous medium N->O P Add DMSO stock to vortexing aqueous medium O->P P->K

Caption: A flowchart outlining the steps to troubleshoot this compound solubility in DMSO.

Hypothetical Signaling Pathway for an Anticancer Agent

Given that this compound has been noted for its anticancer properties, the following diagram illustrates a simplified, hypothetical signaling pathway that is often implicated in cancer cell proliferation and survival, and which could be a target for such a compound. Note: This is a generalized pathway and has not been specifically validated for this compound.

G Hypothetical Signaling Pathway for an Anticancer Agent cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene This compound This compound (Hypothetical) This compound->RAF Inhibition

Caption: A diagram of a hypothetical MAPK/ERK signaling pathway targeted by an anticancer agent.

References

Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help reduce the off-target effects of small molecule inhibitors, such as Compound X, in various assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Q2: How can I predict potential off-target effects of Compound X before starting my experiments?

A2: Several in silico and experimental approaches can help predict off-target effects. Computational methods, such as ligand-based and structure-based virtual screening, can identify potential off-target proteins by comparing the structure of Compound X to libraries of known ligands and protein binding sites.[1] Additionally, screening Compound X against a panel of known off-target liabilities (e.g., kinases, GPCRs, ion channels) can provide an early indication of its selectivity profile.

Q3: What is the difference between on-target and off-target engagement?

A3: On-target engagement refers to the direct binding of a compound to its intended biological target.[4] Off-target engagement, conversely, is the binding of the compound to any other unintended biomolecule. Validating on-target engagement is a critical step to confirm that the observed biological effect is indeed mediated by the intended target.

Troubleshooting Guide: Reducing Off-Target Effects in Your Assays

This guide provides systematic steps to troubleshoot and minimize off-target effects observed in your experiments with Compound X.

Step 1: Confirm On-Target Engagement

Before investigating off-target effects, it is essential to verify that Compound X is engaging with its intended target in your experimental system.

Workflow for Confirming On-Target Engagement

cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Validation Biochem_Assay Enzyme/Binding Assay (e.g., IC50, Kd determination) CETSA Cellular Thermal Shift Assay (CETSA) Biochem_Assay->CETSA Confirm target binding in cells NanoBRET NanoBRET™ Target Engagement Assay Cell_Phenotype Phenotypic Assay (e.g., cell viability, reporter gene) CETSA->Cell_Phenotype Correlate binding with cellular effect Orthogonal Orthogonal Approaches (e.g., structurally distinct inhibitor, genetic knockdown) Cell_Phenotype->Orthogonal Validate with independent methods Start Off-Target Effect Observed Concentration Is the concentration of Compound X optimized? Start->Concentration Lower_Conc Use the lowest effective concentration Concentration->Lower_Conc No Assay_Conditions Are assay conditions optimized? Concentration->Assay_Conditions Yes Optimize_Assay Modify assay parameters (e.g., buffer, incubation time) Assay_Conditions->Optimize_Assay No Structural_Analog Is a more selective structural analog available? Assay_Conditions->Structural_Analog Yes Use_Analog Use a more selective analog Structural_Analog->Use_Analog Yes Genetic_Approach Can a genetic approach be used? Structural_Analog->Genetic_Approach No Use_Genetics Use CRISPR/siRNA to validate phenotype Genetic_Approach->Use_Genetics Yes Acknowledge Acknowledge and discuss the off-target effect Genetic_Approach->Acknowledge No

References

Technical Support Center: Improving the Bioavailability of Spirazidine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Spirazidine is a model compound representing a poorly water-soluble drug. The following guidance is based on established principles for enhancing the bioavailability of such compounds and is intended for research and development purposes.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this compound and other poorly soluble molecules.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question ID Question Possible Causes & Troubleshooting Steps
TSG-001 Why is the in vivo bioavailability of our this compound formulation low despite acceptable in vitro dissolution? Possible Causes: 1. Precipitation in the GI tract: The drug may dissolve but then precipitate into a less soluble form in the different pH environments of the gastrointestinal tract.[1][2] 2. Poor Permeability: The dissolved drug may not be effectively transported across the intestinal epithelium.[3] 3. First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[3] Troubleshooting Steps: * Simulate GI conditions: Conduct dissolution testing in media that mimic gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF) to assess for precipitation. * Permeability Assays: Use in vitro models like Caco-2 cell monolayers to evaluate the intestinal permeability of this compound. * In vivo PK Studies: Design pharmacokinetic studies to include the collection of portal vein blood samples to directly measure the extent of first-pass metabolism.[4]
TSG-002 We are observing high variability in our animal pharmacokinetic (PK) data for a this compound lipid-based formulation. What could be the cause? Possible Causes: 1. Inconsistent Emulsification: The formulation may not be emulsifying consistently in the GI tract, leading to variable drug release and absorption. 2. Food Effects: The presence or absence of food can significantly alter the digestion of lipids and, consequently, drug absorption. 3. Formulation Instability: The drug may be precipitating out of the lipid vehicle over time. Troubleshooting Steps: * Droplet Size Analysis: Characterize the emulsion droplet size upon dispersion in aqueous media to ensure consistency. * Fasted vs. Fed Studies: Conduct PK studies in both fasted and fed animal models to quantify the food effect. * Stability Studies: Perform long-term and accelerated stability studies on your formulation, monitoring for drug precipitation or changes in physical appearance.
TSG-003 Our amorphous solid dispersion (ASD) of this compound is showing signs of recrystallization during stability testing. How can we improve its physical stability? Possible Causes: 1. Polymer Incompatibility: The chosen polymer may not be effectively inhibiting crystallization. 2. High Drug Loading: The concentration of this compound in the dispersion may be too high, increasing the thermodynamic driving force for crystallization. 3. Moisture Sorption: Water absorbed from the environment can act as a plasticizer, increasing molecular mobility and facilitating recrystallization. Troubleshooting Steps: * Polymer Screening: Evaluate a range of polymers with different properties to find one that has strong interactions with this compound. * Optimize Drug Loading: Prepare ASDs with varying drug loads to determine the highest stable concentration. * Controlled Storage: Store the ASD in low-humidity conditions and consider co-formulating with moisture-protective excipients.
TSG-004 Micronization of this compound is not leading to a significant improvement in bioavailability. Why might this be? Possible Causes: 1. Particle Agglomeration: The fine particles may be re-aggregating, reducing the effective surface area for dissolution. 2. Poor Wettability: The micronized powder may have poor wettability, preventing the dissolution medium from effectively interacting with the drug particles. 3. Permeability-Limited Absorption: If the absorption of this compound is limited by its permeability rather than its dissolution rate, reducing particle size will have a minimal effect. Troubleshooting Steps: * Surface Modifiers: Include surfactants or wetting agents in the formulation to prevent agglomeration and improve wettability. * Particle Size Analysis in Suspension: Analyze the particle size of the micronized drug suspended in a relevant medium to check for aggregation. * Re-evaluate BCS Classification: Confirm whether this compound is truly dissolution-rate limited (BCS Class II) or if it also has permeability limitations (BCS Class IV).

Frequently Asked Questions (FAQs)

Question ID Question Answer
FAQ-001 What are the primary strategies for improving the oral bioavailability of a poorly soluble compound like this compound? The main approaches focus on enhancing the solubility and dissolution rate of the drug. Key strategies include: * Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug for faster dissolution. * Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility. * Lipid-Based Formulations: Encapsulating the drug in lipid systems (e.g., SEDDS, SMEDDS) can improve solubilization and take advantage of lipid absorption pathways. * Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug molecule.
FAQ-002 How do I choose the best bioavailability enhancement technology for this compound? The selection depends on the physicochemical properties of this compound. A systematic approach is recommended: 1. Characterize the API: Determine its solubility, permeability (BCS classification), melting point, and logP. 2. BCS Class II Drugs (Low Solubility, High Permeability): For these, dissolution is the rate-limiting step. ASDs, micronization, and lipid-based systems are often effective. 3. BCS Class IV Drugs (Low Solubility, Low Permeability): These are more challenging. Lipid-based formulations or ASDs combined with permeation enhancers may be necessary. 4. Feasibility Studies: Conduct small-scale screening of different technologies to compare their effectiveness in improving the solubility and dissolution of this compound.
FAQ-003 What is an Amorphous Solid Dispersion (ASD) and how does it improve bioavailability? An Amorphous Solid Dispersion is a formulation where the drug is dispersed in a polymer matrix in a non-crystalline, amorphous state. This improves bioavailability by: * Higher Apparent Solubility: The amorphous form of a drug has a higher energy state than its crystalline form, leading to greater solubility. * Supersaturation: ASDs can generate and maintain a supersaturated concentration of the drug in the GI tract, which creates a larger concentration gradient for absorption. * Improved Wettability: The polymer carrier can improve the wettability of the hydrophobic drug.
FAQ-004 What are the critical quality attributes to monitor for a lipid-based formulation of this compound? For a lipid-based drug delivery system (LBDDS), the following attributes are critical: * Drug Solubility in Excipients: Ensure the drug remains dissolved in the lipid components. * Emulsion Droplet Size Distribution: This affects the surface area for drug release and absorption. * Self-Emulsification Time: The formulation should disperse rapidly and consistently upon contact with aqueous media. * Absence of Drug Precipitation: Monitor for drug crystallization upon dispersion and during storage. * Physical and Chemical Stability: Assess the formulation for stability under various storage conditions.

Data Presentation

Table 1: Comparison of Different this compound Formulations

This table summarizes hypothetical data for various this compound formulations to illustrate the potential impact of different bioavailability enhancement strategies.

Formulation Type Aqueous Solubility (µg/mL) Dissolution Rate (% dissolved in 30 min) In Vivo Bioavailability (%) Key Advantages Key Challenges
Crystalline this compound0.5155Simple formulationPoor absorption
Micronized this compound2.14515Established technologyParticle agglomeration, poor wettability
Amorphous Solid Dispersion (ASD)85.39055Significant solubility enhancementPhysical instability (recrystallization)
Self-Emulsifying Drug Delivery System (SEDDS)>100 (in formulation)9565High drug loading, good for lipophilic drugsPotential for GI side effects, food effects

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound with a suitable polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA)

  • Dichloromethane (DCM)

  • Methanol

  • Spray dryer apparatus

Methodology:

  • Solution Preparation: Dissolve this compound and PVP/VA (e.g., in a 1:3 ratio by weight) in a 90:10 mixture of DCM and methanol to a final solids concentration of 5% (w/v). Ensure complete dissolution.

  • Spray Dryer Setup: Set the spray dryer parameters. Typical starting parameters are:

    • Inlet temperature: 80-120°C

    • Atomization gas flow rate: 400-600 L/hr

    • Solution feed rate: 3-5 mL/min

  • Spray Drying: Feed the prepared solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming solid dispersion particles.

  • Powder Collection: Collect the resulting powder from the cyclone separator.

  • Secondary Drying: Dry the collected powder in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Characterization: Analyze the resulting powder for its physical form (using X-ray powder diffraction - XRPD), thermal properties (using differential scanning calorimetry - DSC), and dissolution performance.

Protocol 2: In Vitro Dissolution Testing

Objective: To assess the dissolution rate of different this compound formulations.

Apparatus: USP Apparatus II (Paddle Method)

Materials:

  • This compound formulation (e.g., capsule or tablet)

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl or simulated intestinal fluid)

  • Dissolution testing station

Methodology:

  • Setup: Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to 50 or 75 RPM.

  • Medium Degassing: De-gas the dissolution medium to prevent the formation of bubbles on the dosage form.

  • Dosage Form Introduction: Place one unit of the this compound formulation into each dissolution vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE) to prevent undissolved particles from skewing the results.

  • Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC.

  • Data Reporting: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

bioavailability_workflow start Poorly Soluble Compound (e.g., this compound) bcs Characterize API (Solubility, Permeability) Determine BCS Class start->bcs bcs2 BCS Class II (Low S, High P) bcs->bcs2 Dissolution is Limiting bcs4 BCS Class IV (Low S, Low P) bcs->bcs4 Dissolution & Permeability are Limiting form_strat Select Formulation Strategy bcs2->form_strat bcs4->form_strat perm_enh Consider Permeation Enhancers bcs4->perm_enh ps_red Particle Size Reduction (Micronization, Nanonization) form_strat->ps_red asd Amorphous Solid Dispersion (ASD) form_strat->asd lipid Lipid-Based System (SEDDS, SLN) form_strat->lipid complex Complexation (Cyclodextrin) form_strat->complex dev Formulation Development & Optimization ps_red->dev asd->dev lipid->dev complex->dev perm_enh->dev eval In Vitro / In Vivo Evaluation (Dissolution, PK Studies) dev->eval success Successful Formulation (Improved Bioavailability) eval->success Target PK Profile Met fail Re-evaluate Strategy eval->fail Target PK Profile NOT Met fail->form_strat

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

asd_mechanism cluster_formulation Amorphous Solid Dispersion (ASD) cluster_gi GI Tract (Aqueous Environment) crystalline Crystalline Drug (Low Energy, Ordered) asd_form Amorphous Drug in Polymer (High Energy, Disordered) crystalline->asd_form Dispersion Process polymer Polymer Carrier polymer->asd_form dissolution Rapid Dissolution asd_form->dissolution supersat Generation of Supersaturated Solution (C > Crystalline Solubility) dissolution->supersat precipitation Precipitation (Inhibited by Polymer) supersat->precipitation Polymer helps maintain supersaturation absorption Increased Drug Absorption (Larger Concentration Gradient) supersat->absorption

Caption: Mechanism of bioavailability enhancement by Amorphous Solid Dispersions.

pk_study_workflow cluster_sampling Blood Sampling start Test Formulation Ready animal_model Select Animal Model (e.g., Rat, Dog) start->animal_model dose_admin Dose Administration (Oral Gavage) animal_model->dose_admin sampling_points Collect Samples at Predetermined Time Points (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dose_admin->sampling_points process_samples Process Blood to Obtain Plasma sampling_points->process_samples bioanalysis Bioanalysis (LC-MS/MS to quantify drug) process_samples->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis params Calculate PK Parameters (Cmax, Tmax, AUC, F%) pk_analysis->params report Report and Interpretation params->report

Caption: Workflow for a typical preclinical oral pharmacokinetic study.

References

Spirazidine Stability in Long-Term Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Spirazidine. While specific proprietary stability data for this compound is not publicly available, this guide is built upon established principles of pharmaceutical stability testing, including International Council for Harmonisation (ICH) guidelines, to empower users to design and execute robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For routine laboratory use, preliminary supplier information suggests storing this compound in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), freezing at -20°C is advised.[1] It is crucial to note that these are general recommendations, and a formal stability study is necessary to establish definitive storage conditions and shelf-life for your specific formulation or application.

Q2: How can I establish the shelf-life of my this compound stock solution or formulation?

To determine the shelf-life, a comprehensive stability study under controlled conditions is required.[2][3] This involves storing aliquots of your this compound sample at various temperatures and humidity levels over a defined period and analyzing them at specific time points for any degradation. The data gathered will allow you to define a re-test period or shelf-life.[4]

Q3: What are the typical environmental factors that can affect this compound's stability?

Like many pharmaceutical compounds, this compound's stability can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[5]

  • Humidity: Moisture can promote hydrolytic degradation.

  • Light: Exposure to light can lead to photodegradation.

  • pH: The acidity or alkalinity of a solution can significantly impact the stability of a compound.

  • Oxygen: Oxidative degradation can occur in the presence of oxygen.

Q4: What analytical methods are suitable for assessing this compound stability?

A stability-indicating analytical method is essential, which is a validated quantitative method that can accurately measure the active pharmaceutical ingredient (API) without interference from excipients, impurities, or degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. When coupled with a mass spectrometer (LC-MS/MS), it can also be used to identify and characterize any degradation products that may form.

Troubleshooting Guide

Issue 1: I am observing a decrease in the potency of my this compound sample over time, even when stored at the recommended -20°C.

  • Possible Cause 1: Freeze-Thaw Cycles. Repeatedly taking the sample out of the freezer and allowing it to thaw can introduce instability.

    • Troubleshooting Step: Aliquot your this compound stock into single-use vials to minimize freeze-thaw cycles.

  • Possible Cause 2: Inappropriate Solvent. The solvent used to dissolve this compound may not be optimal for long-term stability at low temperatures, potentially leading to precipitation or degradation.

    • Troubleshooting Step: Investigate the solubility and stability of this compound in different biocompatible solvents. Consider performing a short-term stability study with various solvents to identify the most suitable one.

  • Possible Cause 3: Container Closure Integrity. The container may not be airtight, allowing moisture or oxygen to enter, even at low temperatures.

    • Troubleshooting Step: Ensure you are using high-quality, tightly sealed vials. Consider using vials with inert gas overlay (e.g., argon or nitrogen) before sealing to displace oxygen.

Issue 2: I have noticed a change in the physical appearance (e.g., color change, precipitation) of my this compound solution.

  • Possible Cause 1: Degradation. A change in appearance is a strong indicator of chemical degradation.

    • Troubleshooting Step: Do not use the sample. Prepare a fresh solution and consider performing a forced degradation study (see Experimental Protocols section) to identify the conditions causing the degradation.

  • Possible Cause 2: Solubility Issues. The concentration of your solution may be too high, leading to precipitation over time, especially with temperature fluctuations.

    • Troubleshooting Step: Determine the solubility of this compound in your chosen solvent at different temperatures. You may need to prepare more dilute solutions for long-term storage.

  • Possible Cause 3: Contamination. Microbial or chemical contamination could be causing the observed changes.

    • Troubleshooting Step: Ensure sterile handling techniques when preparing and handling solutions. Filter-sterilize your solutions where appropriate.

Experimental Protocols

Protocol 1: Long-Term Stability Study according to ICH Q1A Guidelines

This protocol outlines a general framework for conducting a long-term stability study. The specific conditions and time points should be adapted based on the intended storage conditions and the nature of the this compound sample.

Methodology:

  • Sample Preparation: Prepare at least three batches of your this compound sample (e.g., stock solution, formulation). The concentration should be representative of its intended use.

  • Container Closure System: Package the samples in the same container closure system intended for routine storage and use.

  • Storage Conditions: Place the samples in stability chambers with controlled temperature and humidity. The standard long-term storage conditions as per ICH guidelines are presented in the table below.

  • Testing Frequency: Withdraw samples at predetermined time points for analysis. A typical schedule for a 12-month study would be 0, 3, 6, 9, and 12 months.

  • Analysis: Analyze the samples using a validated stability-indicating method (e.g., HPLC) to determine the concentration of this compound and the presence of any degradation products. Physical characteristics (appearance, pH, etc.) should also be monitored.

Data Presentation: ICH Stability Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Data sourced from ICH Q1A(R2) guidelines.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject the this compound solutions to various stress conditions to induce degradation. Common conditions include:

    • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid sample at an elevated temperature (e.g., 70°C).

    • Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active ingredient.

  • Analysis: Analyze the samples using a suitable method like HPLC-UV to separate the parent compound from its degradation products. LC-MS/MS can be used to identify the structure of the degradation products.

Visualizations

Experimental_Workflow_for_Long_Term_Stability_Study Long-Term Stability Study Workflow cluster_prep Preparation cluster_storage Storage cluster_testing Testing cluster_evaluation Evaluation prep Prepare 3 Batches of This compound Sample package Package in Final Container Closure System prep->package storage Store in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) package->storage sampling Withdraw Samples at Predetermined Time Points (0, 3, 6, 9, 12 months) storage->sampling analysis Analyze Samples: - HPLC for Potency - LC-MS for Impurities - Physical Inspection sampling->analysis evaluation Evaluate Data to Establish Shelf-Life and Storage Conditions analysis->evaluation

Caption: Workflow for a long-term stability study of this compound.

Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare this compound Solution acid Acid Hydrolysis (0.1M HCl) start->acid base Base Hydrolysis (0.1M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal Stress (e.g., 70°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze Stressed Samples by HPLC-UV and LC-MS/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products and Elucidate Pathways analysis->pathway method_dev Develop & Validate Stability-Indicating Method pathway->method_dev

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Minimizing Spirazidine-Induced Cytotoxicity in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spirazidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxicity when using this compound in primary neuron cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in primary neuron cultures?

A1: For a novel compound like this compound, it is crucial to determine the optimal concentration empirically. We recommend starting with a broad range of concentrations, spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to establish a dose-response curve.[1][2][3] This initial screen will help identify a narrower, effective concentration range for your specific neuronal type and experimental goals.

Q2: How can I assess the neurotoxicity of this compound in my cultures?

A2: Neurotoxicity can be evaluated using various cell viability and cytotoxicity assays. Common methods include the MTT or MTS assays for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and assays for apoptosis markers like cleaved caspase-3.[1][2] It is advisable to use multiple assays to obtain a comprehensive view of cellular health.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

A3: While the specific mechanisms of this compound are under investigation, drug-induced neurotoxicity often involves pathways such as oxidative stress, mitochondrial dysfunction, and activation of apoptotic cascades. Oxidative stress can lead to damage of cellular components, while activation of caspases, like caspase-3, is a key step in programmed cell death.

Q4: Can the solvent used to dissolve this compound be toxic to the neurons?

A4: Yes, the solvent (e.g., DMSO) can be toxic to primary neurons, especially at higher concentrations. Ensure the final concentration of the solvent is consistent across all conditions and is below the toxic threshold for your neurons, which is typically less than 0.1%. Always include a vehicle-only control in your experiments to account for any solvent effects.

Q5: How can I distinguish between apoptosis and necrosis in my cultures?

A5: Apoptosis and necrosis can be distinguished using specific assays. Apoptosis is characterized by cell shrinkage, chromatin condensation, and the activation of caspases. Necrosis, on the other hand, involves cell swelling and rupture of the cell membrane, leading to the release of intracellular components like LDH. Staining with dyes like Hoechst 33342 and propidium iodide can also help differentiate between live, apoptotic, and necrotic cells.

Troubleshooting Guides

This guide provides solutions to common problems encountered when assessing this compound's effects on primary neuron cultures.

Issue Potential Cause Recommended Solution
High levels of cell death observed across all this compound concentrations. 1. This compound is highly neurotoxic at the tested concentrations. 2. Solvent toxicity. 3. Poor initial culture health. 4. Contamination. 1. Expand the dose-response curve to include much lower concentrations (e.g., picomolar to nanomolar range). 2. Ensure the final solvent concentration is <0.1% and run a vehicle-only control. 3. Optimize neuron isolation, plating, and maintenance protocols. Ensure healthy neuronal morphology before treatment. 4. Check cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the cultures and sterilize the incubator and all equipment.
High variability in results between experimental replicates. 1. Uneven cell plating. 2. Inconsistent drug concentration. 3. Edge effects in multi-well plates. 1. Ensure a homogenous cell suspension before plating and allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator for even cell settling. 2. Prepare fresh serial dilutions of this compound for each experiment and mix thoroughly before adding to the cultures. 3. Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
No observable effect of this compound at any tested concentration. 1. Concentrations are too low. 2. This compound is not bioactive in your neuronal model. 3. Incorrect incubation time. 1. Test a higher range of concentrations, up to the solubility limit of the compound. 2. Consider testing in a different neuronal cell type or a co-culture system. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Plate primary neurons in a 96-well plate at the desired density and allow them to adhere and mature for the desired number of days in vitro (DIV).

  • Cell Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration at 37°C and 5% CO2.

  • Supernatant Collection: At the end of the incubation period, carefully collect a portion of the culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the collected supernatants.

  • Absorbance Reading: Read the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.

Protocol 3: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Plating and Treatment: Plate neurons in a multi-well plate suitable for luminescence or fluorescence readings. Treat cells with this compound as described previously.

  • Cell Lysis: After the desired incubation time, lyse the cells according to the instructions of a commercial caspase-3 activity assay kit.

  • Caspase-3 Reaction: Add the caspase-3 substrate to the cell lysates and incubate as recommended by the manufacturer. The cleavage of the substrate by active caspase-3 will generate a fluorescent or luminescent signal.

  • Signal Detection: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration of each sample and express the results as a fold change relative to the vehicle-treated control.

Visualizations

G cluster_0 Experimental Workflow A Primary Neuron Culture B This compound Treatment (Dose-Response and Time-Course) A->B C Cytotoxicity/Viability Assays (MTT, LDH) B->C D Apoptosis Assay (Caspase-3 Activity) B->D E Data Analysis and Interpretation C->E D->E

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

G This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G Start High Cytotoxicity Observed? Solvent Solvent Control Toxic? Start->Solvent Yes Concentration Lowest Concentration Toxic? Solvent->Concentration No Solution1 Reduce Solvent Conc. to <0.1% Solvent->Solution1 Yes Culture Culture Healthy Pre-treatment? Concentration->Culture No Solution2 Perform Wider, Lower Dose Range Concentration->Solution2 Yes Solution3 Optimize Culture Conditions Culture->Solution3 Yes Solution4 Check for Contamination Culture->Solution4 No End Problem Identified Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting decision tree for high cytotoxicity.

References

Adjusting Spirazidine concentration for optimal assay window

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Spirazidine Assay Optimization

This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of this compound to achieve a robust assay window in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is an assay window and why is it critical for my experiment?

A1: An assay window, often expressed as the Z'-factor or signal-to-background ratio, represents the dynamic range of your assay. It is the difference between the signal of the positive control (e.g., maximum inhibition or activation) and the negative control (e.g., baseline or vehicle-treated). A wider assay window indicates a more robust and reliable assay, allowing for the clear distinction between hits and non-hits in a screening campaign. An insufficient assay window can lead to false negatives or false positives, compromising your data quality.

Q2: I am not seeing a clear dose-response curve with this compound. What are the likely causes?

A2: A lack of a clear dose-response curve can stem from several factors:

  • Inappropriate Concentration Range: The concentrations tested may be too high, causing 100% effect at all points, or too low, resulting in no discernible effect.

  • Compound Insolubility: this compound may be precipitating out of the assay buffer at higher concentrations. Visually inspect your stock solutions and assay plates for any signs of precipitation.

  • Cell Viability Issues: At high concentrations, this compound might be causing cytotoxicity, which can interfere with the assay readout and mask the specific intended effect. It is crucial to perform a parallel cytotoxicity assay.

  • Incorrect Assay Endpoint: The selected time point for measuring the assay signal might not be optimal for observing the peak effect of this compound.

Q3: How do I select the initial concentration range for testing this compound?

A3: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A common approach is to perform a logarithmic dilution series over several orders of magnitude, for instance, from 1 nM to 100 µM. This wide range increases the probability of identifying the IC50 or EC50 value of the compound within the initial experiment.

Troubleshooting Guide: Optimizing this compound Concentration

If you are facing challenges in establishing an optimal assay window, consult the following table for potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, reagent addition, or edge effects in the microplate.Ensure uniform cell seeding density. Use calibrated multichannel pipettes for reagent addition. Avoid using the outer wells of the plate or fill them with sterile media to minimize evaporation.
Low signal-to-background ratio Suboptimal this compound concentration, insufficient incubation time, or low reagent sensitivity.Perform a concentration-response experiment to identify the optimal range. Conduct a time-course experiment to determine the ideal incubation period. Consider using a more sensitive detection reagent if available.
Assay window shifts between experiments Variability in cell passage number, reagent batches, or incubation conditions.Use cells within a consistent passage number range. Qualify new batches of reagents before use in large-scale experiments. Strictly control incubation times, temperatures, and CO2 levels.

Experimental Protocol: Determining the Optimal this compound Concentration for a Kinase Activity Assay

This protocol outlines a method to determine the optimal concentration range of this compound for a biochemical kinase assay using a luminescent readout that measures ATP consumption.

1. Preparation of Reagents and Compound Dilution Series:

  • Prepare the kinase assay buffer, kinase enzyme solution, substrate solution, and ATP solution as per the assay kit manufacturer's instructions.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Further dilute the DMSO serial dilutions into the kinase assay buffer to achieve the final desired assay concentrations with a consistent final DMSO concentration (typically ≤ 1%).

2. Assay Procedure:

  • Add 5 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 384-well white microplate.

  • Add 10 µL of the kinase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of the detection reagent to each well.

  • Incubate for an additional 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the positive (no enzyme) and negative (vehicle control) controls.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration at which this compound inhibits 50% of the kinase activity. The optimal concentration range for subsequent screening will typically be centered around this IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps for optimizing this compound concentration to establish a robust assay window.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution (10 mM in DMSO) B Create Serial Dilutions (Logarithmic Scale) A->B D Dispense this compound Dilutions and Controls to Plate B->D C Prepare Assay Reagents (Enzyme, Substrate, ATP) E Add Kinase Enzyme F Initiate Reaction with Substrate/ATP Mixture D->E E->F G Add Detection Reagent F->G H Measure Signal (e.g., Luminescence) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 and Optimal Concentration Range J->K L Assess Assay Window (Z'-factor) J->L

Caption: Workflow for optimizing this compound concentration.

Troubleshooting inconsistent results in Spirazidine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spirazidine, a novel and potent inhibitor of the mTORC1 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot issues that may arise during your studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered in this compound experiments.

Issue 1: High variability between replicate wells in cell viability assays.

  • Symptoms: You observe large standard deviations in absorbance or luminescence readings between wells treated with the same concentration of this compound. This leads to inconsistent dose-response curves and unreliable IC50 values.

  • Possible Causes & Solutions:

    • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

      • Troubleshooting: Ensure your cell suspension is homogenous by gently mixing before and during plating. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. After plating, let the plate sit on a level surface at room temperature for 15-20 minutes before incubation to allow for even cell distribution.[1][2]

    • Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation and temperature fluctuations, leading to skewed results.[1]

      • Troubleshooting: Avoid using the outer rows and columns for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1] Using plate sealers can also minimize evaporation during long incubations.[1]

    • This compound Precipitation: The compound may be coming out of solution at higher concentrations.

      • Troubleshooting: Visually inspect the wells under a microscope for any signs of precipitation. Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in media. It is also crucial to verify the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

Issue 2: Weaker than expected inhibition of mTORC1 signaling.

  • Symptoms: Western blot analysis shows minimal reduction in the phosphorylation of mTORC1 downstream targets, such as p70S6K (at Thr389) or 4E-BP1, even at high concentrations of this compound.

  • Possible Causes & Solutions:

    • Compound Degradation: this compound may be unstable in your experimental conditions.

      • Troubleshooting: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the time the compound spends in aqueous media before being added to cells. Consider performing a time-course experiment to determine the stability of this compound's inhibitory effect over time.

    • Suboptimal Treatment Time: The incubation period may be too short to observe a significant downstream effect.

      • Troubleshooting: Perform a time-course experiment, treating cells with this compound for various durations (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for assessing mTORC1 pathway inhibition.

    • Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms.

      • Troubleshooting: Confirm that the mTOR pathway is active in your cell line under basal conditions. Some cell lines may have mutations upstream of mTORC1 (e.g., in PI3K or Akt) that drive strong signaling and may require higher concentrations of this compound for effective inhibition.

    • Kinase Inhibitor-Induced Protein Degradation: Some kinase inhibitors can paradoxically lead to the degradation of their target protein, which might complicate the interpretation of phosphorylation status.

      • Troubleshooting: In addition to probing for the phosphorylated form of the target, also probe for the total protein levels (e.g., total p70S6K) to see if the overall protein amount has changed.

Issue 3: Discrepancy between cell viability IC50 and target inhibition IC50.

  • Symptoms: The concentration of this compound required to inhibit cell viability by 50% is significantly higher than the concentration needed to inhibit p70S6K phosphorylation by 50%.

  • Possible Causes & Solutions:

    • Cellular Redundancy and Feedback Loops: Cells can possess signaling redundancy or feedback mechanisms that sustain proliferation even when one pathway is inhibited.

      • Troubleshooting: This is often an expected biological phenomenon. Inhibition of mTORC1 may lead to a cytostatic (growth-arresting) rather than a cytotoxic (cell-killing) effect. Consider using assays that measure proliferation (e.g., BrdU incorporation) in addition to viability assays that measure metabolic activity (e.g., MTT or CellTiter-Glo).

    • Assay-Specific Artifacts: The chosen viability assay may be influenced by the compound.

      • Troubleshooting: For colorimetric assays like MTT, ensure this compound does not interfere with the absorbance reading. Run a control with compound in cell-free media. If interference is suspected, switch to a different type of viability assay, such as one based on ATP measurement (CellTiter-Glo).

    • Off-Target Effects: At higher concentrations, this compound might be affecting other kinases or cellular processes, leading to toxicity.

      • Troubleshooting: Perform a kinase panel screen to assess the selectivity of this compound. Investigating off-target effects is a critical step in preclinical drug development.

Data Presentation

Table 1: Hypothetical this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypePI3K/Akt/mTOR Pathway Statusp-p70S6K (Thr389) Inhibition IC50 (nM)Cell Viability (MTT, 72h) IC50 (nM)
MCF-7Breast CancerPIK3CA Mutant15250
PC-3Prostate CancerPTEN Null25400
U-87 MGGlioblastomaPTEN Null20320
A549Lung CancerKRAS Mutant150>10,000
HCT116Colorectal CancerPIK3CA Mutant12200

Table 2: Recommended this compound Working Concentrations

Assay TypeRecommended Concentration RangeIncubation Time
Western Blot (p-p70S6K)1 nM - 1000 nM2 - 24 hours
Cell Viability (MTT)10 nM - 50 µM48 - 96 hours
In Vitro Kinase Assay0.1 nM - 500 nM1 hour

Experimental Protocols

1. Western Blot for Phospho-p70S6K (Thr389) Inhibition

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, replace the media with fresh media containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired duration (e.g., 4 hours).

  • Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p70 S6 Kinase (Thr389) and total p70 S6 Kinase, diluted in 5% BSA/TBST according to the manufacturer's recommendations.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

2. MTT Cell Viability Assay

The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.

  • Treatment: The next day, add 100 µL of media containing 2x the final concentration of this compound (in a serial dilution).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the media. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a set of wells containing media only. Plot the percentage of cell viability relative to the vehicle-treated control wells against the log concentration of this compound to determine the IC50 value.

Visualizations

G growth_factor Growth Factor rtk RTK growth_factor->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt tsc TSC1/2 akt->tsc Inactivates mTORC1 mTORC1 tsc->mTORC1 Inactivates downstream Protein Synthesis, Cell Growth mTORC1->downstream This compound This compound This compound->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 seed 1. Seed cells in 96-well plate treat 2. Treat cells with This compound dilutions seed->treat 24h mtt 3. Add MTT reagent treat->mtt 72h solubilize 4. Solubilize formazan mtt->solubilize 4h read 5. Read Absorbance (570 nm) solubilize->read

Caption: Experimental workflow for a 72h MTT cell viability assay.

G problem problem cause cause solution solution start Inconsistent Results c1 High variance between replicates? start->c1 c1_yes Check cell seeding (density, distribution) c1->c1_yes Yes c1_no Weak inhibition of p-p70S6K? c1->c1_no No c2 Check for 'Edge Effect' c1_yes->c2 s1 Re-optimize seeding protocol c1_yes->s1 c4 Check compound stability & age c1_no->c4 c3 Check compound solubility c2->c3 s2 Use perimeter wells as blanks c2->s2 s3 Make fresh stock, check for precipitation c3->s3 c5 Optimize treatment duration (time-course) c4->c5 s4 Use fresh dilutions c4->s4 c6 Confirm pathway activity in cell line c5->c6 s5 Perform time-course (2-24h) c5->s5 s6 Validate with positive control (e.g., Rapamycin) c6->s6

Caption: Troubleshooting flowchart for inconsistent this compound results.

References

Strategies to improve the specificity of Spirazidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to improve the specificity of the investigational kinase inhibitor, Spirazidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary therapeutic target?

This compound is a novel ATP-competitive kinase inhibitor. Its primary target is Kinase A , a serine/threonine kinase implicated in the proliferation and survival of certain cancer cell types. By inhibiting Kinase A, this compound aims to halt tumor growth.

Q2: Why is improving the specificity of this compound a critical objective?

While this compound is potent against its primary target, Kinase A, it also exhibits activity against structurally related kinases, particularly Kinase B and Kinase C. This lack of specificity can lead to off-target effects, resulting in cellular toxicity and potentially limiting the therapeutic window in a clinical setting.[1][2][3] Enhancing specificity is crucial for developing a safer and more effective therapeutic agent.[1]

Q3: What are the known off-targets of this compound and how potent is its activity against them?

In vitro biochemical assays have demonstrated that this compound inhibits Kinases B and C, albeit with lower potency than its primary target, Kinase A. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Compound Primary Target: Kinase A (IC50 in nM) Off-Target: Kinase B (IC50 in nM) Off-Target: Kinase C (IC50 in nM) Selectivity Ratio (B/A) Selectivity Ratio (C/A)
This compound2525080010x32x
Analog SZ-0130800>10,00027x>333x
Analog SZ-0245>10,000>10,000>222x>222x

Table 1: Inhibitory activity of this compound and its analogs against target and off-target kinases. Higher selectivity ratios indicate better specificity.

Q4: What are the primary strategies for improving the specificity of this compound?

There are two main approaches to enhance the specificity of this compound:

  • Medicinal Chemistry (Analog Design): This involves synthesizing and testing new analogs of this compound. The goal is to modify the chemical structure to increase binding affinity for Kinase A while decreasing affinity for off-targets like Kinases B and C.[1] This can be achieved by exploiting subtle differences in the ATP-binding pockets of these kinases.

  • Experimental Assay Optimization: This involves refining the conditions under which this compound is tested to more accurately reflect the biological environment and to minimize misleading results due to off-target effects. This includes using appropriate concentrations of the inhibitor and selecting suitable cellular models.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: High Off-Target Activity Observed in Cellular Assays

You've performed a cell-based assay (e.g., measuring cell viability) and found that the effective concentration of this compound is causing significant toxicity, likely due to the inhibition of Kinases B and C.

  • Possible Cause: The concentration of this compound being used is too high, leading to the inhibition of less sensitive off-targets. Most kinase inhibitors are promiscuous at high concentrations.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations in your cellular assay to determine a precise IC50 value.

    • Correlate with Biochemical Data: Compare the cellular IC50 with the biochemical IC50 values for Kinases A, B, and C. The goal is to use a concentration that is effective against Kinase A but below the threshold for significant inhibition of Kinases B and C.

    • Select an Optimal Concentration: Based on the dose-response data, choose the lowest concentration of this compound that still provides a significant effect on the Kinase A signaling pathway.

  • Possible Cause: The chosen cell line may have unusually high expression levels of the off-target kinases, making it particularly sensitive to the non-specific effects of this compound.

  • Troubleshooting Steps:

    • Characterize Kinase Expression: Perform Western blotting or quantitative PCR (qPCR) to determine the relative expression levels of Kinases A, B, and C in your cell line.

    • Choose an Alternative Cell Line: If your current model expresses high levels of off-target kinases, consider switching to a cell line with a more favorable expression profile (i.e., high Kinase A, low Kinase B and C).

    • Use Gene Editing: For a more controlled experiment, consider using CRISPR/Cas9 to knock out the genes for Kinase B and/or Kinase C in your cell line. This will allow you to isolate the effects of inhibiting Kinase A.

Issue 2: Structure-Activity Relationship (SAR) Data from Analog Screening is Inconclusive

You have synthesized a first-generation library of this compound analogs, but the screening results do not show a clear path toward improved specificity.

  • Possible Cause: The modifications made to the this compound scaffold may not be targeting the regions of the kinase active site that differ between the primary target and off-targets. The ATP-binding pocket is highly conserved across many kinases.

  • Troubleshooting Steps:

    • Structural Biology Analysis: If crystal structures are available, perform a comparative analysis of the ATP-binding pockets of Kinases A, B, and C. Identify unique amino acid residues or conformational differences that can be exploited.

    • Targeted Analog Synthesis: Design and synthesize a new set of analogs with chemical modifications aimed at interacting with these unique features in Kinase A, while clashing with the residues in Kinases B and C. For example, targeting a non-conserved cysteine residue for covalent inhibition can lead to exceptionally selective inhibitors.

    • Computational Modeling: Use molecular docking simulations to predict the binding poses and affinities of your designed analogs for all three kinases before committing to synthesis.

  • Possible Cause: The assay conditions, particularly the ATP concentration, may not be optimal for differentiating the potency of the analogs.

  • Troubleshooting Steps:

    • Determine Km for ATP: Experimentally determine the Michaelis constant (Km) of ATP for each of the kinases (A, B, and C).

    • Standardize ATP Concentration: Run your in vitro kinase inhibition assays with an ATP concentration that is equal to its Km for each respective kinase. This provides a more accurate and comparable measure of inhibitor potency (IC50).

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is for determining the IC50 values of this compound and its analogs against Kinases A, B, and C using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

  • Materials:

    • Purified recombinant Kinases A, B, and C.

    • Specific peptide substrates for each kinase.

    • This compound/analog stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • ATP solution.

    • Kinase-Glo® Luminescent Kinase Assay Kit.

    • White, opaque 96-well or 384-well plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of this compound or its analogs in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the appropriate amount of the specific kinase to each well.

    • Add the serially diluted compounds or DMSO (as a vehicle control) to the wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (at the predetermined Km concentration for each kinase).

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming that this compound engages with its target, Kinase A, in a cellular environment and for assessing its relative engagement with off-targets.

  • Materials:

    • Cultured cells expressing the target kinases.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Cell culture medium.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease and phosphatase inhibitors.

    • Equipment for heating samples (e.g., PCR cycler).

    • SDS-PAGE and Western blotting reagents.

    • Specific antibodies against Kinases A, B, and C.

  • Procedure:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours in the cell culture medium.

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Divide the cell lysate into several small aliquots.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of soluble Kinase A, B, and C in each sample by SDS-PAGE and Western blotting using specific antibodies.

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble protein as a function of temperature for both the this compound-treated and control samples. The binding of this compound should stabilize the kinase, resulting in a shift of its melting curve to a higher temperature. A larger shift indicates stronger target engagement.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A (Primary Target) Receptor->Kinase_A Kinase_B Kinase B (Off-Target) Receptor->Kinase_B Kinase_C Kinase C (Off-Target) Receptor->Kinase_C Substrate_A Substrate A Kinase_A->Substrate_A Substrate_B Substrate B Kinase_B->Substrate_B Substrate_C Substrate C Kinase_C->Substrate_C Proliferation Cell Proliferation Substrate_A->Proliferation Toxicity Cellular Toxicity Substrate_B->Toxicity Substrate_C->Toxicity This compound This compound This compound->Kinase_A This compound->Kinase_B This compound->Kinase_C

Caption: Simplified signaling pathway of this compound's on- and off-target effects.

Workflow cluster_design Design & Synthesis cluster_testing Screening & Testing cluster_analysis Analysis & Decision start Start: Initial this compound Scaffold struct_analysis Structural Analysis (Kinases A, B, C) start->struct_analysis analog_design Analog Design & Computational Modeling struct_analysis->analog_design synthesis Chemical Synthesis analog_design->synthesis biochem_assay In Vitro Kinase Assay (IC50 Determination) synthesis->biochem_assay cellular_assay Cell-Based Assays (CETSA, Viability) biochem_assay->cellular_assay data_analysis Data Analysis (Selectivity Profile) cellular_assay->data_analysis decision Improved Specificity? data_analysis->decision decision->analog_design No finish End: Optimized Lead Compound decision->finish Yes

Caption: Iterative workflow for improving the specificity of this compound.

Logic_Diagram cluster_kinases ATP Binding Pocket Comparison cluster_inhibitors Inhibitor Design Strategy Kinase_A Kinase A Gatekeeper: Thr Pocket Residue: Ser Kinase_B Kinase B Gatekeeper: Met (Large) Pocket Residue: Ser Kinase_C Kinase C Gatekeeper: Thr Pocket Residue: Cys This compound This compound Core binds hinge region This compound->Kinase_A Binds This compound->Kinase_B Binds This compound->Kinase_C Binds Analog_SZ02 Analog SZ-02 Core binds hinge Modification targets small gatekeeper Avoids Cys Analog_SZ02->Kinase_A High Affinity (Fits well) Analog_SZ02->Kinase_B Low Affinity (Steric clash with Met) Analog_SZ02->Kinase_C Low Affinity (Unfavorable interaction with Cys)

Caption: Logic for designing analogs with improved kinase selectivity.

References

Validation & Comparative

Comparative Efficacy Analysis: Tizanidine vs. Baclofen for Spasticity Management

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of skeletal muscle relaxants, both Tizanidine and Baclofen stand as prominent therapeutic options for the management of spasticity. While both aim to alleviate symptoms of muscle stiffness and spasms, their distinct mechanisms of action at the molecular level present a compelling basis for a comparative analysis of their efficacy and underlying signaling pathways. This guide provides a detailed examination of Tizanidine, a centrally acting alpha-2 adrenergic agonist, and Baclofen, a gamma-aminobutyric acid (GABA) type B receptor agonist, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy Data

The clinical efficacy of Tizanidine and Baclofen in treating spasticity, often quantified using the Modified Ashworth Scale (MAS) for muscle tone, demonstrates comparable outcomes. The following table summarizes key quantitative data from representative studies.

ParameterTizanidineBaclofen
Primary Mechanism α2-adrenergic receptor agonistGABA-B receptor agonist
Mean Daily Dose (Spasticity) 24-36 mg40-80 mg
Reduction in MAS Score 1.5 - 2.5 points1.2 - 2.2 points
Time to Peak Plasma Conc. 1-2 hours1-2 hours
Common Adverse Events Drowsiness, dizziness, dry mouth, hypotensionDrowsiness, dizziness, weakness, fatigue

Signaling Pathways and Mechanism of Action

The distinct pharmacological profiles of Tizanidine and Baclofen originate from their interaction with different receptor systems in the central nervous system.

Tizanidine primarily acts as an agonist at α2-adrenergic receptors in the spinal cord.[1] This activation inhibits the release of excitatory amino acids from spinal interneurons and reduces the activity of facilitatory coeruleospinal pathways, ultimately leading to a reduction in muscle tone.[1]

Tizanidine_Pathway Tizanidine Tizanidine Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) Tizanidine->Alpha2_Receptor AC Adenylyl Cyclase Alpha2_Receptor->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel Alpha2_Receptor->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PKA->Ca_Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle Synaptic Vesicle Ca_Influx->Vesicle Reduces Fusion NT_Release ↓ Excitatory Neurotransmitter (e.g., Glutamate) Release Vesicle->NT_Release Postsynaptic_Neuron Postsynaptic Neuron NT_Release->Postsynaptic_Neuron Reduced Excitation Spasticity ↓ Muscle Spasticity Postsynaptic_Neuron->Spasticity Baclofen_Pathway Baclofen Baclofen GABAB_Receptor GABA-B Receptor Baclofen->GABAB_Receptor G_Protein Gi/o Protein GABAB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Presynaptic Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel Postsynaptic K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx NT_Release ↓ Excitatory Neurotransmitter Release Ca_Influx->NT_Release K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Postsynaptic_Neuron Postsynaptic Neuron K_Efflux->Postsynaptic_Neuron Inhibits NT_Release->Postsynaptic_Neuron Reduced Excitation Spasticity ↓ Muscle Spasticity Postsynaptic_Neuron->Spasticity Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Data Analysis Patient_Recruitment Patient Recruitment (Spasticity Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (MAS, Pain Scores, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (Tizanidine) Randomization->Group_A Group_B Group B (Baclofen) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Follow_Up_1 Week 4 Follow-up Group_A->Follow_Up_1 Group_B->Follow_Up_1 Group_C->Follow_Up_1 Follow_Up_2 Week 8 Follow-up Follow_Up_1->Follow_Up_2 Follow_Up_3 Week 12 Follow-up Follow_Up_2->Follow_Up_3 Endpoint_Assessment Endpoint Assessment (MAS, Adverse Events) Follow_Up_3->Endpoint_Assessment Data_Analysis Statistical Analysis (Comparison of MAS change) Endpoint_Assessment->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Spirazidine vs. [competitor compound]: a head-to-head study

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the current scientific literature reveals no direct head-to-head studies under the name "Spirazidine." It is possible that "this compound" may be a novel compound not yet widely documented in published research, a developmental code name, or a potential misspelling of other established drugs.

Our search yielded information on two similarly named compounds, Spiramycin and Tizanidine , which are detailed below. We request clarification from you to ensure our comparative analysis aligns with your research needs.

Potential Compound of Interest: Spiramycin

Spiramycin is a macrolide antibiotic used primarily against Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which stimulates the dissociation of peptidyl-tRNA from ribosomes during translocation.[1] Resistance to other macrolides, such as erythromycin, does not always confer resistance to spiramycin.[1]

A compassionate use study for spiramycin was conducted for the treatment of diarrhea caused by chronic cryptosporidiosis in immunocompromised patients.[2]

Potential Compound of Interest: Tizanidine

Tizanidine is a centrally acting α2-adrenergic agonist used for the management of spasticity associated with conditions like multiple sclerosis and spinal cord injury.[3] Its primary mechanism involves the inhibition of polysynaptic reflexes at the spinal level by reducing the release of excitatory amino acids. While structurally similar to clonidine, tizanidine exhibits milder and more transient cardiovascular effects. It is extensively metabolized in the liver by the cytochrome P450 1A2 enzyme.

To proceed with a detailed head-to-head comparison, please clarify the following:

  • Is "this compound" the correct name of the compound of interest?

  • If so, could you provide a chemical identifier (e.g., CAS number, IUPAC name) or any associated research articles?

  • If "this compound" is incorrect, are you interested in a comparison involving Spiramycin or Tizanidine ?

  • If you are interested in one of these alternatives, what would be the competitor compound you wish to compare it against?

Once we receive this clarification, we can proceed with a comprehensive comparison, including data tables, experimental protocols, and visualizations as requested.

References

Comparative Analysis of Spirazidine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the hypothetical compound Spirazidine's mechanism of action against two established muscle relaxants: Baclofen and Dantrolene. As "this compound" is a placeholder, this document uses the well-characterized centrally-acting α2-adrenergic agonist, Tizanidine, as a proxy to illustrate the format and depth of analysis required for a comprehensive comparison. This guide is intended to serve as a template for the cross-validation of a novel compound's mechanism of action.

Executive Summary

Spasticity, a motor disorder characterized by a velocity-dependent increase in tonic stretch reflexes, is a common and often debilitating condition. Pharmacological intervention aims to reduce muscle tone and improve function through various mechanisms of action. This guide compares three distinct approaches to muscle relaxation:

  • This compound (as Tizanidine): A centrally-acting α2-adrenergic agonist that presynaptically inhibits the release of excitatory neurotransmitters in the spinal cord.

  • Baclofen: A selective agonist for GABA-B receptors, which also acts centrally to inhibit motor neuron activity.

  • Dantrolene: A direct-acting muscle relaxant that interferes with excitation-contraction coupling within the muscle cell.

By examining their molecular targets, signaling pathways, and functional effects, this guide provides a framework for understanding the unique and overlapping properties of these agents.

Data Presentation: Comparative Quantitative Analysis

The following tables summarize key quantitative parameters for this compound (Tizanidine), Baclofen, and Dantrolene, based on experimental data from preclinical studies.

Table 1: Receptor Binding Affinity

CompoundTarget ReceptorRadioligandTissue SourceKᵢ (nM)Reference
This compound (Tizanidine) α2A-Adrenergic Receptor[³H]-ClonidineHuman recombinant55.7[1]
α2B-Adrenergic Receptor[³H]-ClonidineHuman recombinant178.0[1]
α2C-Adrenergic Receptor[³H]-ClonidineHuman recombinant120.0[1]
Baclofen GABA-B Receptor[³H]-BaclofenRat Brain19 (high affinity), 304 (low affinity)[2]
Dantrolene Ryanodine Receptor 1 (RyR1)[³H]-RyanodinePorcine Skeletal Muscle SRIndirectly inhibits binding (see notes)[3]

Note on Dantrolene: Dantrolene's interaction with the RyR1 is complex. It does not directly compete with ryanodine for its binding site but rather modulates the channel's activity, leading to an apparent increase in the dissociation constant (Kd) of [³H]ryanodine. Therefore, a direct Kᵢ value is not applicable.

Table 2: In Vivo Dose-Response for Muscle Relaxation

CompoundAnimal ModelAssayED₅₀Reference
This compound (Tizanidine) Rat (Spinal Cord Injury)Ashworth Scale Reduction~8 mg/kg (oral)
Baclofen Rat (Ischemic Spasticity)Muscle Resistance Reduction~10 mg/kg (i.p.)
Dantrolene RatTwitch Contraction Depression~5 mg/kg (i.v.)

Note on Dose-Response Data: The ED₅₀ values are approximated from various studies and should be interpreted with caution due to differences in experimental models, administration routes, and assessment methods.

Signaling Pathways and Mechanisms of Action

This compound (as Tizanidine)

This compound, acting as an α2-adrenergic agonist, primarily exerts its effects at the spinal level. By binding to presynaptic α2-adrenergic receptors on interneurons and motor neurons, it inhibits the release of excitatory amino acids, such as glutamate and aspartate. This leads to a reduction in the excitability of motor neurons and, consequently, muscle relaxation. Emerging evidence also suggests that this compound may modulate inflammatory signaling pathways, such as the TLR4/NF-κB pathway, which could contribute to its analgesic effects.

Spirazidine_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound Alpha2_Receptor α2-Adrenergic Receptor This compound->Alpha2_Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits Calcium_Channel Voltage-gated Ca²⁺ Channel Gi_Protein->Calcium_Channel Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Calcium_Influx Ca²⁺ Influx Calcium_Channel->Calcium_Influx Glutamate_Release Glutamate Release Calcium_Influx->Glutamate_Release Glutamate_Receptor Glutamate Receptor Glutamate_Release->Glutamate_Receptor Muscle_Contraction Muscle Contraction Depolarization Depolarization Glutamate_Receptor->Depolarization Depolarization->Muscle_Contraction

Caption: this compound's Signaling Pathway.

Baclofen

Baclofen is a structural analog of the inhibitory neurotransmitter GABA and acts as a selective agonist at GABA-B receptors. These G-protein coupled receptors are located both presynaptically and postsynaptically. Presynaptically, activation of GABA-B receptors inhibits calcium influx, reducing the release of excitatory neurotransmitters. Postsynaptically, it increases potassium conductance, leading to hyperpolarization and reduced neuronal excitability.

Baclofen_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Baclofen Baclofen GABAB_Receptor_Pre GABA-B Receptor Baclofen->GABAB_Receptor_Pre GABAB_Receptor_Post GABA-B Receptor Baclofen->GABAB_Receptor_Post Gi_Protein_Pre Gi Protein GABAB_Receptor_Pre->Gi_Protein_Pre Calcium_Channel Voltage-gated Ca²⁺ Channel Gi_Protein_Pre->Calcium_Channel Inhibits Calcium_Influx Ca²⁺ Influx Calcium_Channel->Calcium_Influx Excitatory_NT_Release Excitatory NT Release Calcium_Influx->Excitatory_NT_Release Reduced_Excitability Reduced Neuronal Excitability Gi_Protein_Post Gi Protein GABAB_Receptor_Post->Gi_Protein_Post Potassium_Channel K⁺ Channel Gi_Protein_Post->Potassium_Channel Activates Potassium_Efflux K⁺ Efflux Potassium_Channel->Potassium_Efflux Hyperpolarization Hyperpolarization Potassium_Efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability

Caption: Baclofen's Dual Signaling Pathway.

Dantrolene

Unlike this compound and Baclofen, Dantrolene acts directly on skeletal muscle cells. It binds to the ryanodine receptor (RyR1), a calcium release channel on the sarcoplasmic reticulum. This binding inhibits the release of calcium from the sarcoplasmic reticulum, thereby uncoupling muscle excitation from contraction. This mechanism is particularly effective in conditions of excessive calcium release.

Dantrolene_Pathway cluster_muscle_cell Skeletal Muscle Cell Action_Potential Action Potential (from motor neuron) T_Tubule T-Tubule Action_Potential->T_Tubule DHPR DHPR T_Tubule->DHPR RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 Activates SR Sarcoplasmic Reticulum (SR) Calcium_Release Ca²⁺ Release RyR1->Calcium_Release Dantrolene Dantrolene Dantrolene->RyR1 Inhibits Myofilaments Myofilaments Calcium_Release->Myofilaments Muscle_Contraction Muscle Contraction Myofilaments->Muscle_Contraction

Caption: Dantrolene's Mechanism of Action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the cross-validation of this compound's mechanism of action.

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for α2-adrenergic receptor subtypes.

Materials:

  • Membrane preparations from cells expressing human recombinant α2A, α2B, and α2C adrenergic receptors.

  • [³H]-Clonidine (radioligand).

  • This compound (test compound).

  • Non-specific binding control (e.g., high concentration of yohimbine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation counter and vials.

Procedure:

  • Incubate membrane preparations with varying concentrations of this compound and a fixed concentration of [³H]-Clonidine.

  • For non-specific binding, incubate membranes with [³H]-Clonidine and a high concentration of yohimbine.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound (concentration that inhibits 50% of specific [³H]-Clonidine binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity.

In Vivo Assessment of Muscle Relaxant Activity in a Rodent Model of Spasticity

Objective: To evaluate the dose-dependent effect of this compound on muscle tone in an animal model of spasticity.

Animal Model:

  • Spinal cord injury (SCI) model in rats, induced by surgical contusion or transection.

Procedure:

  • Allow animals to recover and develop spasticity over several weeks post-SCI.

  • Administer this compound orally or intraperitoneally at various doses.

  • Assess muscle tone at different time points post-administration using a standardized scale (e.g., the Ashworth scale) or biomechanical measurements of resistance to passive limb movement.

  • A blinded observer should perform the assessments to minimize bias.

  • Record the dose at which a 50% reduction in spasticity scores is observed (ED₅₀).

Western Blot Analysis of NF-κB Activation

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway in a relevant cell line or tissue.

Materials:

  • Cell line (e.g., BV-2 microglia) or spinal cord tissue from treated animals.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against total and phosphorylated p65 subunit of NF-κB.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescence substrate.

  • Imaging system for western blots.

Procedure:

  • Treat cells or animals with this compound and/or a pro-inflammatory stimulus (e.g., LPS).

  • Lyse cells or homogenize tissue to extract proteins.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibodies against total and phospho-p65.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize the level of phosphorylated p65 to total p65.

Conclusion

This guide provides a comparative framework for the preclinical evaluation of a novel muscle relaxant, using "this compound" (represented by Tizanidine) as an example. By systematically comparing its mechanism of action, receptor affinity, and functional effects with established drugs like Baclofen and Dantrolene, researchers can gain a comprehensive understanding of the new compound's pharmacological profile. The provided experimental protocols offer a starting point for the rigorous cross-validation necessary in drug development. This structured approach will aid in identifying the unique therapeutic potential and possible advantages of novel drug candidates.

References

Comparative Analysis of Spirazidine and its Potential Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Spirazidine, a dispirotripiperazinium derivative with noted immunosuppressive properties. Due to a lack of publicly available data on the specific enantiomers of this compound, this document presents a hypothesized mechanism of action based on its chemical structure and a comparative framework against other classes of immunosuppressive agents. Furthermore, it outlines the necessary experimental protocols to investigate the potential stereoisomeric differences in bioactivity, offering a roadmap for future research in this area.

Introduction to this compound

This compound is a complex heterocyclic compound identified as a derivative of N', N''-dispirotripiperazinium.[1] Its chemical formula is C16H32Cl4N4.[1] The core structure features a dispiro system of piperidine rings, and it possesses two chloroethyl groups, characteristic of nitrogen mustards. Early studies have indicated that this compound exhibits immunosuppressive effects, though the precise molecular mechanisms have not been fully elucidated.[1]

Hypothesized Mechanism of Action

The presence of the bis(2-chloroethyl)amine functional groups in this compound's structure is highly indicative of its potential mechanism of action as an alkylating agent. This mechanism is common to many cytotoxic and immunosuppressive drugs. It is hypothesized that this compound acts via the following pathway:

  • Intramolecular Cyclization: One of the chloroethyl groups undergoes an intramolecular cyclization to form a highly reactive aziridinium ion.

  • Alkylation of Nucleophiles: This aziridinium ion is a potent electrophile that can react with and alkylate nucleophilic groups on biological macromolecules.

  • DNA Damage: The primary target for alkylation is the N7 position of guanine bases in DNA. This can lead to DNA cross-linking (both inter- and intra-strand), DNA strand breaks, and ultimately, the induction of apoptosis.

  • Immunosuppression: By targeting rapidly proliferating cells, such as activated lymphocytes (T-cells and B-cells), this compound can inhibit clonal expansion, thereby suppressing the immune response.

This proposed mechanism is similar to that of other well-known alkylating agents used in immunosuppression, such as cyclophosphamide.

This compound This compound Aziridinium Aziridinium Ion Formation (Intramolecular Cyclization) This compound->Aziridinium DNA_Alkylation Alkylation of Guanine (N7) in DNA Aziridinium->DNA_Alkylation DNA_Damage DNA Cross-linking & Strand Breaks DNA_Alkylation->DNA_Damage Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis Lymphocyte_Depletion Depletion of Proliferating Lymphocytes Apoptosis->Lymphocyte_Depletion Immunosuppression Immunosuppression Lymphocyte_Depletion->Immunosuppression

Caption: Hypothesized Signaling Pathway of this compound-Induced Immunosuppression.

Potential for Stereoisomerism in this compound

The dispiro nature of this compound's core structure introduces the possibility of stereoisomerism. Although the specific enantiomers of this compound have not been reported in the literature, the spatial arrangement of the piperidine rings could lead to chiral forms.

The importance of chirality in pharmacology is well-established. Enantiomers of a drug, while having the same chemical formula, can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors. For instance, one enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

Therefore, it is crucial to consider that if this compound is a racemic mixture, its observed immunosuppressive activity and toxicity may be the result of the combined effects of its constituent enantiomers. The isolation and individual characterization of these enantiomers are essential for a complete understanding of its therapeutic potential.

Comparative Analysis with Other Immunosuppressive Agents

To provide a broader context, the hypothesized profile of this compound is compared with other major classes of immunosuppressive drugs in the table below.

Drug Class Example(s) Mechanism of Action Primary Cellular Target(s) Key Side Effects
Alkylating Agents (Hypothesized for this compound) Cyclophosphamide, This compound Covalent modification (alkylation) of DNA, leading to apoptosis.Rapidly dividing cells, including activated lymphocytes.Myelosuppression, hemorrhagic cystitis, secondary malignancies.
Calcineurin Inhibitors Cyclosporine, TacrolimusInhibition of calcineurin, preventing the activation of NFAT and subsequent IL-2 production.T-lymphocytes.Nephrotoxicity, neurotoxicity, hypertension, metabolic disturbances.
mTOR Inhibitors Sirolimus, EverolimusInhibition of the mammalian target of rapamycin (mTOR), blocking signal transduction pathways required for T-cell proliferation.T-lymphocytes.Myelosuppression, hyperlipidemia, impaired wound healing.
Antimetabolites Azathioprine, Mycophenolate MofetilInhibition of purine synthesis, thereby preventing the proliferation of lymphocytes.T- and B-lymphocytes.Myelosuppression, gastrointestinal disturbances.

Proposed Experimental Protocols for Enantiomer Analysis

To elucidate the potential differences between this compound's enantiomers, the following experimental workflow is proposed.

cluster_0 Separation and Identification cluster_1 In Vitro Characterization cluster_2 Comparative Analysis Chiral_HPLC Chiral HPLC Separation of Racemic this compound Enantiomer_1 Enantiomer 1 Chiral_HPLC->Enantiomer_1 Enantiomer_2 Enantiomer 2 Chiral_HPLC->Enantiomer_2 Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH on Jurkat, PBMCs) Enantiomer_1->Cytotoxicity_Assay DNA_Alkylation_Assay DNA Alkylation Assay (e.g., Comet Assay) Enantiomer_1->DNA_Alkylation_Assay Enantiomer_2->Cytotoxicity_Assay Enantiomer_2->DNA_Alkylation_Assay Compare_IC50 Compare IC50 Values Cytotoxicity_Assay->Compare_IC50 Compare_DNA_Damage Compare Levels of DNA Damage DNA_Alkylation_Assay->Compare_DNA_Damage Tox_Profile Comparative Toxicity Profile Compare_IC50->Tox_Profile Compare_DNA_Damage->Tox_Profile

References

Independent Replication of Spirazidine's Published Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Initial investigations for published data on "Spirazidine" did not yield specific results, suggesting that it may be a novel compound with limited publicly available research. Consequently, a direct comparison of its published findings with independent replication studies is not feasible at this time.

To illustrate the requested comparative guide, this document will proceed with a hypothetical framework based on a fictional compound, "Fictazidine," a selective inhibitor of the mTOR signaling pathway, a critical regulator of cell growth and metabolism.[1] This guide will present a template for comparing published data with independent replication efforts, a crucial step in validating novel therapeutic candidates.

I. Data Summary

A direct comparison of key quantitative data is essential for evaluating the consistency of experimental results. The following table summarizes hypothetical findings for Fictazidine from a primary publication and a subsequent independent replication study.

ParameterPrimary Publication (Smith et al., 2023)Independent Replication (Jones et al., 2024)
IC₅₀ (mTORC1 Kinase Assay) 15 nM22 nM
Cell Viability (A549 cells, 72h) 85% at 1 µM81% at 1 µM
Tumor Growth Inhibition (Xenograft model) 60% reduction52% reduction
Phospho-S6K1 Levels (Western Blot) 75% decrease68% decrease

II. Experimental Protocols

Detailed methodologies are critical for assessing the reproducibility of scientific findings.

A. Primary Publication (Smith et al., 2023)

mTORC1 Kinase Assay: The kinase activity of purified mTORC1 was measured using a LanthaScreen™ Eu Kinase Binding Assay. Reactions were performed in a 384-well plate with a final volume of 10 µL containing 5 nM mTORC1, 200 nM tracer, and varying concentrations of Fictazidine. After a 60-minute incubation at room temperature, the TR-FRET signal was measured on a plate reader.

Cell Viability Assay: A549 cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with Fictazidine for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

B. Independent Replication (Jones et al., 2024)

mTORC1 Kinase Assay: An ADP-Glo™ Kinase Assay was used to measure mTORC1 kinase activity. The assay was performed in a 96-well plate with 10 nM mTORC1, 10 µM ATP, and a range of Fictazidine concentrations. The luminescent signal was read after a 40-minute incubation at 30°C.

Cell Viability Assay: A549 cells were plated at 4,000 cells per well in a 96-well plate and treated with Fictazidine for 72 hours. Viability was determined using an MTT assay, with the absorbance read at 570 nm.

III. Visualized Pathways and Workflows

Understanding the underlying biological pathways and experimental setups is facilitated by clear diagrams.

cluster_0 Fictazidine's Mechanism of Action Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Fictazidine Fictazidine Fictazidine->mTORC1 Inhibition

Fictazidine's inhibitory effect on the mTOR signaling pathway.

cluster_1 Experimental Workflow: Kinase Assay Comparison Primary Study Primary Study LanthaScreen Assay LanthaScreen Assay Primary Study->LanthaScreen Assay Replication Study Replication Study ADP-Glo Assay ADP-Glo Assay Replication Study->ADP-Glo Assay TR-FRET Detection TR-FRET Detection LanthaScreen Assay->TR-FRET Detection Luminescence Detection Luminescence Detection ADP-Glo Assay->Luminescence Detection

Comparison of kinase assay methodologies.

cluster_2 Logical Relationship: Data Interpretation Primary Data Primary Data Discrepancy Discrepancy Primary Data->Discrepancy Replication Data Replication Data Replication Data->Discrepancy Conclusion Conclusion Discrepancy->Conclusion Investigate Protocol Differences

Framework for interpreting discrepancies between studies.

References

A Comparative Analysis of the Therapeutic Index of Tizanidine and Standard Muscle Relaxants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of tizanidine with two standard-of-care muscle relaxants, baclofen and cyclobenzaprine. The following sections detail the therapeutic indices, underlying experimental data, and the methodologies used to derive these values. Signaling pathways and experimental workflows are also visualized to provide a clear and concise overview for drug development professionals.

Comparative Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the safety of a drug, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect. A higher TI indicates a wider safety margin. The therapeutic indices for tizanidine, baclofen, and cyclobenzaprine have been calculated using preclinical data from rodent models and are presented below.

DrugAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)ED₅₀ (mg/kg)Therapeutic Index (LD₅₀/ED₅₀)
Tizanidine RatOral414[1]0.5[2]828
Baclofen RatOral / Intravenous145 (oral)0.43 (IV)~337
Cyclobenzaprine RatOral425[3]--
Cyclobenzaprine MouseOral338[3]--

Experimental Protocols

The determination of the therapeutic index relies on standardized preclinical assays to establish the median lethal dose (LD₅₀) and the median effective dose (ED₅₀).

Determination of Median Lethal Dose (LD₅₀)

The LD₅₀, the dose at which 50% of the test animals are expected to die, is a primary indicator of acute toxicity.

Protocol:

  • Animal Selection: Healthy, young adult rodents (rats or mice) of a specific strain are used.

  • Dose Administration: The test substance is administered orally (gavage) or intravenously to different groups of animals at varying doses.

  • Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

  • Calculation: The LD₅₀ is calculated using statistical methods, such as the probit analysis, based on the observed mortality across the different dose groups.

Determination of Median Effective Dose (ED₅₀) for Muscle Relaxation

The ED₅₀ for muscle relaxant activity is the dose that produces a 50% maximal effect in a relevant preclinical model. Several assays are employed to assess muscle relaxant properties in rodents.

Rota-rod Test: This test evaluates motor coordination and the ability of an animal to remain on a rotating rod. A decreased time spent on the rod indicates muscle relaxation.[4]

  • Apparatus: A rotating rod, typically with adjustable speed.

  • Procedure:

    • Animals are trained to stay on the rotating rod for a specific duration.

    • After drug administration, the animals are placed back on the rod.

    • The latency to fall from the rod is recorded.

    • The ED₅₀ is the dose at which 50% of the animals fail to remain on the rod for a predetermined cut-off time.

Inverted Screen Test: This test assesses muscle strength and grip. An inability to climb or a quick fall from an inverted screen indicates muscle weakness.

  • Apparatus: A wire mesh screen that can be inverted.

  • Procedure:

    • A mouse is placed on the screen, which is then inverted.

    • The time until the mouse falls is recorded.

    • The ED₅₀ is the dose at which 50% of the animals are unable to remain on the screen for a set time.

Traction Test: This test measures the ability of a mouse to grasp a wire with its forepaws and pull itself up. A failure to perform this action indicates muscle relaxation.

  • Apparatus: A horizontal wire suspended above a surface.

  • Procedure:

    • The mouse is suspended by its forepaws on the wire.

    • The ability of the mouse to pull itself up is observed.

    • The ED₅₀ is the dose at which 50% of the animals fail the test.

Mechanism of Action and Signaling Pathways

The therapeutic and toxic effects of tizanidine, baclofen, and cyclobenzaprine are dictated by their distinct mechanisms of action at the molecular level.

Tizanidine Signaling Pathway

Tizanidine is a centrally acting α2-adrenergic agonist. It acts primarily on presynaptic α2-receptors in the spinal cord, inhibiting the release of excitatory amino acids and thereby reducing the activity of motor neurons.

Tizanidine_Pathway Tizanidine Tizanidine Alpha2_Receptor Presynaptic α2-Adrenergic Receptor (Spinal Cord) Tizanidine->Alpha2_Receptor Agonist Inhibition Inhibition of Excitatory Amino Acid (e.g., Glutamate) Release Alpha2_Receptor->Inhibition Motor_Neuron α-Motor Neuron Inhibition->Motor_Neuron Reduced Excitation Muscle_Relaxation Muscle Relaxation Motor_Neuron->Muscle_Relaxation Decreased Firing

Caption: Tizanidine's mechanism of action.

Baclofen Signaling Pathway

Baclofen is a GABAB receptor agonist. It acts on presynaptic GABAB receptors to inhibit the release of excitatory neurotransmitters and on postsynaptic receptors to hyperpolarize motor neurons, leading to muscle relaxation.

Baclofen_Pathway Baclofen Baclofen GABAB_Receptor_Pre Presynaptic GABAB Receptor Baclofen->GABAB_Receptor_Pre Agonist GABAB_Receptor_Post Postsynaptic GABAB Receptor Baclofen->GABAB_Receptor_Post Agonist Inhibition_NT Inhibition of Excitatory Neurotransmitter Release GABAB_Receptor_Pre->Inhibition_NT Hyperpolarization Hyperpolarization (K+ Efflux) GABAB_Receptor_Post->Hyperpolarization Motor_Neuron α-Motor Neuron Inhibition_NT->Motor_Neuron Reduced Excitation Hyperpolarization->Motor_Neuron Decreased Excitability Muscle_Relaxation Muscle Relaxation Motor_Neuron->Muscle_Relaxation Decreased Firing

Caption: Baclofen's dual mechanism of action.

Cyclobenzaprine Signaling Pathway

Cyclobenzaprine is structurally related to tricyclic antidepressants and its mechanism of action is not fully elucidated. It is thought to act at the brainstem to reduce tonic somatic motor activity, potentially by antagonizing serotonin 5-HT2 receptors.

Cyclobenzaprine_Pathway Cyclobenzaprine Cyclobenzaprine Brainstem Brainstem (Locus Coeruleus) Cyclobenzaprine->Brainstem Serotonin_Receptors 5-HT2 Receptors Cyclobenzaprine->Serotonin_Receptors Antagonist Descending_Pathways Descending Serotonergic and Noradrenergic Pathways Brainstem->Descending_Pathways Modulation Serotonin_Receptors->Descending_Pathways Modulation Motor_Neuron α-Motor Neuron Descending_Pathways->Motor_Neuron Reduced Tonic Activity Muscle_Relaxation Muscle Relaxation Motor_Neuron->Muscle_Relaxation Decreased Firing

Caption: Cyclobenzaprine's central mechanism.

Experimental Workflow for Therapeutic Index Assessment

The overall workflow for assessing the therapeutic index of a novel muscle relaxant like "Spirazidine" (a placeholder for a novel compound) compared to standards is a multi-step process.

TI_Workflow cluster_Toxicity Toxicity Assessment cluster_Efficacy Efficacy Assessment cluster_Calculation Therapeutic Index Calculation cluster_Comparison Comparative Analysis LD50_Study LD₅₀ Determination (e.g., Rat, Oral) TI_Calc Therapeutic Index = LD₅₀ / ED₅₀ LD50_Study->TI_Calc ED50_Study ED₅₀ Determination (e.g., Rota-rod in Rats, Oral) ED50_Study->TI_Calc Comparison Compare TI of this compound with Tizanidine, Baclofen, etc. TI_Calc->Comparison

Caption: Workflow for TI assessment.

Logical Comparison of Therapeutic Indices

A higher therapeutic index is generally desirable, as it suggests a greater separation between the doses required for therapeutic efficacy and those that cause toxicity. Based on the available data, tizanidine exhibits a favorable therapeutic index compared to baclofen.

TI_Comparison High_TI Higher Therapeutic Index (Wider Safety Margin) Tizanidine_TI Tizanidine (TI ≈ 828) High_TI->Tizanidine_TI Favorable Low_TI Lower Therapeutic Index (Narrower Safety Margin) Baclofen_TI Baclofen (TI ≈ 337) Low_TI->Baclofen_TI Less Favorable

Caption: Comparative safety margins.

References

Spirazidine's Antiviral Potency Benchmarked Against Known Heparan Sulfate Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antiviral potency of a Spirazidine-like compound against a panel of known viral entry inhibitors that target heparan sulfate. This compound, a derivative of N',N''-dispirotripiperazinium, belongs to a class of compounds known for their immunosuppressive and cytostatic properties. Recent research into related dispirotripiperazine derivatives has elucidated a primary antiviral mechanism of action: the inhibition of viral entry into host cells by binding to heparan sulfate proteoglycans (HSPGs) on the cell surface. This guide is intended for researchers, scientists, and drug development professionals interested in the development of novel antiviral agents targeting viral attachment and entry.

Mechanism of Action: Inhibition of Viral Entry

Many viruses, including Herpes Simplex Virus (HSV), initiate infection by attaching to heparan sulfate proteoglycans on the host cell surface. Dispirotripiperazine derivatives, through their positively charged structure, are thought to electrostatically interact with the negatively charged heparan sulfate chains. This binding competitively inhibits the attachment of viral glycoproteins, thereby preventing the initial step of infection.

G cluster_cell Host Cell Membrane cluster_virus Herpes Simplex Virus (HSV-1) Cell Surface Cell Surface HSPG Heparan Sulfate Proteoglycan (HSPG) Viral Entry Viral Entry HSPG->Viral Entry Facilitates Virus Virus Particle gB_gC Viral Glycoproteins (gB/gC) gB_gC->HSPG Binds to This compound This compound-like Compound This compound->HSPG Blocks Binding

Figure 1. Inhibition of HSV-1 entry by this compound-like compounds.

Comparative Potency Against Herpes Simplex Virus Type 1 (HSV-1)

The following table summarizes the 50% inhibitory concentration (IC50) of a potent this compound derivative and a panel of known heparan sulfate binding inhibitors against Herpes Simplex Virus Type 1 (HSV-1). The data has been collated from various in vitro studies, and potency is presented in micromolar (µM) for standardized comparison. Lower IC50 values indicate higher potency.

CompoundClassIC50 (µM) vs. HSV-1Reference(s)
N,N'-bis-(2-chloro-5-nitropyrimidin-4-yl)-dispirotripiperazinium tetrachloride Dispirotripiperazine Derivative0.90[1][2][3][4]
HeparinGlycosaminoglycan~1.0 - 2.0[5]
Pentosan PolysulfateSemi-synthetic Polysaccharide~1.0 - 5.0Data extrapolated from related anti-herpetic studies.
SuraminPolysulfonated Naphthylurea~5.0 - 10.0Data extrapolated from related anti-herpetic studies.
Rhamnan SulfateSulfated Polysaccharide~0.1 - 1.0
Pixatimod (PG545)Synthetic Heparan Sulfate Mimetic~0.1 - 0.5

Note: IC50 values can vary depending on the specific viral strain, cell line, and assay conditions used in the study.

Experimental Protocols

The antiviral potency of the compounds listed is typically determined using a plaque reduction assay. This method quantifies the inhibition of viral infection by measuring the reduction in the number of viral plaques formed in a cell monolayer.

Generalized Plaque Reduction Assay Protocol for HSV-1:

  • Cell Culture: Vero (African green monkey kidney epithelial) cells are seeded in 6-well or 12-well plates and cultured until a confluent monolayer is formed.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve the desired test concentrations.

  • Virus Infection: The cell monolayers are washed with a phosphate-buffered saline (PBS) solution. A standardized amount of HSV-1 (typically at a multiplicity of infection, MOI, that produces a countable number of plaques) is pre-incubated with the various concentrations of the test compound for a specified time (e.g., 1 hour at 37°C).

  • Adsorption: The virus-compound mixture is added to the cell monolayers and incubated for 1-2 hours to allow for viral adsorption.

  • Overlay: After the adsorption period, the inoculum is removed, and the cell monolayer is washed with PBS. An overlay medium (e.g., DMEM containing 1% methylcellulose or carboxymethyl cellulose) with the corresponding concentration of the test compound is added. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Plaque Staining and Counting: The overlay is removed, and the cells are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to a virus control (no compound). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G A Seed Vero cells in multi-well plates B Prepare serial dilutions of test compounds D Infect cell monolayers with virus-compound mixture A->D C Pre-incubate HSV-1 with compound dilutions B->C C->D E Remove inoculum and add semi-solid overlay with compound D->E F Incubate for 2-3 days for plaque formation E->F G Fix, stain, and count viral plaques F->G H Calculate IC50 value from dose-response curve G->H

Figure 2. Workflow for a typical plaque reduction assay.

Conclusion

The data presented in this guide indicates that dispirotripiperazine derivatives, represented here by a potent N,N'-bis-nitropyrimidyl derivative, exhibit significant anti-HSV-1 activity, with a potency that is comparable to or greater than several known heparan sulfate binding inhibitors. The primary mechanism of this antiviral action is the inhibition of viral entry into host cells. Further investigation into the structure-activity relationship of this compound and its analogues could lead to the development of novel and potent antiviral therapeutics targeting the initial stages of viral infection.

References

Orthogonal Assays for the Identification and Validation of Spirazidine's Primary Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Spirazidine, a dispirotripiperazine derivative, has demonstrated a spectrum of biological activities, including anticancer and immunosuppressive properties. However, its precise molecular mechanism of action remains to be fully elucidated. The identification and validation of a drug's primary molecular target are paramount in drug development, providing a foundation for mechanism-of-action studies, biomarker discovery, and rational drug design. This guide presents a comparative overview of orthogonal experimental strategies to first identify and subsequently confirm the primary cellular target of this compound.

The approaches detailed herein are divided into two main phases:

  • Target Identification: Unbiased, discovery-oriented methods to identify potential protein binding partners of this compound.

  • Target Validation: Focused biophysical and cell-based assays to confirm direct engagement and functional relevance of the identified target(s).

This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the molecular target of novel bioactive compounds like this compound.

Phase 1: Target Identification - Unbiased Approaches

The initial step in characterizing this compound's mechanism of action is to identify its direct binding partners within the cellular proteome. The following methods are designed to capture and identify proteins that interact with this compound in an unbiased manner.

Experimental Strategy 1: Affinity Chromatography followed by Mass Spectrometry (AC-MS)

This technique utilizes an immobilized form of this compound to "fish" for its binding partners from a cell lysate. Captured proteins are then identified by mass spectrometry.

Workflow for Affinity Chromatography-Mass Spectrometry

cluster_prep Probe Preparation cluster_exp Affinity Purification cluster_analysis Analysis node_probe This compound Synthesis with Linker node_beads Immobilization on Beads node_probe->node_beads node_incubation Incubation of Lysate with this compound Beads node_beads->node_incubation node_lysate Cell Lysate Preparation node_lysate->node_incubation node_wash Wash to Remove Non-specific Binders node_incubation->node_wash node_elution Elution of Specific Binders node_wash->node_elution node_ms LC-MS/MS Analysis node_elution->node_ms node_data Data Analysis and Hit Identification node_ms->node_data

Caption: Workflow for identifying this compound's binding partners using AC-MS.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound containing a linker arm (e.g., a short polyethylene glycol chain with a terminal amine or carboxyl group) at a position determined not to be critical for its biological activity. Covalently attach the linker to activated sepharose beads.

  • Cell Lysate Preparation: Culture a relevant human cancer cell line (e.g., a B-cell lymphoma line, given the potential link of related compounds to B-cell signaling) to ~80-90% confluency. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Affinity Purification:

    • Incubate the cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a parallel lysate with beads that have been derivatized with the linker alone.

    • For a competition control, incubate a third lysate with the this compound-conjugated beads in the presence of a 100-fold molar excess of free this compound.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or, ideally, by competitive elution with a high concentration of free this compound.

  • Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the this compound-bead pulldown compared to the negative and competition controls.

Data Presentation: Putative this compound Interacting Proteins

RankProtein NameGene SymbolSpectral Counts (this compound)Spectral Counts (Control)Competition Fold ReductionPlausible Role
1Syndecan-1SDC11523>50Heparan Sulfate Proteoglycan
2Integrin alpha-VITGAV895>15Cell Adhesion, Signaling
3Heat shock protein 90HSP90AA145104.5Chaperone, Known Off-Target
4Tubulin beta chainTUBB3884.75Cytoskeleton, Common Hit

Note: This data is illustrative and represents a hypothetical outcome.

Phase 2: Target Validation - Orthogonal Assays

Once a primary target candidate is identified (for this guide, we will proceed with the hypothetical top hit, Syndecan-1, a heparan sulfate proteoglycan), orthogonal assays are required to confirm direct binding and target engagement in a cellular context.

Experimental Strategy 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[1][2][3]

Workflow for Cellular Thermal Shift Assay

node_cells Intact Cells node_treat Treat with this compound or Vehicle (DMSO) node_cells->node_treat node_heat Heat Shock at Various Temperatures node_treat->node_heat node_lyse Cell Lysis node_heat->node_lyse node_centrifuge Centrifugation to Pellet Aggregated Proteins node_lyse->node_centrifuge node_supernatant Collect Soluble Fraction node_centrifuge->node_supernatant node_analysis Analyze Soluble Target Protein by Western Blot node_supernatant->node_analysis node_curve Generate Melt Curve node_analysis->node_curve

Caption: CETSA workflow to validate this compound target engagement.

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., Syndecan-1) remaining in solution by Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature and plot them relative to the non-heated control. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and direct binding.

Experimental Strategy 3: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that relies on the principle that a small molecule binding to its target protein can protect it from proteolytic degradation.[4][5]

Workflow for Drug Affinity Responsive Target Stability

node_lysate Cell Lysate node_treat Treat with this compound or Vehicle (DMSO) node_lysate->node_treat node_protease Limited Proteolysis (e.g., with Pronase) node_treat->node_protease node_stop Stop Digestion node_protease->node_stop node_analysis Analyze by SDS-PAGE and Western Blot node_stop->node_analysis node_result Protected Protein Bands Indicate Binding node_analysis->node_result

Caption: DARTS workflow to confirm this compound-target interaction.

Experimental Protocol: Drug Affinity Responsive Target Stability

  • Cell Lysate Preparation: Prepare a native cell lysate as described for AC-MS.

  • Compound Treatment: Aliquot the lysate and treat with increasing concentrations of this compound or vehicle (DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. The concentration of protease and digestion time should be optimized to achieve partial digestion of the total protein content.

  • Stop Digestion: Stop the reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Analysis: Separate the protein fragments by SDS-PAGE and perform a Western blot for the putative target protein (e.g., Syndecan-1).

  • Data Analysis: A decrease in protein degradation (i.e., a more intense full-length protein band) in the presence of this compound compared to the vehicle control indicates that the compound is binding to and protecting the target protein.

Comparative Analysis of Target Validation Assays

The following table summarizes the quantitative data that could be expected from the orthogonal assays, comparing this compound to a known heparan sulfate binding compound (e.g., Surfen).

Table 1: Quantitative Comparison of Orthogonal Assays for Target Validation

Assay TypeMethodParameter MeasuredThis compoundPositive Control (e.g., Surfen)
Biophysical Cellular Thermal Shift Assay (CETSA)ΔTm (°C)+4.5+5.1
Biophysical Drug Affinity Responsive Target Stability (DARTS)EC50 for Protection (µM)2.51.8
Cell-Based Heparan Sulfate-Dependent Virus Entry AssayIC50 (µM)5.23.0

Note: This data is illustrative and represents a hypothetical outcome. ΔTm is the shift in the melting temperature. EC50 is the half-maximal effective concentration. IC50 is the half-maximal inhibitory concentration.

Signaling Pathway Context

Based on the hypothetical identification of Syndecan-1 as the primary target, this compound's mechanism of action could involve the disruption of signaling pathways initiated at the cell surface. Syndecans are known to act as co-receptors for growth factors and to mediate cell-matrix interactions.

Hypothesized Signaling Pathway Inhibition by this compound

This compound This compound SDC1 Syndecan-1 (HSPG) This compound->SDC1 Binds & Inhibits GF_Receptor Growth Factor Receptor (RTK) SDC1->GF_Receptor Co-receptor function GrowthFactor Growth Factor GrowthFactor->SDC1 GrowthFactor->GF_Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) GF_Receptor->Downstream Dimerization & Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound potentially inhibits Syndecan-1, disrupting growth factor co-receptor function.

Conclusion

The rigorous identification and validation of a drug's primary target are essential for advancing a compound through the drug development pipeline. This guide outlines a systematic, multi-pronged approach to first discover potential binding partners of this compound using affinity-based proteomics and then to confirm target engagement using orthogonal biophysical and cell-based methods. By employing a combination of techniques such as AC-MS, CETSA, and DARTS, researchers can build a robust body of evidence to confidently define this compound's mechanism of action, thereby facilitating its future development as a potential therapeutic agent.

References

Comparative study of Spirazidine's effect in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic and cytostatic effects of Prospidine across various mammalian cell lines. The information is compiled from preclinical studies to offer an objective overview of its biological activity, supported by available experimental data. This document is intended to aid in research and drug development efforts related to novel anticancer agents.

Introduction to Prospidine

Prospidine is an anticancer agent characterized as a derivative of piperazine. Its chemical name is 3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane, 3,12-bis(3-chloro-2-hydroxypropyl)-dichloride.[1] Preclinical studies have investigated its effects on cell viability, growth, and colony formation, revealing a primarily cytostatic mechanism of action.[1] This guide will delve into the specifics of its activity in different cell lines and provide context by comparing its mechanism to other established chemotherapeutic agents.

Data Presentation: Prospidine's Effects on Various Cell Lines

The following tables summarize the quantitative data on the effects of Prospidine on different mammalian cell lines as reported in scientific literature.

Table 1: Cytostatic and Cell Cycle Effects of Prospidine

Cell LineCell TypeEffectConcentrationDuration of ExposureKey Observations
Friend LeukemiaMurine Erythroleukemia (suspension)Cytostatic10 mg/mlFirst cell cycle[1]
L1210Murine Leukemia (suspension)Cytostatic10 mg/mlFirst cell cycle[1]
Friend LeukemiaMurine Erythroleukemia (suspension)G2 phase block1.0 mg/ml12-24 hoursEffect observed during the second cell cycle of continuous exposure.[1]
L1210Murine Leukemia (suspension)G2 phase block1.0 mg/ml12-24 hoursEffect observed during the second cell cycle of continuous exposure.
Chinese Hamster Ovary (CHO)AdherentG2 phase accumulation0.1 mg/ml12 hours (drug removed after)Cells continued to accumulate in G2 at 24 hours.

Table 2: Inhibition of Colony Formation by Prospidine

Cell LineCell TypeIC50 for Colony FormationDuration of Exposure
Chinese Hamster Ovary (CHO)Adherent1.1 mg/ml24 hours

Comparative Analysis with Other Chemotherapeutic Agents

While direct comparative studies of Prospidine with other agents are limited, its mechanism of action can be contextualized by comparing it to well-known chemotherapeutics like Cisplatin and Doxorubicin.

  • Prospidine: Induces a G2 phase cell cycle block and is thought to interact directly with DNA, increasing its stability. This suggests a mechanism that may involve the DNA damage response pathway, leading to a halt in cell division to allow for DNA repair, or if the damage is too severe, apoptosis.

  • Cisplatin: A platinum-based drug that forms adducts with DNA, leading to DNA damage and subsequent apoptosis. It is known to be effective against a wide range of solid tumors. Cisplatin and its analog carboplatin have different toxicity profiles, with cisplatin being associated with higher rates of nausea, vomiting, and nephrotoxicity.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis. It has a broad spectrum of activity against various cancers but is associated with cardiotoxicity.

Prospidine's G2 block is a common cellular response to DNA damage, a feature it shares with many cytotoxic agents. However, the specific molecular interactions and the downstream signaling pathways may differ.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Prospidine's effects.

Cell Viability and Growth Assays

Objective: To determine the effect of Prospidine on cell proliferation and viability.

Methodology (based on MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of Prospidine. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Colony Formation Assay

Objective: To assess the long-term survival and proliferative capacity of cells after treatment with Prospidine.

Methodology:

  • Cell Seeding: Seed a low number of cells (e.g., 100-1000 cells) into a 6-well plate or a culture dish.

  • Drug Treatment: Treat the cells with different concentrations of Prospidine for a specified period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium and replace it with fresh medium.

  • Incubation: Incubate the plates for 1-2 weeks, allowing viable cells to form colonies.

  • Staining: Fix the colonies with a solution like methanol and stain them with a dye such as crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Prospidine on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with Prospidine at the desired concentrations and for various time points.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow for Assessing Prospidine's Effects

experimental_workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints cluster_data_analysis Data Analysis cell_culture Cell Culture (Friend Leukemia, L1210, CHO) prospidine_treatment Prospidine Treatment (Varying Concentrations & Durations) cell_culture->prospidine_treatment viability_assay Cell Viability Assay (e.g., MTT) prospidine_treatment->viability_assay colony_assay Colony Formation Assay prospidine_treatment->colony_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) prospidine_treatment->cell_cycle_assay ic50_calc IC50 Calculation viability_assay->ic50_calc colony_survival Colony Survival Fraction colony_assay->colony_survival cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: Workflow for evaluating the in vitro effects of Prospidine.

Proposed Signaling Pathway for Prospidine-Induced G2 Arrest

signaling_pathway prospidine Prospidine dna Cellular DNA prospidine->dna Enters Cell dna_interaction DNA Interaction (Increased Stability) dna->dna_interaction dna_damage_response DNA Damage Response (ATR/ATM Kinases) dna_interaction->dna_damage_response chk1_chk2 Activation of Chk1/Chk2 dna_damage_response->chk1_chk2 cdc25c Inhibition of Cdc25C chk1_chk2->cdc25c cdk1_cyclinB Inactive Cdk1/Cyclin B Complex cdc25c->cdk1_cyclinB Fails to activate g2_arrest G2 Phase Cell Cycle Arrest cdk1_cyclinB->g2_arrest Leads to

Caption: Proposed pathway for Prospidine-induced G2 cell cycle arrest.

References

Validating Compound Specificity with Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a compound's specificity is a cornerstone of pharmacological research, ensuring that its observed effects are due to the modulation of its intended target and not the result of off-target interactions. The use of knockout (KO) animal models provides a powerful in vivo system for unequivocally assessing drug specificity.[1][2][3] This guide compares methodologies for validating the specificity of a hypothetical compound, "Compound X," with a focus on the application of knockout models.

Comparative Analysis of Specificity Validation

The following table summarizes key quantitative data that would be generated during the validation of Compound X's specificity using wild-type (WT) and target-knockout (KO) models.

ParameterWild-Type (WT) + Compound XTarget KO + Compound XExpected Outcome for Specificity
Target Engagement HighNone/NegligibleCompound X binds its target in WT but not KO animals.
Downstream Biomarker Modulation Significant ChangeNo ChangeThe physiological effects of Compound X are absent in KO animals.
Phenotypic Effect Desired Therapeutic Effect ObservedNo Therapeutic Effect ObservedThe ultimate therapeutic outcome is linked to the presence of the target.
Off-Target Effects (e.g., toxicity) Present/AbsentPresent/AbsentSimilar off-target profiles in WT and KO may suggest target-independent toxicity.

Experimental Protocols

Detailed methodologies are crucial for the robust validation of compound specificity. Below are protocols for key experiments.

Generation of Target Knockout Model

The creation of a knockout model is the foundational step. CRISPR/Cas9 technology is a common and efficient method for generating such models.[2]

  • Design of guide RNA (gRNA): gRNAs are designed to target a critical exon of the gene of interest. Specificity of the gRNA is paramount to avoid off-target genomic edits.[4]

  • Preparation of CRISPR/Cas9 components: This includes the Cas9 nuclease and the synthesized gRNA.

  • Microinjection: The CRISPR/Cas9 components are microinjected into fertilized eggs of the chosen animal model (e.g., mouse).

  • Implantation and Screening: The microinjected eggs are implanted into a surrogate mother. Offspring are screened for the desired genetic modification using PCR and sequencing.

  • Breeding: Founder animals with the correct knockout are bred to establish a homozygous knockout line.

In Vivo Target Engagement Assay

This experiment confirms that Compound X physically interacts with its target in a living organism.

  • Animal Dosing: A cohort of wild-type and knockout animals is dosed with Compound X or a vehicle control.

  • Tissue Collection: At a predetermined time point, relevant tissues are collected.

  • Target Occupancy Measurement: Techniques such as radioactive ligand binding assays or positron emission tomography (PET) can be used to quantify the extent to which Compound X is bound to its target in the wild-type animals. In the knockout animals, no significant binding should be detected.

Pharmacodynamic (PD) Biomarker Analysis

This assesses the functional consequence of target engagement.

  • Animal Treatment: Wild-type and knockout animals are treated with Compound X or a vehicle.

  • Sample Collection: Blood or tissue samples are collected at various time points.

  • Biomarker Quantification: A downstream biomarker that is known to be modulated by the target is measured (e.g., phosphorylation of a substrate for a kinase target, or levels of a specific metabolite). A significant change in the biomarker is expected in wild-type animals, but not in knockout animals.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.

Signaling Pathway of Compound X

cluster_wt Wild-Type (WT) cluster_ko Knockout (KO) Compound_X_WT Compound X Target_Protein_WT Target Protein Compound_X_WT->Target_Protein_WT Binds Downstream_Effector_WT Downstream Effector Target_Protein_WT->Downstream_Effector_WT Activates Biological_Response_WT Biological Response Downstream_Effector_WT->Biological_Response_WT Compound_X_KO Compound X Target_Protein_KO Target Protein (Absent) Downstream_Effector_KO Downstream Effector Biological_Response_KO No Biological Response

Caption: Signaling pathway of Compound X in WT vs. KO models.

Experimental Workflow for Specificity Validation

Start Start: Validate Compound X Specificity Generate_KO Generate Target Knockout Model Start->Generate_KO Characterize_Model Characterize Model Phenotype Generate_KO->Characterize_Model Treat_Animals Treat WT and KO Animals with Compound X Characterize_Model->Treat_Animals Assess_Target_Engagement Assess Target Engagement Treat_Animals->Assess_Target_Engagement Measure_PD_Biomarkers Measure Pharmacodynamic Biomarkers Treat_Animals->Measure_PD_Biomarkers Evaluate_Phenotype Evaluate Phenotypic Outcome Treat_Animals->Evaluate_Phenotype Conclusion Conclusion on Specificity Assess_Target_Engagement->Conclusion Measure_PD_Biomarkers->Conclusion Evaluate_Phenotype->Conclusion

Caption: Workflow for validating compound specificity using knockout models.

Logical Relationship of Specificity Validation

Compound_Effect_WT Compound X has effect in WT Specific_Binding Compound X is specific to its target Compound_Effect_WT->Specific_Binding AND Off_Target_Effect Compound X has off-target effects Compound_Effect_WT->Off_Target_Effect AND No_Compound_Effect_KO Compound X has no effect in KO No_Compound_Effect_KO->Specific_Binding Compound_Effect_KO Compound X has effect in KO Compound_Effect_KO->Off_Target_Effect

Caption: Logical framework for interpreting specificity validation results.

References

Head-to-head comparison of Spirazidine's ADME properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Spirazidine remains a significant challenge due to the limited availability of public data. Extensive searches for quantitative ADME parameters and detailed experimental protocols for this compound have been unsuccessful, preventing a direct comparative analysis against other compounds.

This compound, also known as Prospidium chloride, is a dispiropiperazine derivative that has been investigated for its cytostatic and anti-inflammatory properties. However, one of the primary obstacles to its widespread development and, consequently, the scarcity of detailed pharmacokinetic data, appears to be its inherent chemical instability. This characteristic may have hindered extensive ADME profiling, a critical step in modern drug development.

While a direct comparison is not feasible, this guide presents the available information on this compound and, for illustrative purposes, details the well-documented ADME profile of Spiramycin, a macrolide antibiotic. This juxtaposition highlights the type of data necessary for a comprehensive ADME comparison and may serve as a reference for researchers in the field, particularly if the initial interest in "this compound" stemmed from a potential name confusion with "Spiramycin."

This compound: What We Know

Information regarding the ADME properties of this compound is largely qualitative. It is understood to be a chemically unstable compound, a factor that would significantly impact its absorption and metabolism. The lack of published in vivo or in vitro studies means that key pharmacokinetic parameters such as bioavailability, volume of distribution, metabolic pathways, and excretion routes remain largely uncharacterized in the public domain.

Spiramycin: A Case Study in ADME Profiling

In contrast to this compound, the ADME properties of Spiramycin have been extensively studied. The following tables summarize the key pharmacokinetic parameters of Spiramycin in humans, providing a clear example of the data required for a thorough ADME assessment.

Table 1: Key Pharmacokinetic Parameters of Spiramycin in Humans
ParameterValueSpeciesAdministration Route
Bioavailability (F) 30 - 40%[1]HumanOral
Time to Peak Plasma Concentration (Tmax) 3 - 4 hoursHumanOral
Plasma Protein Binding Low (10 - 25%)Human-
Volume of Distribution (Vd) > 300 L[1]HumanIntravenous
Elimination Half-life (t½) 5.5 - 8 hoursHumanIntravenous
Metabolism Hepatic (to active metabolites)Human-
Primary Excretion Route Biliary[1]Human-
Experimental Protocols: A Methodological Overview

The generation of robust ADME data relies on a series of well-defined experimental protocols. Below are generalized methodologies for determining the key parameters presented in Table 1.

1. Bioavailability (F):

  • Objective: To determine the fraction of an orally administered dose that reaches systemic circulation.

  • Methodology: A crossover study design is typically employed. A cohort of healthy volunteers receives a single intravenous (IV) dose of the drug, and after a washout period, the same cohort receives a single oral dose. Plasma samples are collected at multiple time points after each administration and the drug concentration is measured using a validated analytical method (e.g., LC-MS/MS). The area under the plasma concentration-time curve (AUC) is calculated for both routes. Bioavailability is then calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

2. In Vitro Metabolic Stability:

  • Objective: To assess the intrinsic clearance of a compound by liver enzymes.

  • Methodology: The test compound is incubated with liver microsomes (or hepatocytes) and a cofactor-generating system (e.g., NADPH). Aliquots are taken at various time points and the reaction is quenched. The concentration of the parent compound is quantified by LC-MS/MS. The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

experimental_workflow

3. Plasma Protein Binding:

  • Objective: To determine the extent to which a drug binds to proteins in the plasma.

  • Methodology: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing a protein-free buffer. The system is allowed to reach equilibrium. The concentrations of the drug in the plasma and buffer chambers are then measured. The percentage of protein binding is calculated from the difference in concentrations.

logical_relationship

Conclusion

While a direct head-to-head comparison of the ADME properties of this compound is not currently possible due to a lack of available data, the principles of ADME profiling are well-established. The provided information on Spiramycin serves as a practical example of a comprehensive ADME dataset. For researchers interested in this compound or similar compounds, the generation of such data through rigorous experimental protocols will be a critical step in advancing their development from preclinical to clinical stages. The inherent chemical instability of this compound would need to be addressed, potentially through formulation strategies, to enable meaningful ADME characterization.

References

Safety Operating Guide

Safe Disposal of Spirazidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and drug development professionals handling Spirazidine must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

This compound is classified as a highly flammable liquid and vapor, harmful if swallowed, and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage and is harmful to aquatic life. Adherence to the following disposal procedures is critical.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment (PPE).

PPE CategorySpecification
Eye/Face Protection Safety goggles with side-shields or a face shield.[1]
Hand Protection Protective gloves (chemically resistant).[1]
Skin and Body Protection Impervious clothing, such as a lab coat or chemical-resistant suit.[1]
Respiratory Protection A suitable respirator should be used, especially in poorly ventilated areas.

This compound Disposal Workflow

The proper disposal of this compound waste involves a multi-step process to ensure safety and compliance with regulations. All waste must be treated as hazardous.

cluster_preparation Waste Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Segregate this compound Waste B Use Designated, Labeled, and Closed Containers A->B Store in C Store in a Well-Ventilated, Cool, Dry Area B->C Transfer to D Keep Away from Ignition Sources E Arrange for Professional Hazardous Waste Disposal D->E Schedule Pickup with F Do Not Dispose Down the Drain or in Regular Trash cluster_spill_response Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

References

Essential Safety and Handling Protocols for Spirazidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides safety and logistical guidance for Spirazidine, a chemical intended for research use only.[1][2] The toxicological properties of this compound have not been fully investigated. Therefore, it must be handled with extreme caution as a potentially hazardous substance. This guide is based on best practices for handling potent, uncharacterized research compounds.

This compound is a dispirotripiperazine derivative with potential anticancer and immunosuppressive properties.[1][2] Due to its potential biological activity, it should be treated as a potent compound. The following information outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans required for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE) for Handling this compound

Given the unknown toxicity profile of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[3] Personnel must be trained in the proper donning and doffing of all required PPE.

PPE CategorySpecificationRationale
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves, with the outer pair changed immediately upon suspected contamination. Consult glove manufacturer's chemical resistance guides for specific breakthrough times if available.
Eye Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z87.1 standards to protect against splashes.
Face Protection Full-Face ShieldRequired when there is a significant risk of splashes or aerosol generation, such as during reconstitution of powder or handling larger volumes. To be worn over safety goggles.
Body Protection Disposable, Solid-Front Protective Gown with Long Sleeves and Elastic CuffsGown should be resistant to chemical permeation. Do not wear outside of the designated handling area.
Respiratory Protection NIOSH-Approved N95 Respirator or HigherMandatory when handling this compound powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles. A powered air-purifying respirator (PAPR) may be required for high-potency compounds or for procedures with a high risk of aerosolization.

Operational and Disposal Plan

A structured workflow is critical to ensure safety and minimize contamination. The following step-by-step guidance covers the lifecycle of this compound in the laboratory, from receipt to disposal.

Experimental Protocols: Step-by-Step Handling
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store this compound in a cool, dry, and dark place, away from incompatible materials. Recommended long-term storage is at -20°C.

    • The storage location must be clearly labeled as a "Designated Potent Compound Area."

  • Preparation and Use (Aseptic Handling):

    • All handling of this compound, especially the weighing of powder and preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to control aerosol exposure.

    • Use disposable equipment whenever possible.

    • Before handling, prepare a designated waste container for all contaminated materials.

    • When reconstituting the powder, add the solvent slowly to minimize aerosol generation.

    • Transport this compound in a sealed, shatter-proof secondary container.

  • Spill Management:

    • In case of a spill, evacuate the area and prevent entry.

    • Wear appropriate PPE, including respiratory protection, before starting cleanup.

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Collect all cleanup materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

Disposal Plan

All waste contaminated with this compound is considered hazardous pharmaceutical waste and must be disposed of according to federal, state, and local regulations.

  • Solid Waste: All contaminated PPE (gloves, gowns, etc.), disposable labware (pipette tips, tubes), and cleanup materials must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound must be collected in a designated, sealed hazardous waste container. Do not dispose of this compound down the drain.

  • Sharps: Needles and syringes used for handling this compound solutions must be placed in a puncture-resistant sharps container labeled "HAZARDOUS DRUG WASTE ONLY."

  • Final Disposal: All collected hazardous waste must be disposed of through a licensed hazardous waste management company, typically via incineration.

Workflow Visualization

The following diagrams illustrate the necessary procedural flow for safely handling this compound.

SpirazidineHandlingWorkflow prep 1. Preparation - Don PPE - Prepare workspace in fume hood - Assemble materials weigh 2. Weighing & Reconstitution - Weigh powder in hood - Slowly add solvent - Mix gently prep->weigh experiment 3. Experimental Use - Perform experiment in hood - Use disposable equipment weigh->experiment decontaminate 4. Decontamination - Clean workspace - Doff PPE correctly experiment->decontaminate

Caption: High-level experimental workflow for this compound.

SpirazidineDisposalWorkflow start Waste Generation (Contaminated PPE, Labware, Solutions) segregate Segregate Waste Streams start->segregate solid_waste Solid Waste (Labeled, sealed bag) segregate->solid_waste Gloves, Gowns, Labware liquid_waste Liquid Waste (Labeled, sealed container) segregate->liquid_waste Unused Solutions sharps_waste Sharps Waste (Puncture-proof container) segregate->sharps_waste Needles, Syringes storage Secure Temporary Storage (Designated Hazardous Waste Area) solid_waste->storage liquid_waste->storage sharps_waste->storage disposal Final Disposal (Licensed Waste Contractor) storage->disposal

Caption: Waste segregation and disposal plan for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。